molecular formula C37H33N3O7 B15597528 5-ROX-SE

5-ROX-SE

Número de catálogo: B15597528
Peso molecular: 631.7 g/mol
Clave InChI: CMUKTYXAAQXJCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-ROX-SE is a useful research compound. Its molecular formula is C37H33N3O7 and its molecular weight is 631.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H33N3O7

Peso molecular

631.7 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate

InChI

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37/h9-10,17-19H,1-8,11-16H2

Clave InChI

CMUKTYXAAQXJCU-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

5-ROX-SE: A Technical Guide for Labeling and Fluorescence-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of 5-ROX-SE

5-Carboxy-X-rhodamine, succinimidyl ester (this compound) is a highly versatile, amine-reactive fluorescent dye belonging to the rhodamine family. Its succinimidyl ester functional group readily reacts with primary amines on biomolecules, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds. This property makes this compound a valuable tool for fluorescently labeling proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4]

The single isomer formulation of this compound is often preferred in research to ensure reproducibility and simplify the analysis of labeled products, as it prevents the formation of doublet peaks in chromatographic and electrophoretic separations that can occur with mixed isomers.[5]

The primary applications of this compound in research include:

  • Fluorescent Labeling of Biomolecules: Covalently attaching a fluorescent tag to proteins and nucleic acids for visualization and quantification.[1][2][3][4]

  • Automated DNA Sequencing: Used in the preparation of dye-labeled dideoxynucleotide triphosphates (ddNTPs).[1]

  • Quantitative Real-Time PCR (qPCR): Employed as a passive reference dye to normalize fluorescent signals and correct for well-to-well variations.[6]

  • Fluorescence Resonance Energy Transfer (FRET): Utilized as a component of a FRET pair to study molecular interactions and conformational changes.

Quantitative Data Summary

A clear understanding of the photophysical properties of this compound is crucial for designing and interpreting fluorescence-based experiments. The following tables provide a summary of key quantitative data for this compound and a comparison with other commonly used fluorescent dyes.

Table 1: Photophysical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₇H₃₃N₃O₇
Molecular Weight 631.67 g/mol
Excitation Maximum (λex) ~575 nm
Emission Maximum (λem) ~602 nm
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.94
Recommended Solvent Anhydrous DMSO or DMF
Storage Conditions -20°C, protected from light

Table 2: Comparison of this compound with Other Common Amine-Reactive Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~575~602~82,000~0.94
TAMRA-SE ~555~580~90,000~0.1
Cy3-NHS Ester ~550~570~150,000~0.15
Alexa Fluor 555 NHS Ester ~555~565~150,000~0.1

Experimental Protocols

General Workflow for Biomolecule Labeling with this compound

The following diagram illustrates the general workflow for labeling proteins and amine-modified oligonucleotides with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve this compound in anhydrous DMSO/DMF mix Mix this compound and Biomolecule prep_dye->mix prep_biomolecule Prepare Biomolecule in amine-free buffer (pH 8.0-9.0) prep_biomolecule->mix incubate Incubate (1-2 hours, RT, dark) mix->incubate purify Remove unreacted dye (Gel filtration, Dialysis, or HPLC) incubate->purify analyze Characterize Conjugate (Spectroscopy, Degree of Labeling) purify->analyze G cluster_workflow qPCR Workflow with ROX Normalization setup 1. Reaction Setup: - Master Mix (with ROX) - Primers/Probe - Template DNA pcr 2. PCR Amplification: - Denaturation - Annealing - Extension setup->pcr detection 3. Signal Detection: - Reporter Dye Fluorescence (e.g., FAM) - ROX Reference Fluorescence pcr->detection normalization 4. Data Normalization: - Rn = Reporter Signal / ROX Signal detection->normalization analysis 5. Data Analysis: - Amplification Plot (ΔRn vs. Cycle) - Ct Determination normalization->analysis G cluster_fret FRET Principle donor_excited Donor (Excited) donor_ground Donor (Ground) donor_excited->donor_ground Fluorescence (if no FRET) acceptor_excited Acceptor (ROX) (Excited) donor_excited->acceptor_excited FRET (Energy Transfer) acceptor_ground Acceptor (ROX) (Ground) acceptor_excited->acceptor_ground Acceptor Fluorescence excitation Excitation Light excitation->donor_excited

References

5-ROX-SE: A Technical Guide to the Principle and Application of a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent probe in molecular biology, biotechnology, and drug development. This document details the core principles of its fluorescence, its chemical reactivity, and provides detailed protocols for its application in labeling biomolecules.

Core Principle of Fluorescence

This compound is a derivative of the rhodamine family of fluorescent dyes. Its fluorescence arises from the electronic structure of its xanthene core. Upon absorption of photons of a specific wavelength, an electron is promoted to an excited singlet state. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength, a phenomenon known as fluorescence. The large, conjugated system of aromatic rings in the 5-ROX molecule is responsible for its strong absorption and emission in the visible spectrum, making it a bright and readily detectable fluorescent label.

The "SE" or succinimidyl ester functional group is a key feature of this molecule, enabling its primary application: the covalent labeling of biomolecules. This amine-reactive group allows for the stable attachment of the 5-ROX fluorophore to primary amines, such as those found on proteins and amine-modified oligonucleotides.

Physicochemical and Spectral Properties

The photophysical properties of this compound make it a versatile tool for a range of applications. The following table summarizes its key quantitative data. It is important to note that spectral properties can be influenced by the solvent environment.

PropertyValue
Excitation Maximum (λex) ~570 nm
Emission Maximum (λem) ~591 - 604 nm
Molar Extinction Coefficient (ε) ~93,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.94 - 1.0
Molecular Weight 631.67 g/mol
Recommended Solvent DMSO or DMF
Storage Conditions -20°C, protected from light and moisture

Covalent Labeling Mechanism

The succinimidyl ester (SE) group of this compound reacts specifically with primary aliphatic amines to form a stable amide bond.[1] This reaction is most efficient at a slightly basic pH (typically 7.5-8.5), where the amine group is deprotonated and thus more nucleophilic.[2] The primary targets for this reaction on biomolecules are the ε-amino group of lysine (B10760008) residues in proteins and the 5' or 3' amino-modifications on synthetic oligonucleotides.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ROX_SE This compound (Succinimidyl Ester) Conjugate 5-ROX Labeled Biomolecule (Stable Amide Bond) ROX_SE->Conjugate Biomolecule Biomolecule (with Primary Amine) Biomolecule->Conjugate pH pH 7.5 - 8.5 NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS G start Start prep_dye Prepare this compound Stock Solution (10 mg/mL in DMSO) start->prep_dye prep_oligo Dissolve Amine-Modified Oligonucleotide in Bicarbonate Buffer start->prep_oligo react Mix Dye and Oligonucleotide (10-20x molar excess of dye) prep_dye->react prep_oligo->react incubate Incubate 2-4 hours at Room Temperature (in dark) react->incubate purify Purify Labeled Oligonucleotide (Ethanol Precipitation or HPLC) incubate->purify resuspend Resuspend in Buffer purify->resuspend end Store at -20°C resuspend->end G Donor Donor Excitation Donor_Em Donor Emission Donor->Donor_Em Fluorescence Acceptor_Abs Acceptor Absorption Donor->Acceptor_Abs Acceptor_Em Acceptor Emission Acceptor_Abs->Acceptor_Em Sensitized Emission

References

5-ROX-SE Dye: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characteristics and properties of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely utilized fluorescent dye in biological research and drug development. This document details the dye's spectral properties, chemical characteristics, and provides standardized protocols for its application in labeling biomolecules.

Core Characteristics and Properties

This compound is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. The succinimidyl ester (SE) moiety readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or the amine-modified linkers in oligonucleotides, to form stable amide bonds.[1][2] This specific reactivity makes it a valuable tool for fluorescently labeling proteins, peptides, and nucleic acids.[3] The single isomer form, this compound, is often preferred over mixtures of 5- and 6-isomers to ensure better resolution in purification and more consistent experimental results.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design and application.

PropertyValueReferences
Excitation Maximum (λex) 568 - 578 nm[5][][]
Emission Maximum (λem) 595 - 604 nm[5][][][8]
Molar Extinction Coefficient (ε) ~82,000 - 85,000 M⁻¹cm⁻¹[][]
Quantum Yield (Φ) ~0.94[][8]
Molecular Formula C₃₇H₃₃N₃O₇[4][5]
Molecular Weight ~631.68 g/mol [4]
Recommended Solvents Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4][5]
Storage Conditions -20°C, protected from light[1][2][4][5]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and oligonucleotides. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Labeling Protocol

This protocol outlines the general procedure for labeling proteins with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Dye Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use as the SE ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized for your specific protein and desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Monitor the elution of the labeled protein by its absorbance at 280 nm (protein) and ~575 nm (5-ROX). The first colored fraction to elute will contain the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm and the excitation maximum of 5-ROX (~575 nm) and using the following formula:

      • DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

      • Where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of the dye, and CF is a correction factor for the dye's absorbance at 280 nm.

Oligonucleotide Labeling Protocol

This protocol describes the labeling of amine-modified oligonucleotides with this compound.

Materials:

  • Amine-modified oligonucleotide

  • This compound dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Dye Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations: Workflows and Principles

To further elucidate the application and underlying principles of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) mix Mix Protein and this compound (Molar ratio 5:1 to 20:1) protein->mix dye Prepare this compound Solution (Anhydrous DMSO/DMF) dye->mix incubate Incubate (1-2 hours, RT, dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Analyze Labeled Protein (Determine DOL) purify->analyze FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (5-ROX) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Donor Emission (No FRET) A_excited Excited State (S1) D_excited->A_excited Non-radiative Energy Transfer A_ground Ground State (S0) A_excited->A_ground Emission (FRET Signal)

References

An In-depth Technical Guide to 5-ROX-SE Amine-Reactive Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester) amine-reactive dye, a widely used fluorescent label in biological research. It covers the core principles of the dye, its physicochemical and spectral properties, detailed protocols for labeling proteins and oligonucleotides, and troubleshooting guidance.

Introduction

This compound is a bright, red-fluorescent dye belonging to the rhodamine family.[1][2] The succinimidyl ester (SE) functional group makes it an amine-reactive probe, enabling it to form stable covalent bonds with primary amines present in biomolecules such as proteins (at the N-terminus and the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides.[3] This specific reactivity allows for the targeted fluorescent labeling of a wide range of biological molecules for various applications.[3]

The use of a single isomer, such as this compound, is often preferred over mixed isomers for applications requiring high-resolution separation, like HPLC, as it prevents the formation of doublet peaks of the labeled product.[4] Its primary applications include automated DNA sequencing, oligonucleotide labeling, and real-time PCR.[1][2] Conjugates of 5-ROX exhibit longer-wavelength spectra than those of Lissamine rhodamine B but are somewhat shorter than Texas Red conjugates.[5]

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₇H₃₃N₃O₇
Molecular Weight 631.67 g/mol [6]
Appearance Dark red solid[6]
Solubility DMSO, DMF[7]

Table 2: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~570-578 nm[4][6]
Emission Maximum (λem) ~602-604 nm[4][6]
Molar Extinction Coefficient (ε) ~82,000 - 93,000 L·mol⁻¹·cm⁻¹[4][5]
Fluorescence Quantum Yield (Φ) ~0.94 - 1.0[4][8]

Experimental Protocols

Achieving successful and efficient labeling with this compound requires careful attention to the experimental protocol. Below are detailed methodologies for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol is optimized for labeling proteins, such as antibodies, with this compound.

3.1.1. Reagents and Buffers

  • Protein Sample: 1 mg of protein (e.g., IgG antibody) at a concentration of 2 mg/mL in an amine-free buffer.

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0. Amine-containing buffers such as Tris or glycine (B1666218) must be avoided as they will compete for reaction with the dye.[]

  • This compound Stock Solution: 10 mg/mL in anhydrous DMSO or DMF. This should be prepared fresh immediately before use.[10]

  • Purification Column: Size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[]

3.1.2. Labeling Procedure

  • Prepare the Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction:

    • Slowly add the this compound stock solution to the protein solution while gently stirring. A typical starting point is a 10:1 molar ratio of dye to protein.[]

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[11]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

    • Load the reaction mixture onto the equilibrated column.

    • Elute the labeled protein with the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the labeled protein.

3.1.3. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amine-modified oligonucleotides with this compound.

3.2.1. Reagents and Buffers

  • Amine-Modified Oligonucleotide: 100 µg of a 5'- or 3'-amine-modified oligonucleotide.

  • Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5.[12]

  • This compound Stock Solution: 10 mg/mL in anhydrous DMSO or DMF, prepared fresh.

  • Purification: Ethanol (B145695) precipitation or HPLC.

3.2.2. Labeling Procedure

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Reaction:

    • Add the this compound solution to the oligonucleotide solution.

    • Incubate for 30 minutes to 1 hour at room temperature or overnight at 4°C, protected from light.[11]

  • Purification:

    • Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and a salt solution (e.g., sodium acetate) to the reaction mixture. Incubate at -20°C for at least 30 minutes to precipitate the labeled oligonucleotide. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer. A second ethanol precipitation may be necessary for some dyes to remove all unreacted dye.[13]

    • HPLC Purification: For higher purity, reverse-phase HPLC can be used. A C8 or C18 column with a triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile (B52724) gradient is commonly employed.[10]

Visualizations

The following diagrams illustrate the experimental workflows for labeling and purification.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (10:1 molar ratio) Protein->Mix Dye Fresh this compound Stock Solution (DMSO/DMF) Dye->Mix Incubate Incubate 1 hr at RT or overnight at 4°C (protected from light) Mix->Incubate SEC Size-Exclusion Chromatography (PD-10) Incubate->SEC Elute Elute with Storage Buffer SEC->Elute Collect Collect Labeled Protein Fractions Elute->Collect

Caption: Workflow for this compound Protein Labeling and Purification.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo Amine-Modified Oligo in Labeling Buffer Mix Mix Oligo and Dye Oligo->Mix Dye Fresh this compound Stock Solution (DMSO/DMF) Dye->Mix Incubate Incubate 30-60 min at RT or overnight at 4°C (protected from light) Mix->Incubate Purify Purification Method Incubate->Purify Ethanol Ethanol Precipitation Purify->Ethanol HPLC Reverse-Phase HPLC Purify->HPLC

Caption: Workflow for this compound Oligonucleotide Labeling and Purification.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Labeling

ProblemPossible CauseSuggested Solution
Low or no fluorescence of the conjugate Inefficient labeling: Incorrect pH, presence of amine-containing buffers, inactive dye.Ensure the labeling buffer is at the correct pH (8.3-9.0). Use a fresh stock solution of this compound. Verify that the protein/oligonucleotide buffer is free of amines.
Dye-dye quenching: Over-labeling of the biomolecule.[6]Reduce the molar ratio of dye to protein/oligonucleotide in the labeling reaction.
Precipitation of the protein during labeling Hydrophobicity of the dye: The addition of the relatively hydrophobic ROX dye can cause some proteins to precipitate.Lower the molar ratio of the dye in the reaction. Perform the labeling reaction at a lower protein concentration.
Difficulty in removing unreacted dye Inadequate purification: The purification method may not be sufficient to separate the unreacted dye from the conjugate.For proteins, ensure the size-exclusion column has an appropriate fractionation range. For oligonucleotides, a second ethanol precipitation or HPLC purification may be necessary.[13]

Storage and Stability

Unused this compound solutions should be stored at -20°C, protected from light, to prevent fluorescence decay.[11] Labeled biomolecules should be stored at 4°C for short-term storage or at -20°C for long-term storage, also protected from light.[14] For protein conjugates, the addition of a stabilizing agent like BSA and a bacteriostatic agent like sodium azide (B81097) can prolong shelf life.[14] Stock solutions of the dye in DMSO or DMF are not stable for long periods and should be prepared fresh.[10]

References

5-Carboxy-X-rhodamine, Succinimidyl Ester (5-ROX-SE): A Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent dye in biological research. We will delve into its core spectral properties, provide detailed experimental protocols for its application in labeling biomolecules, and present visual workflows to facilitate understanding and implementation in the laboratory.

Core Spectroscopic and Physical Properties

This compound is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. Its succinimidyl ester (SE) moiety readily reacts with primary amino groups on biomolecules, such as the N-terminus of proteins or the amine-modified linkers on nucleic acids, to form stable amide bonds. This covalent labeling allows for the sensitive detection and tracking of these molecules in various biological assays. The single isomer nature of this compound is often preferred for labeling peptides and nucleotides as it can provide better resolution in HPLC purifications[1].

The key quantitative data for this compound are summarized in the table below for easy reference. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

PropertyValueNotes
Excitation Maximum (λex) 568 - 578 nmVaries slightly depending on the solvent and conjugation state.[1][2][3]
Emission Maximum (λem) 591 - 604 nmVaries slightly depending on the solvent and conjugation state.[1][4][5][6]
Molar Extinction Coefficient (ε) 82,000 - 93,000 cm⁻¹M⁻¹In aqueous buffer (pH 7.0).[1][4][6][7]
Quantum Yield (Φ) 0.94 - 1.0In aqueous buffer (pH 7.0).[1][4][6]
Molecular Weight 631.67 g/mol [1][6][8][9][10]
Molecular Formula C₃₇H₃₃N₃O₇[1][2][3][6][8][10]
Solubility DMSO, DMF, Acetonitrile[1][2][3][6]

Experimental Protocol: Labeling of a Protein with this compound

This section provides a detailed methodology for the covalent labeling of a protein with this compound. This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[11][12]

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the labeling buffer at a concentration of 2-10 mg/mL. Higher protein concentrations generally lead to better labeling efficiency[13]. Ensure the buffer is free of any primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye[14].

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This compound is susceptible to hydrolysis, so it is crucial to use an anhydrous solvent and prepare the solution fresh.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to add to the protein solution. A molar excess of 5-10 fold of dye to protein is a common starting point for optimization[11][14].

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light[14][15]. Gentle, continuous stirring during the incubation is recommended.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to the reaction mixture. This will react with and inactivate any unreacted this compound. Incubate for 30-60 minutes at room temperature[15].

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column. The labeled protein will typically be the first colored fraction to elute.

  • Determination of the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound (~578 nm, A₅₇₈).

    • The DOL can be calculated using the Beer-Lambert law and corrections for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light[14].

Visualizing the Labeling Process and Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the key chemical reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH2) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack ROX_SE This compound (Succinimidyl Ester) ROX_SE->Labeled_Protein Conditions pH 8.3-8.5 Room Temperature Conditions->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) Labeled_Protein->NHS Release of

Caption: Chemical reaction of this compound with a primary amine on a protein.

G start Start: Prepare Protein and this compound Solutions mix Mix Protein and this compound (Molar Excess of Dye) start->mix incubate Incubate 1 hour at Room Temperature (Protect from Light) mix->incubate quench Quench Reaction (e.g., with Hydroxylamine) incubate->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze Analyze Labeled Protein (Spectrophotometry for DOL) purify->analyze end End: Store Labeled Protein analyze->end

Caption: Experimental workflow for protein labeling with this compound.

Applications in Research and Drug Development

The bright fluorescence and amine-reactivity of this compound make it a versatile tool for a wide range of applications, including:

  • Fluorescence Microscopy: Visualization of labeled proteins or nucleic acids within fixed or live cells.

  • Flow Cytometry: Quantification and sorting of cells based on the presence of a labeled biomolecule.

  • Fluorescence Resonance Energy Transfer (FRET): As a FRET acceptor when paired with a suitable donor fluorophore to study molecular interactions[1].

  • Automated DNA Sequencing: Labeling of dideoxynucleotides (ddNTPs) for use in Sanger sequencing[1][10][16].

  • High-Throughput Screening: Development of fluorescence-based assays for drug discovery.

References

An In-depth Technical Guide to 5-Carboxy-X-rhodamine, Succinimidyl Ester (5-ROX-SE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a widely used fluorescent labeling reagent. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work. This document details the chemical structure, properties, and common applications of this compound, including detailed experimental protocols and data presented for easy reference.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family.[1][2][3][4] The "SE" in its name refers to the N-hydroxysuccinimidyl ester (NHS ester) functional group.[5][6][7][8] This group allows for the covalent attachment of the 5-ROX fluorophore to primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[5][6][7][9] The use of a single isomer, the 5-isomer, is often preferred over a mixture of 5- and 6-isomers as it can lead to better resolution in purification and more consistent experimental results.[10][11]

Chemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing labeling experiments and for the subsequent detection and analysis of the labeled conjugates.

PropertyValueReferences
Full Chemical Name 5-Carboxy-X-rhodamine, succinimidyl ester[9][10][12]
CAS Number 209734-74-7[10][11][12][13][14]
Molecular Formula C₃₇H₃₃N₃O₇[1][11][12][13][14][15]
Molecular Weight 631.67 g/mol [12][13][15]
Excitation Wavelength (λex) ~575 nm[1][16]
Emission Wavelength (λem) ~602 nm[1][11][16]
Solubility Soluble in DMSO and DMF[1][11][14][16]
Storage Conditions -20°C, protected from light[1][2][9][11][16]

Reaction Mechanism and Experimental Protocols

The core of this compound's utility lies in the reaction of its NHS ester group with primary amines.[5][6][7][8] This reaction, a nucleophilic acyl substitution, forms a stable amide bond, covalently linking the fluorophore to the target molecule.[5][6] The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[6][8][17] Below this range, the primary amine is protonated and thus less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[6][8][17]

Detailed Protocol for Protein Labeling with this compound

The following is a generalized, yet detailed, protocol for the fluorescent labeling of a protein with this compound.

Materials:

  • Protein of interest containing primary amines (e.g., lysine (B10760008) residues).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[17]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[17] (Note: Avoid buffers containing primary amines, such as Tris).[8][17]

  • Purification column (e.g., gel filtration column) appropriate for the size of the protein.

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mM.[18] For example, to prepare a 10 mM solution, dissolve 6.32 mg of this compound in 1 mL of anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10 to 20-fold molar excess of the dye is common.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[17]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 50-100 mM. This will react with any unreacted this compound.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts. Gel filtration chromatography is a common and effective method for this separation. The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (~575 nm).

  • Storage:

    • Store the purified, labeled protein under conditions appropriate for the specific protein, typically at 4°C or -20°C, protected from light.

Visualizing the Chemistry and Workflow

To further elucidate the processes involved, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

ROX_NHS This compound (NHS Ester) Labeled_Protein Labeled Protein (Stable Amide Bond) ROX_NHS->Labeled_Protein + Protein_Amine Protein (Primary Amine) Protein_Amine->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) A Prepare Protein Solution in Amine-Free Buffer C Mix Protein and this compound (Incubate) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Purify Labeled Protein (e.g., Gel Filtration) C->D E Characterize Conjugate (e.g., DOL) D->E F Store Labeled Protein E->F

References

In-Depth Technical Guide: 5-ROX-SE Solubility and Handling in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and handling of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This document outlines best practices for dissolution, stability considerations, and provides a general protocol for its application in bioconjugation.

Introduction to this compound

This compound is a bright, amine-reactive fluorescent dye widely used for covalently labeling biomolecules.[1][2] Its succinimidyl ester (SE) functional group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. This makes it a valuable tool for a variety of applications, including automated DNA sequencing, fluorescence microscopy, and flow cytometry.[3][4] The single isomer form is often preferred to avoid complications in the analysis of labeled products.[2]

Solubility of this compound

Data Summary: Qualitative Solubility

CompoundSolventSolubilityNotes
This compoundDMSOSoluble[3][4][5][6][8][11]High-quality, anhydrous solvent is recommended.[5][11]
This compoundDMFGood Solubility[3][4][6][7][8][9]High-quality, anhydrous solvent is recommended.[5][11]

Experimental Protocols: Dissolving and Handling this compound

The following protocols are based on general guidelines for handling amine-reactive succinimidyl ester dyes.

Materials
  • This compound, lyophilized powder

  • Anhydrous (high-quality) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Protocol for Preparing a Stock Solution
  • Equilibrate Reagents: Allow the vial of lyophilized this compound and the anhydrous solvent (DMSO or DMF) to come to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial of this compound to achieve the target concentration. It is common practice to prepare stock solutions at a concentration of 1-10 mg/mL.[5][11]

  • Dissolution: Vortex the vial thoroughly until the dye is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.

  • Immediate Use: It is highly recommended to prepare stock solutions of this compound fresh, immediately before use, due to the potential for hydrolysis of the succinimidyl ester.[5]

Storage and Stability of Stock Solutions

The succinimidyl ester group of this compound is susceptible to hydrolysis, which is accelerated by the presence of water.[12] Since both DMSO and DMF are hygroscopic (readily absorb moisture from the air), it is crucial to use anhydrous grade solvents and minimize the exposure of the stock solution to air.[12]

  • Short-Term Storage: If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -20°C, protected from light and moisture.[6]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and degrade the compound.[13]

  • Long-Term Stability: For long-term storage, this compound is most stable as a lyophilized powder, stored at -20°C and protected from light.[4][6]

Visualization of Key Processes

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein Solution (amine-free buffer, pH 7.5-8.5) C Add this compound to Protein Solution A->C B Prepare this compound Stock (anhydrous DMSO or DMF) B->C D Incubate (e.g., 1 hour, RT, protected from light) C->D E Remove Unreacted Dye (e.g., size-exclusion chromatography) D->E F Characterize Labeled Protein (e.g., spectroscopy) E->F

Workflow for amine-reactive protein labeling.
Signaling Pathway: Amine-Reactive Labeling Chemistry

This diagram depicts the chemical reaction between the succinimidyl ester of this compound and a primary amine on a target molecule.

G ROX_SE 5-ROX-Succinimidyl Ester (Reactive Dye) Conjugate 5-ROX-Labeled Molecule (Stable Amide Bond) ROX_SE->Conjugate Amine Primary Amine (on Protein, Peptide, etc.) Amine->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

Reaction of this compound with a primary amine.

Conclusion

This compound is a valuable fluorescent probe that is readily soluble in anhydrous DMSO and DMF. Successful use of this reagent is critically dependent on proper handling to minimize moisture exposure and prevent hydrolysis of the reactive succinimidyl ester group. By following the protocols and considering the stability factors outlined in this guide, researchers can achieve efficient and reproducible labeling of their target biomolecules for a wide range of downstream applications.

References

The Cornerstone of Precision: A Technical Guide to the Storage and Handling of 5-ROX-SE Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) powder. Adherence to these guidelines is critical for maintaining the reagent's reactivity and ensuring the reproducibility of experimental results in applications such as oligonucleotide and protein labeling.

Introduction to this compound

This compound is a bright, amine-reactive fluorescent dye widely used for covalently labeling biomolecules.[1][2][3] The succinimidyl ester (SE) moiety readily reacts with primary amines on proteins and amine-modified oligonucleotides to form stable amide bonds.[4] The use of a single isomer, such as this compound, is often preferred in bioconjugation to ensure better resolution in purification and analysis.[5]

Physicochemical and Spectral Properties

Accurate quantitative data is essential for the effective use of this compound. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₃₇H₃₃N₃O₇
Molecular Weight 631.67 g/mol
Appearance Dark violet/red powder[5]
Excitation Maximum (λex) 575-578 nm[5]
Emission Maximum (λem) 600-604 nm[5]
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹
Solubility Soluble in anhydrous DMSO and DMF[6]

Storage and Stability of this compound

The stability of this compound is paramount for successful labeling experiments. The primary threats to its integrity are moisture and light.

Storage of this compound Powder

Proper storage of the lyophilized powder is crucial for its long-term stability.

ParameterRecommendationRationale
Temperature -20°C to -30°C[2]Minimizes degradation over time.
Light Protect from light[1][6]Prevents photobleaching of the fluorophore.
Moisture Store in a desiccated environment[7]The succinimidyl ester is highly susceptible to hydrolysis.
Shelf Life At least 2 years when stored correctly[5]Ensures long-term viability of the reagent.
Handling of this compound Powder

When preparing to use the powder, it is critical to prevent the introduction of moisture.

G Workflow for Handling this compound Powder cluster_storage Storage cluster_equilibration Equilibration cluster_dissolution Dissolution Store at -20°C Store at -20°C Equilibrate to Room Temp Equilibrate to Room Temp Store at -20°C->Equilibrate to Room Temp Before Use Dissolve in Anhydrous DMSO Dissolve in Anhydrous DMSO Equilibrate to Room Temp->Dissolve in Anhydrous DMSO Prevent Condensation

Caption: Workflow for handling this compound powder.

Storage of this compound Stock Solutions

Once dissolved, the stability of the this compound stock solution is limited.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMF[6]Minimizes hydrolysis.
Temperature -20°C or -80°C[8]Slows the rate of degradation.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles.
Shelf Life Up to 1 month at -20°C, up to 6 months at -80°C[8]Ensures reactivity for subsequent experiments.

Experimental Protocols

The following protocols provide a framework for the use of this compound in common labeling applications.

Protein Labeling with this compound

This protocol is optimized for the labeling of proteins with primary amines.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Protein of interest (2-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 1-10 mg/mL.[9]

  • Labeling Reaction: a. While gently vortexing the protein solution, add the this compound stock solution. A common starting point is a 10-fold molar excess of dye to protein. b. Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Purification: Remove unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.

Oligonucleotide Labeling with this compound

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amine-modified oligonucleotide

  • 0.1 M sodium bicarbonate buffer, pH 8.5

  • Ethanol and 3 M NaCl for precipitation

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: a. Add the this compound stock solution to the oligonucleotide solution. b. Incubate for 2-4 hours at room temperature in the dark.

  • Purification: a. Precipitate the labeled oligonucleotide by adding one-tenth volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[4] b. Incubate at -20°C for 30 minutes.[4] c. Centrifuge to pellet the labeled oligonucleotide. d. Further purification can be achieved by HPLC if necessary.

Calculation of Degree of Labeling (DOL)

The DOL determines the average number of dye molecules per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~578 nm (A_max).

  • Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF (Correction Factor for this compound at 280 nm) ≈ 0.34

    • ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M))

    • ε_dye for this compound is ~82,000 M⁻¹cm⁻¹.

Signaling Pathways and Logical Relationships

The reaction between this compound and a primary amine is a nucleophilic acyl substitution.

G This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Primary Amine Primary Amine Primary Amine->Amide Bond Formation G Low Labeling Efficiency Low Labeling Efficiency Check Buffer pH Check Buffer pH Low Labeling Efficiency->Check Buffer pH Check Buffer Composition Check Buffer Composition Check Buffer pH->Check Buffer Composition pH 8.3-8.5 Check Reagent Quality Check Reagent Quality Check Buffer Composition->Check Reagent Quality Amine-free Optimize Molar Ratio Optimize Molar Ratio Check Reagent Quality->Optimize Molar Ratio Fresh Reagent

References

5-ROX-SE molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-ROX-SE

This guide provides an overview of the core chemical properties of 5-Carboxy-X-rhodamine N-succinimidyl ester (this compound), a widely used fluorescent dye in molecular biology and other research fields. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling technologies.

Core Properties of this compound

This compound is an amine-reactive fluorescent labeling reagent. The succinimidyl ester (SE) moiety readily reacts with primary amines, such as those found on proteins and modified oligonucleotides, to form stable amide bonds. This reactivity makes it a valuable tool for conjugating the fluorescent ROX dye to various biomolecules.

Quantitative Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Full Chemical Name 5-Carboxy-X-rhodamine N-succinimidyl ester
Common Abbreviation 5-ROX, SE
Molecular Formula C₃₇H₃₃N₃O₇[1][2][3][4][5]
Molecular Weight 631.67 g/mol [1][2][4][5]

Experimental Applications

While specific experimental protocols can vary significantly based on the application, the fundamental principle of using this compound involves the covalent labeling of a target molecule. This is typically achieved by dissolving the this compound in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and adding it to a solution of the target molecule in an appropriate buffer. The reaction mixture is then incubated to allow for the conjugation to occur, followed by a purification step to remove any unreacted dye.

Logical Relationship Diagram

The following diagram illustrates the relationship between the full chemical name of the compound, its common abbreviation, and its key molecular properties.

Figure 1: Relationship between the chemical name, abbreviation, and molecular properties of this compound.

References

basic applications of 5-ROX-SE in molecular biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Applications of 5-ROX-SE in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

5-Carboxy-X-rhodamine, succinimidyl ester (this compound) is a bright, amine-reactive fluorescent dye belonging to the rhodamine family.[1] Rhodamine dyes are noted for their favorable photophysical properties, including long-wavelength absorption, high molar absorptivity, and strong fluorescence quantum yields.[1] The key feature of this compound is the N-hydroxysuccinimidyl ester (SE) functional group, which allows for the covalent attachment of the ROX fluorophore to primary amines (-NH₂) on biomolecules.[2][3]

This reactivity makes this compound a versatile tool for fluorescently labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[4][5] The resulting conjugates are highly fluorescent and photostable, making them suitable for a wide array of applications in molecular biology, including automated DNA sequencing, quantitative real-time PCR (qPCR), and fluorescence-based bioassays.[6][7] The single isomer form, this compound, is often preferred in bioconjugation as it yields a single, well-defined product, simplifying purification and analysis compared to mixed isomers.[8]

Physicochemical and Spectral Properties

The quantitative spectral and physical properties of this compound are critical for its effective use in experimental design. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃₇H₃₃N₃O₇[4][9]
Molecular Weight ~631.7 g/mol [3][8]
Excitation Maximum (λex) 575 - 580 nm[1][6]
Emission Maximum (λem) 600 - 604 nm[1][6]
Molar Extinction Coefficient (ε) 3.6 x 10⁴ M⁻¹cm⁻¹ (in aqueous buffer)[1]
Fluorescence Quantum Yield (Φ) 0.94 (in aqueous buffer)[1]
Recommended Solvents Anhydrous DMSO or DMF[6][9][10]
Storage Conditions -20°C, protected from light, desiccated[4][8][9]

Core Applications in Molecular Biology

Labeling of Oligonucleotides

This compound is widely used to label amine-modified oligonucleotides.[11][12] The succinimidyl ester reacts efficiently with the primary amine, which is typically introduced at the 5' or 3' terminus of the DNA or RNA strand during synthesis, to form a stable amide bond.[2][13] These fluorescently labeled oligonucleotides are fundamental components in various molecular biology techniques.

  • Automated DNA Sequencing : ROX-labeled primers or dideoxynucleotide triphosphates (ddNTPs) are used in Sanger sequencing.[3][10] The distinct spectral properties of ROX allow it to be used in multicolor detection systems to identify the terminating nucleotide.[10]

  • Quantitative Real-Time PCR (qPCR) : ROX-labeled probes (e.g., TaqMan® probes) can be used for target detection. More commonly, ROX is used as a passive reference dye in qPCR master mixes.[7][14] The dye's stable fluorescence is not affected by the amplification process and is used to normalize the reporter dye signal.[15] This normalization corrects for non-PCR related signal variations such as pipetting inaccuracies, bubbles, or instrument fluctuations, thereby increasing data precision.[15][16][17]

Labeling of Proteins and Peptides

The amine-reactive nature of this compound makes it suitable for labeling proteins and peptides.[18] The dye reacts with the primary ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus.[19] Labeled proteins are used in a variety of applications:

  • Immunoassays : Labeled antibodies for fluorescent detection.

  • Fluorescence Microscopy : Visualizing protein localization and trafficking.

  • Flow Cytometry : Identifying and sorting cells based on labeled surface proteins.

Fluorescence Resonance Energy Transfer (FRET)

5-ROX can serve as an acceptor or donor in FRET-based assays.[5] FRET is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor fluorophores, making FRET a powerful tool for studying molecular interactions, such as protein-protein binding or conformational changes in nucleic acids.

Experimental Protocols

The following sections provide detailed methodologies for labeling oligonucleotides and proteins with this compound.

Labeling Amine-Modified Oligonucleotides

This protocol is optimized for labeling approximately 100 µg of a 5'-amine-modified oligonucleotide.[20]

Materials:

  • Amine-modified oligonucleotide (lyophilized or in solution).

  • This compound.

  • Anhydrous DMSO.

  • Labeling Buffer: 0.1 M sodium tetraborate (B1243019) or sodium bicarbonate, pH 8.5.[20]

  • Quenching/Precipitation: 3 M Sodium Acetate (NaOAc), pH 5.2; 100% Ethanol (B145695).

  • Nuclease-free water.

Methodology:

  • Prepare Oligonucleotide : Dissolve 100 µg of the amine-modified oligonucleotide in 25 µL of the labeling buffer. The concentration should be high to ensure efficient labeling.

  • Prepare Dye Stock Solution : Immediately before use, dissolve ~1 mg of this compound in 100 µL of anhydrous DMSO to create a ~10 mg/mL stock solution. Vortex briefly to ensure it is fully dissolved. Reactive dyes are moisture-sensitive and not stable in solution for long periods.[21]

  • Labeling Reaction : Add 5-10 µL of the this compound stock solution to the oligonucleotide solution. The molar ratio of dye-to-oligo should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation : Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.

  • Purification :

    • Ethanol Precipitation : Add 0.1 volumes of 3 M NaOAc (pH 5.2) and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.

    • Incubate at -20°C for at least 30 minutes.[21]

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the labeled oligonucleotide.[21]

    • Carefully remove the supernatant, which contains the unreacted dye. Wash the pellet with cold 70% ethanol and centrifuge again.

    • Dry the pellet under vacuum and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

    • For higher purity, purification by HPLC or polyacrylamide gel electrophoresis (PAGE) is recommended.[20][21]

Labeling Proteins (e.g., IgG Antibody)

This protocol is a general guideline for labeling proteins with a starting concentration of 2-10 mg/mL.[19][21]

Materials:

  • Protein solution (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[19]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25).

Methodology:

  • Prepare Protein : Dialyze the protein against the Reaction Buffer to remove any primary amines (e.g., Tris or glycine) and to adjust the pH. The protein concentration should be at least 2 mg/mL for efficient labeling.[21]

  • Prepare Dye Stock Solution : Just before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction : While gently stirring the protein solution, slowly add a calculated amount of the this compound stock solution. A starting molar ratio of dye-to-protein of 10:1 is recommended, but this should be optimized for the specific protein.[19]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.[19]

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted dye.[19] Incubate for another 30 minutes.

  • Purification : Separate the labeled protein from the unreacted dye and quenching agent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer on the column.

Visualized Workflows and Mechanisms

General Workflow for Amine-Reactive Labeling

The diagram below outlines the fundamental steps for conjugating this compound to a primary amine-containing biomolecule, from preparation to the final purified product.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_final 4. Final Product p1 Prepare Biomolecule (Protein or Amine-Oligo) in Amine-Free Buffer (pH 8.3-8.5) r1 Mix Dye and Biomolecule p1->r1 p2 Prepare this compound in Anhydrous DMSO p2->r1 r2 Incubate (1-4 hours, RT, Dark) r1->r2 q1 Quench Reaction (e.g., with Tris or Glycine) r2->q1 pu1 Separate Conjugate from Free Dye q1->pu1 pu2 (e.g., Chromatography, Precipitation) pu1->pu2 f1 Purified ROX-labeled Bioconjugate pu2->f1

Caption: General workflow for labeling biomolecules with this compound.

Chemical Reaction Mechanism

This diagram illustrates the nucleophilic attack of a primary amine on the succinimidyl ester of 5-ROX, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G r_biomolecule Biomolecule-NH₂ (Primary Amine) product_conjugate Biomolecule-NH-CO-ROX (Stable Amide Bond) r_biomolecule->product_conjugate Nucleophilic Attack (pH 8.3-8.5) r_rox ROX-Succinimidyl Ester (this compound) r_rox->product_conjugate product_nhs N-hydroxysuccinimide (Byproduct) r_rox->product_nhs Leaving Group reaction +

Caption: Reaction of this compound with a primary amine.

Principle of qPCR Normalization with ROX

The following diagram explains the logical relationship in using the passive ROX reference dye to normalize the reporter dye signal in qPCR, correcting for well-to-well variations.

G cluster_inputs Raw Fluorescence Signals cluster_process Normalization Calculation cluster_output Corrected Data reporter Reporter Dye Signal (e.g., FAM) (Variable) process_node Normalized Reporter (Rn) = Reporter Signal / ROX Signal reporter->process_node rox ROX Dye Signal (Passive Reference) (Stable) rox->process_node output_node Amplification Plot (Rn vs. Cycle Number) (Corrected for non-PCR variations) process_node->output_node

Caption: Logic of ROX passive reference dye normalization in qPCR.

References

5-ROX-SE for Labeling Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) for the fluorescent labeling of oligonucleotides. It covers the fundamental chemistry, detailed experimental protocols, data analysis, and key applications in molecular biology and diagnostics.

Introduction to this compound

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family. It is widely utilized for covalently attaching a fluorescent label to oligonucleotides, peptides, and proteins. The succinimidyl ester (SE) moiety of 5-ROX reacts specifically with primary aliphatic amines to form a stable amide bond. This post-synthesis labeling approach is essential for oligonucleotides as the ROX dye is unstable under the harsh chemical conditions of automated DNA/RNA synthesis and subsequent deprotection steps.

The resulting 5-ROX-labeled oligonucleotides are instrumental in a variety of applications, including quantitative real-time PCR (qPCR), automated DNA sequencing, and Förster Resonance Energy Transfer (FRET) studies. The bright fluorescence and photostability of the ROX fluorophore make it a reliable choice for these sensitive techniques.

Physicochemical Properties and Data

Quantitative data for 5-ROX is crucial for accurate experimental design and data interpretation. The following tables summarize the key spectral and physical properties of the 5-ROX fluorophore.

PropertyValueReference
Excitation Maximum (λex)578 nm[1]
Emission Maximum (λem)604 nm[1]
Molar Extinction Coefficient (ε) at λmax82,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.94[1]
Correction Factor at 280 nm (CF₂₈₀)0.168[2]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with this compound

This protocol details the post-synthesis conjugation of this compound to an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide (desalted or purified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate or Sodium tetraborate (B1243019) buffer, pH 8.5-9.0

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortexer

  • Centrifuge

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/tetraborate buffer to a final concentration that allows for a suitable reaction volume.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 10-20 fold molar excess of the this compound solution.

    • Vortex the mixture gently.

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, protected from light.

  • Purification of the Labeled Oligonucleotide: It is critical to remove unconjugated this compound and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for purification.

    • Ethanol (B145695) Precipitation (Optional Initial Cleanup):

      • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold absolute ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in a suitable buffer for HPLC purification.

    • Reverse-Phase HPLC Purification:

      • Use a C18 column and a suitable mobile phase gradient, such as a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (TEAA) buffer.

      • Monitor the elution profile at 260 nm (for the oligonucleotide) and 578 nm (for the 5-ROX dye).

      • Collect the fractions that show absorbance at both wavelengths, as this indicates the presence of the labeled oligonucleotide.

  • Characterization and Quantification:

    • Mass Spectrometry: Confirm the successful conjugation and the purity of the labeled oligonucleotide by mass spectrometry. The mass of the labeled oligonucleotide should be the sum of the mass of the unlabeled oligonucleotide and the mass of the 5-ROX moiety (minus the mass of water lost during the amide bond formation).

    • UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the degree of labeling (DOL).

Calculation of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each oligonucleotide. It can be calculated from the absorbance measurements of the purified conjugate.

Procedure:

  • Measure the absorbance of the purified 5-ROX-labeled oligonucleotide solution at 260 nm (A₂₆₀) and 578 nm (A₅₇₈).

  • Calculate the concentration of the 5-ROX dye using the Beer-Lambert law:

    • Concentration_dye (M) = A₅₇₈ / ε₅₇₈

  • Calculate the corrected absorbance of the oligonucleotide at 260 nm to account for the dye's absorbance at this wavelength:

    • Corrected A₂₆₀ = A₂₆₀ - (A₅₇₈ * CF₂₈₀)

  • Calculate the concentration of the oligonucleotide:

    • Concentration_oligo (M) = Corrected A₂₆₀ / ε₂₆₀_oligo (The extinction coefficient of the oligonucleotide (ε₂₆₀_oligo) can be estimated based on its sequence.)

  • Calculate the Degree of Labeling:

    • DOL = Concentration_dye / Concentration_oligo

Applications and Experimental Workflows

5-ROX-labeled oligonucleotides are versatile tools in molecular biology. Below are diagrams of key experimental workflows where they are employed.

Quantitative Real-Time PCR (qPCR)

In qPCR, 5-ROX is often used as a passive reference dye to normalize for non-PCR related fluorescence fluctuations between wells, such as variations in pipetting volumes or instrument optics.

qPCR_Workflow Workflow of qPCR with ROX Passive Reference cluster_setup Reaction Setup cluster_amplification Thermal Cycling & Data Acquisition cluster_analysis Data Analysis Master Mix Master Mix Reaction_Mixture Reaction_Mixture Master Mix->Reaction_Mixture Contains dNTPs, Polymerase, Buffer Primers_Probe Primers & Reporter Probe Primers_Probe->Reaction_Mixture Template_DNA Template DNA Template_DNA->Reaction_Mixture ROX_Dye ROX Passive Reference Dye ROX_Dye->Reaction_Mixture Thermal_Cycler Real-Time PCR Instrument Reaction_Mixture->Thermal_Cycler Amplification Detection Fluorescence Detection (Reporter & ROX) Thermal_Cycler->Detection Excitation & Emission Raw_Data Raw Fluorescence Data Detection->Raw_Data Normalization Normalization (Reporter Signal / ROX Signal) Raw_Data->Normalization Amplification_Plot Amplification Plot (ΔRn vs. Cycle) Normalization->Amplification_Plot

Caption: Workflow of qPCR with ROX as a passive reference dye.

Automated Sanger DNA Sequencing

5-ROX-labeled primers are used in Sanger sequencing to generate fluorescently tagged DNA fragments that can be detected by an automated sequencer.

Sanger_Sequencing_Workflow Workflow of Automated Sanger Sequencing cluster_reaction Cycle Sequencing Reaction cluster_separation Fragment Separation & Detection cluster_analysis Data Analysis Template_DNA Template DNA Sequencing_Mix Sequencing_Mix Template_DNA->Sequencing_Mix ROX_Primer 5-ROX Labeled Primer ROX_Primer->Sequencing_Mix dNTPs dNTPs dNTPs->Sequencing_Mix ddNTPs ddNTPs (A, T, C, G) (Chain Terminators) ddNTPs->Sequencing_Mix Polymerase DNA Polymerase Polymerase->Sequencing_Mix Thermal_Cycler Thermal Cycler Sequencing_Mix->Thermal_Cycler Generates labeled fragments of varying lengths Capillary_Electrophoresis Capillary Electrophoresis Thermal_Cycler->Capillary_Electrophoresis Separation by size Laser_Detection Laser Excitation & Fluorescence Detection Capillary_Electrophoresis->Laser_Detection Chromatogram Chromatogram Generation Laser_Detection->Chromatogram Sequence_Calling Base Sequence Determination Chromatogram->Sequence_Calling

Caption: Workflow of automated Sanger sequencing using a 5-ROX labeled primer.

Förster Resonance Energy Transfer (FRET)

In FRET applications, a 5-ROX-labeled oligonucleotide can act as an acceptor molecule when in close proximity to a donor fluorophore, allowing for the study of molecular interactions.

FRET_Signaling_Pathway FRET Signaling Pathway with 5-ROX as Acceptor cluster_no_fret No Interaction (Donor & Acceptor Apart) cluster_fret Interaction (Donor & Acceptor in Proximity) Excitation_Light_1 Excitation Light Donor_1 Donor Fluorophore Excitation_Light_1->Donor_1 Acceptor_1 5-ROX Acceptor Donor_Emission_1 Donor Emission Donor_1->Donor_Emission_1 Fluorescence Excitation_Light_2 Excitation Light Donor_2 Donor Fluorophore Excitation_Light_2->Donor_2 Acceptor_2 5-ROX Acceptor Donor_2->Acceptor_2 Energy Transfer (Non-radiative) Acceptor_Emission_2 Acceptor Emission Acceptor_2->Acceptor_Emission_2 Fluorescence Interaction_Event Molecular Interaction (e.g., Hybridization) cluster_fret cluster_fret cluster_no_fret cluster_no_fret

Caption: FRET signaling pathway illustrating energy transfer to a 5-ROX acceptor.

References

The Photophysical Landscape of 5-Carboxy-X-Rhodamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye belonging to the rhodamine family, prized for its robust photophysical properties that make it a valuable tool in a myriad of biological and biotechnological applications. Its strong absorption in the visible spectrum, high fluorescence quantum yield, and relative photostability have cemented its role in techniques such as fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET) assays. This technical guide provides a comprehensive overview of the core photophysical properties of 5-ROX, detailed experimental protocols for its application and characterization, and visual representations of key workflows to aid researchers in its effective implementation.

Core Photophysical Properties

The photophysical characteristics of a fluorophore are critical determinants of its suitability for specific applications. 5-ROX exhibits favorable properties, including a high molar extinction coefficient and quantum yield, which contribute to its bright fluorescence emission.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters of 5-carboxy-x-rhodamine. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The data presented here are compiled from various sources and represent typical values under common experimental conditions.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 570 - 585 nmAqueous buffer, Methanol
Emission Maximum (λem) 591 - 606 nmAqueous buffer, Methanol
Molar Extinction Coefficient (ε) ~36,000 - 93,000 M⁻¹cm⁻¹Aqueous buffer, pH 7.0
Fluorescence Quantum Yield (Φ) ~0.91 - 0.94Aqueous buffer
Recommended Solvents DMSO, DMF, Methanol
Storage Conditions -20°C, protected from light

Note: The range of values for excitation and emission maxima, as well as the molar extinction coefficient, reflects the variability reported across different suppliers and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of fluorescent dyes. This section provides methodologies for key experiments involving 5-carboxy-x-rhodamine.

Protein Labeling with 5-ROX Succinimidyl Ester (5-ROX-SE)

5-ROX is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.

Materials:

  • Protein of interest (in an amine-free buffer such as PBS or HEPES)

  • This compound (dissolved in anhydrous DMSO or DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Reaction tubes

  • Shaker

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the NHS ester.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the dissolved this compound. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point of a 10-fold molar excess of dye is common.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or shaking, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.

    • Alternatively, dialysis can be used to remove the free dye. Dialyze the reaction mixture against a large volume of buffer at 4°C with several buffer changes.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of 5-ROX (~575 nm, Amax).

    • The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).

    • The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye (where ε_dye is the molar extinction coefficient of 5-ROX at its λmax).

    • The DOL is the ratio of the dye concentration to the protein concentration.

Measurement of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its emission efficiency. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 5-ROX solution of unknown quantum yield

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., ethanol)

  • Cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the 5-ROX and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

  • Measure Fluorescence Spectra:

    • Set the spectrofluorometer to the excitation wavelength chosen in the previous step.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the 5-ROX sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample / n_std)² (where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out).

    • A plot of integrated fluorescence intensity versus absorbance for each series of solutions should yield a straight line, the slope of which is proportional to the quantum yield. The ratio of the slopes can be used to calculate the relative quantum yield.

Visualizations

Diagrams are powerful tools for understanding complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes involving 5-carboxy-x-rhodamine.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3, 1 hr, RT) Protein->Mix Dye This compound in Anhydrous DMSO/DMF Dye->Mix Purify Purification (Size-Exclusion or Dialysis) Mix->Purify Remove unreacted dye Analyze Spectrophotometry (A280 & Amax) Purify->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate

Caption: Workflow for labeling a protein with this compound and subsequent purification and analysis.

FRET_Signaling_Pathway cluster_fret Förster Resonance Energy Transfer (FRET) cluster_interaction Molecular Interaction Donor Donor Fluorophore (e.g., GFP) Acceptor Acceptor Fluorophore (5-ROX) Donor->Acceptor Energy Transfer (if <10 nm) ProteinA Protein A ProteinA->Donor Labeled with Complex Protein A-B Complex ProteinA->Complex ProteinB Protein B ProteinB->Acceptor Labeled with ProteinB->Complex

Caption: Conceptual diagram of FRET using 5-ROX as an acceptor to detect protein-protein interaction.

Conclusion

5-Carboxy-X-rhodamine is a versatile and powerful fluorescent probe for a wide range of applications in research and drug development. Its bright fluorescence, high quantum yield, and the availability of amine-reactive derivatives make it an excellent choice for labeling biomolecules. By understanding its core photophysical properties and employing robust experimental protocols, researchers can effectively harness the capabilities of 5-ROX to generate high-quality, reproducible data. The provided workflows and quantitative data serve as a valuable resource for both new and experienced users of this important fluorophore.

Getting Started with 5-ROX-SE for DNA Sequencing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX-SE), a widely used fluorescent dye in DNA sequencing. It details its chemical properties, provides step-by-step experimental protocols for labeling oligonucleotides, and outlines its application in the Sanger sequencing workflow.

Introduction to this compound

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family.[1] Its succinimidyl ester (SE) moiety allows for the covalent labeling of molecules containing primary amines, such as amino-modified oligonucleotides or proteins.[2] In the context of DNA sequencing, 5-ROX is predominantly used to label sequencing primers or dideoxynucleotide triphosphates (ddNTPs).[3][][5] Its bright fluorescence and distinct spectral properties make it a valuable tool for automated DNA sequencing, where different fluorescent dyes are used to identify the four DNA bases.[6]

Core Properties of 5-ROX

Understanding the chemical and spectral properties of 5-ROX is crucial for its effective use in DNA sequencing experiments. Key quantitative data are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~575-580 nm[7][8]
Emission Maximum (λem) ~600-608 nm[][7]
Molar Extinction Coefficient ~82,000 cm⁻¹M⁻¹[9]
Quantum Yield ~0.94[8][9]
Molecular Weight ~631.7 g/mol
Solubility Soluble in DMSO or DMF[10]
Storage -20°C, protected from light[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound in DNA sequencing.

Labeling of Amino-Modified Oligonucleotides with this compound

This protocol describes the covalent attachment of this compound to a primary amine group on a synthetic oligonucleotide, which can then be used as a sequencing primer.

Materials:

  • 5-ROX, SE

  • Amino-modified oligonucleotide (with a 5' or 3' amino linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Purification supplies (e.g., HPLC system or gel filtration columns)

Protocol:

  • Prepare 5-ROX, SE Stock Solution: Dissolve 5-ROX, SE in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be stored at -20°C and protected from light.[3][8]

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1 mM. The alkaline pH is crucial for the reaction between the NHS ester of 5-ROX and the primary amine of the oligonucleotide.[3]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide solution and the 5-ROX, SE stock solution. A 2-5 fold molar excess of the dye is typically recommended to ensure efficient labeling.

    • Vortex the mixture briefly and incubate at room temperature for 2-4 hours or overnight at 4°C in the dark.[3]

  • Purification of the Labeled Oligonucleotide: It is essential to remove unconjugated 5-ROX dye from the labeled oligonucleotide. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying dye-labeled oligonucleotides due to the hydrophobicity of the dye.[10]

    • Reverse-Phase HPLC (RP-HPLC): This method separates the labeled oligonucleotide from the free dye and unlabeled oligonucleotide based on hydrophobicity. The labeled oligonucleotide will have a longer retention time than the unlabeled one.

    • Anion-Exchange HPLC (AE-HPLC): This method separates based on charge. The negatively charged phosphate (B84403) backbone of the oligonucleotide is the primary determinant of retention.

  • Quantification and Storage: After purification, quantify the concentration of the labeled oligonucleotide using a spectrophotometer. The product should be stored at -20°C in a nuclease-free buffer and protected from light.

Sanger Sequencing using a 5-ROX-Labeled Primer

This protocol outlines the use of a 5-ROX-labeled primer in a Sanger sequencing reaction.

Materials:

  • Purified 5-ROX-labeled sequencing primer

  • DNA template (e.g., plasmid, PCR product)

  • Sequencing reaction mix (containing DNA polymerase, dNTPs, and the four ddNTPs in separate reactions or as a mix with differentially labeled ddNTPs if not using a labeled primer)

  • Thermal cycler

  • Capillary electrophoresis DNA analyzer

Protocol:

  • Sequencing Reaction Setup:

    • Prepare the sequencing reaction by combining the DNA template, the 5-ROX-labeled primer, and the sequencing reaction mix according to the manufacturer's instructions. If using unlabeled ddNTPs, four separate reactions are set up, each containing one of the four ddNTPs. In modern automated sequencing, a single reaction is often performed with differentially labeled ddNTPs, and in this case, a labeled primer for a specific reaction (e.g., for the 'T' reaction) would be used.[12]

  • Thermal Cycling: Perform the sequencing reaction in a thermal cycler. The cycling program consists of an initial denaturation step, followed by 25-35 cycles of denaturation, primer annealing, and extension.

  • Purification of Sequencing Products: After thermal cycling, the reaction products must be purified to remove unincorporated ddNTPs, dNTPs, and primers. This can be achieved through ethanol (B145695) precipitation or column purification.

  • Capillary Electrophoresis: Resuspend the purified sequencing products in a formamide-based loading buffer and denature them at 95°C. Load the samples onto a capillary electrophoresis DNA analyzer. The negatively charged DNA fragments migrate through the capillary, separated by size.

  • Data Analysis: A laser excites the 5-ROX dye at the end of each fragment, and a detector records the emitted fluorescence. The data is then processed by the sequencing software to generate a chromatogram, where each peak corresponds to a specific nucleotide in the DNA sequence.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key processes.

OligoLabeling cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Oligo Amino-Modified Oligonucleotide Reaction Incubation (Room Temp or 4°C) Oligo->Reaction ROX 5-ROX, SE DMSO DMSO ROX->DMSO DMSO->Reaction Buffer Bicarbonate Buffer (pH 8.5) Buffer->Oligo Purify HPLC Purification Reaction->Purify LabeledOligo 5-ROX Labeled Oligonucleotide Purify->LabeledOligo

Caption: Workflow for labeling an amino-modified oligonucleotide with this compound.

SangerSequencing cluster_reaction_setup 1. Reaction Setup cluster_thermal_cycling 2. Thermal Cycling cluster_purification 3. Purification cluster_analysis 4. Analysis Template DNA Template Reaction Combine Reagents Template->Reaction Primer 5-ROX Labeled Primer Primer->Reaction Mix Sequencing Mix (Polymerase, dNTPs, ddNTPs) Mix->Reaction Cycling Chain Termination PCR Reaction->Cycling Purify Remove Unincorporated Nucleotides & Primers Cycling->Purify Electrophoresis Capillary Electrophoresis Purify->Electrophoresis Detection Fluorescence Detection Electrophoresis->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Sequence Determine DNA Sequence Chromatogram->Sequence

Caption: Workflow of Sanger sequencing using a 5-ROX labeled primer.

References

5-ROX-SE: A Technical Guide to a Versatile Fluorescent Label for Biomolecule Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. Its favorable spectral properties, including intense fluorescence in the orange-red region of the spectrum, make it a widely used tool for covalently labeling a variety of biomolecules. The succinimidyl ester moiety of this compound reacts efficiently with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, as well as with amine-modified oligonucleotides, forming stable amide bonds. This robust labeling chemistry, combined with the photophysical properties of the ROX fluorophore, has led to its extensive use in a range of applications, including automated DNA sequencing, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET)-based assays. The use of a single 5-isomer is often preferred to avoid the chromatographic complications that can arise from the presence of the 6-isomer, ensuring higher resolution in purification and analysis. However, it is important to note that ROX dyes are known for their relative instability, and proper storage and handling are crucial to prevent degradation.

Core Properties of this compound

The utility of this compound as a fluorescent label is defined by its chemical and spectral characteristics. Understanding these properties is essential for designing and troubleshooting experiments.

Chemical and Physical Properties
PropertyValue
Full Chemical Name 5-Carboxy-X-rhodamine, succinimidyl ester
Molecular Formula C₃₇H₃₃N₃O₇
Molecular Weight ~631.67 g/mol
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Target Functional Group Primary amines (-NH₂)
Solubility Soluble in polar organic solvents such as DMSO and DMF
Storage Conditions Store at -20°C, protected from light and moisture
Spectral Properties

The spectral properties of 5-ROX can be influenced by the solvent environment. The data presented below are typical values reported for the conjugated dye.

ParameterValueConditions
Excitation Maximum (λex) 570 - 578 nmVaries with solvent and conjugation state
Emission Maximum (λem) 591 - 604 nmVaries with solvent and conjugation state
Molar Extinction Coefficient (ε) ~82,000 - 93,000 M⁻¹cm⁻¹In aqueous buffer
Fluorescence Quantum Yield (Φ) ~0.94 - 1.0In aqueous buffer

Key Applications and Methodologies

The amine-reactivity and spectral characteristics of this compound make it a versatile tool for a variety of biochemical and molecular biology applications.

Labeling of Proteins and Peptides

This compound is frequently used to fluorescently label proteins and peptides for applications such as immunofluorescence, flow cytometry, and protein tracking. The labeling process involves the reaction of the NHS ester with primary amines on the protein surface.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, MES, or HEPES)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) are not compatible as they will compete for reaction with the dye.

    • If necessary, exchange the buffer using dialysis or a desalting column.

  • Dye Preparation:

    • Shortly before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Vortex until fully dissolved. This solution is stable for a few weeks at -20°C if protected from moisture.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.2 - 8.5 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.

    • Add the this compound stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first.

    • Alternatively, dialysis can be used to remove the free dye.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of this compound (~575 nm). The following formula can be used: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] Where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

Labeling of Amine-Modified Oligonucleotides

This compound is a key reagent for labeling synthetic oligonucleotides that have been modified to contain a primary amine. These labeled oligonucleotides are essential for applications such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.

Materials:

  • 5'- or 3'-amine-modified oligonucleotide

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium tetraborate (B1243019) buffer (pH 8.5)

  • Ethanol (B145695)

  • 3 M NaCl

  • Purification supplies (e.g., HPLC or gel electrophoresis equipment)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a suitable concentration (e.g., 25 µg/µL).

  • Dye Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide with the 0.1 M sodium tetraborate buffer (pH 8.5).

    • Add the this compound stock solution to the oligonucleotide solution. The amount of dye to add will depend on the scale of the reaction; a several-fold molar excess of the dye is typically used.

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, in the dark.

  • Purification:

    • Ethanol Precipitation (Initial Cleanup):

      • Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at high speed to pellet the labeled oligonucleotide.

      • Wash the pellet with cold 70% ethanol and air dry.

    • Final Purification:

      • Resuspend the pellet in an appropriate buffer.

      • Further purify the labeled oligonucleotide from unlabeled starting material and free dye using reverse-phase HPLC or preparative gel electrophoresis.

Visualization of Experimental Workflows

FRET-Based Protein-Protein Interaction Assay

This compound can be used as an acceptor fluorophore in FRET-based assays to study protein-protein interactions. In this workflow, two proteins of interest are labeled with a donor (e.g., a cyan fluorescent protein) and an acceptor (e.g., 5-ROX), respectively. Interaction between the proteins brings the fluorophores into close proximity, allowing for energy transfer from the donor to the acceptor, which can be detected as a change in the fluorescence emission spectrum.

FRET_Workflow cluster_preparation Protein Labeling cluster_assay FRET Assay p1 Protein A labeled_p1 Labeled Protein A (Donor) p1->labeled_p1 Labeling p2 Protein B labeled_p2 Labeled Protein B (Acceptor) p2->labeled_p2 Labeling donor Donor Fluorophore (e.g., CFP) donor->labeled_p1 acceptor This compound (Acceptor) acceptor->labeled_p2 mix Mix Labeled Proteins labeled_p1->mix labeled_p2->mix no_interaction No Interaction (>10 nm apart) mix->no_interaction Scenario 1 interaction Interaction (<10 nm apart) mix->interaction Scenario 2 excitation Excite Donor no_interaction->excitation fret FRET Occurs interaction->fret donor_emission Donor Emission Detected excitation->donor_emission acceptor_emission Acceptor Emission Detected fret->acceptor_emission

Workflow for a FRET-based protein-protein interaction assay.
Sanger DNA Sequencing Workflow

In automated Sanger sequencing, dideoxynucleotide triphosphates (ddNTPs) are each labeled with a different fluorescent dye. When a ddNTP is incorporated into a growing DNA strand by DNA polymerase, chain elongation is terminated. The resulting DNA fragments of varying lengths are then separated by size using capillary electrophoresis, and the sequence is determined by the order of the different colored fluorescent signals detected as the fragments pass a laser. 5-ROX is one of the dyes commonly used in these dye sets.

Sanger_Sequencing_Workflow cluster_reaction Sequencing Reaction cluster_analysis Analysis template DNA Template + Primer pcr PCR Amplification & Chain Termination template->pcr reagents DNA Polymerase dNTPs Fluorescently Labeled ddNTPs (ddATP, ddTTP, ddCTP, ddGTP) reagents->pcr fragments Nested Set of Fluorescently Labeled DNA Fragments pcr->fragments electrophoresis Capillary Electrophoresis (Size Separation) fragments->electrophoresis detection Laser Excitation & Fluorescence Detection electrophoresis->detection chromatogram Generate Chromatogram detection->chromatogram sequence Read DNA Sequence chromatogram->sequence

Simplified workflow of Sanger DNA sequencing using fluorescent dye terminators.

Conclusion

This compound remains a valuable and versatile fluorescent probe for the labeling of biomolecules. Its bright fluorescence, amine-reactivity, and suitability for applications such as FRET and DNA sequencing have solidified its place in the molecular biology and drug discovery toolkit. While researchers should be mindful of its stability and the importance of using a single isomer for high-resolution applications, the wealth of established protocols and the robust performance of this compound ensure its continued relevance in advancing our understanding of biological systems. Careful consideration of the experimental design, including buffer conditions, dye-to-biomolecule ratios, and purification methods, will lead to successful and reproducible results.

Methodological & Application

Application Notes and Protocols: 5-ROX-SE Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is an amine-reactive fluorescent dye widely utilized for the stable labeling of oligonucleotides.[1][2] This protocol provides a detailed methodology for the covalent attachment of this compound to amino-modified oligonucleotides, a critical process for generating fluorescent probes used in various molecular biology applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[3][4][5] The succinimidyl ester moiety of this compound reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' terminus or internally within an oligonucleotide, to form a stable amide bond.[6][7] This document outlines the necessary reagents, a step-by-step labeling procedure, and purification methods for obtaining high-quality 5-ROX-labeled oligonucleotides.

Materials and Reagents

ReagentSpecificationStorage
This compound (single isomer)Lyophilized powder-20°C, protected from light[8][9]
Amino-modified OligonucleotideDesalted or HPLC-purified-20°C
Dimethylsulfoxide (DMSO), AnhydrousMolecular biology gradeRoom temperature
0.1 M Sodium Bicarbonate BufferpH 9.04°C
Nuclease-free Water---Room temperature
3 M Sodium AcetatepH 5.2Room temperature
Ethanol (B145695), 100% and 70%Molecular biology gradeRoom temperature
TE Buffer (10 mM Tris, 1 mM EDTA)pH 8.0Room temperature

Experimental Protocol

This protocol is optimized for labeling approximately 1 OD (~33 µg) of a 20-mer amino-modified oligonucleotide. Adjustments may be necessary for oligonucleotides of different lengths or scales.

Reagent Preparation
  • Amino-modified Oligonucleotide Solution : Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mg/mL.

  • This compound Stock Solution : Immediately before use, dissolve 1 mg of this compound in 15.8 µL of anhydrous DMSO to create a 100 mM stock solution. Vortex briefly to ensure complete dissolution. Reactive dyes are not stable in solution, so this should be prepared fresh for each labeling reaction.[7]

  • Labeling Buffer : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0 using NaOH. This slightly basic pH is crucial for the reaction, as the amine group on the oligonucleotide needs to be in a non-protonated state to be reactive.[7]

Labeling Reaction

  • In a microcentrifuge tube, combine the following reagents in order:

    Reagent Volume Final Concentration
    0.1 M Sodium Bicarbonate (pH 9.0) 50 µL ~0.08 M
    Amino-modified Oligonucleotide (1 mg/mL) 10 µL ~0.17 mg/mL
    This compound Stock Solution (100 mM) 2 µL ~3.3 mM

    | Total Volume | 62 µL | |

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. For optimal results, incubation can be extended to overnight at 4°C.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and unlabeled oligonucleotides. HPLC is the recommended method for oligonucleotides containing fluorescent labels due to the hydrophobicity imparted by the dye, which allows for excellent separation.[10]

  • Ethanol Precipitation (Optional Pre-purification) :

    • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the labeling reaction.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the majority of the unreacted dye.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet for 10-15 minutes.

    • Resuspend the pellet in 100 µL of nuclease-free water or TE buffer.

  • Reverse-Phase HPLC (RP-HPLC) :

    • Column : C18 column.

    • Mobile Phase A : 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B : Acetonitrile (B52724).

    • Gradient : A linear gradient from 5% to 65% acetonitrile over 30 minutes is a good starting point.[6]

    • Detection : Monitor the elution profile at 260 nm (for the oligonucleotide) and 573 nm (for 5-ROX). The labeled oligonucleotide will elute later than the unlabeled one due to the increased hydrophobicity of the ROX dye.

    • Collect the fractions corresponding to the dual-absorbance peak.

    • Evaporate the solvent from the collected fractions using a vacuum concentrator.

    • Resuspend the purified, labeled oligonucleotide in TE buffer.

Quantification and Storage
  • Measure the absorbance of the purified 5-ROX-labeled oligonucleotide at 260 nm and 573 nm using a spectrophotometer.

  • Calculate the concentration of the oligonucleotide and the dye.

  • Store the labeled oligonucleotide at -20°C, protected from light. For long-term storage, -80°C is recommended.[11]

Diagrams

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Steps Oligo Dissolve Amino-Oligo in Nuclease-Free Water Mix Combine Oligo, Buffer, and this compound Solution Oligo->Mix Dye Dissolve this compound in Anhydrous DMSO Dye->Mix Buffer Prepare 0.1 M NaHCO3 Buffer (pH 9.0) Buffer->Mix Incubate Incubate 2-4h at RT (in the dark) Mix->Incubate Precip Ethanol Precipitation (Optional) Incubate->Precip HPLC RP-HPLC Purification Precip->HPLC Collect Collect Labeled Oligo Fractions HPLC->Collect Quant Quantify using Spectrophotometry Collect->Quant Store Store at -20°C (Protected from Light) Quant->Store

Caption: Experimental workflow for this compound oligonucleotide labeling.

G cluster_reactants Reactants cluster_products Products Oligo Amino-Modified Oligonucleotide (Oligo-NH2) Product 5-ROX Labeled Oligonucleotide (Stable Amide Bond) Oligo->Product + ROX This compound ROX->Product Byproduct N-hydroxysuccinimide (NHS) ROX->Byproduct

Caption: Reaction between this compound and an amino-modified oligonucleotide.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency Inactive this compound dyePrepare fresh this compound stock solution in anhydrous DMSO immediately before use. Ensure proper storage of the lyophilized dye.
Incorrect pH of labeling bufferVerify the pH of the sodium bicarbonate buffer is between 8.5 and 9.0. Buffers containing primary amines (e.g., Tris) should be avoided as they compete in the reaction.[7]
Degraded oligonucleotideUse freshly prepared or properly stored amino-modified oligonucleotide.
Multiple Peaks in HPLC Presence of unlabeled oligo, free dye, and labeled productThis is expected. Ensure proper fraction collection corresponding to the dual-wavelength absorbance peak.
Isomers of the dyeUsing a single isomer of this compound gives better resolution in HPLC.[8]
No Product Peak in HPLC Complete reaction failureRe-evaluate all reagent preparations and concentrations. Ensure the starting oligonucleotide indeed has an amine modification.
Labeled oligo precipitatedEnsure the labeled oligo is fully redissolved before injecting into the HPLC.

References

5-ROX-SE Protein Labeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This guide provides a comprehensive, step-by-step protocol for the covalent labeling of proteins with 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX-SE). Designed for researchers, scientists, and drug development professionals, this document outlines detailed methodologies for protein preparation, dye handling, conjugation, and purification of the final labeled product.

Introduction

This compound is an amine-reactive fluorescent dye widely used for covalently attaching the bright orange-red fluorescent rhodamine X fluorophore to proteins, peptides, and other biomolecules.[1] The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[2] This process is fundamental for a variety of applications, including fluorescence microscopy, immunochemistry, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[3][4] The use of a single isomer like 5-ROX is often preferred to give better resolution in purification and analysis.[5]

Principle of the Labeling Reaction

The labeling reaction is a nucleophilic acyl substitution where the deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with an optimal range of 8.0-9.0 to ensure the primary amines are sufficiently deprotonated and reactive.[6][7][8]

Protein Protein-NH2 (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate pH 8.0-9.0 ROX_SE This compound (Succinimidyl Ester) ROX_SE->Intermediate Labeled_Protein Protein-NH-CO-ROX (Stable Amide Bond) Intermediate->Labeled_Protein NHS NHS (N-hydroxysuccinimide) Intermediate->NHS Released

Figure 1. Chemical reaction of this compound with a primary amine on a protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful protein labeling with this compound.

Table 1: Physicochemical and Spectral Properties of 5-ROX

PropertyValue
Molecular Formula (this compound)C37H33N3O7[5]
Molecular Weight (this compound)631.67 g/mol [9]
Excitation Maximum (λex)~570-578 nm[9][10]
Emission Maximum (λem)~591-604 nm[9][10]
Molar Extinction Coefficient (ε)~93,000 L·mol⁻¹·cm⁻¹[9]
Recommended SolventAnhydrous DMSO or DMF
Storage Conditions-20°C in the dark, desiccated[9]

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[11][12]
Molar Ratio (Dye:Protein)5:1 to 20:1This is a starting point for optimization.[6][12]
Reaction Buffer pH8.0 - 9.0Ensures primary amines are deprotonated and reactive.[6][7]
Reaction Time1 - 2 hours at Room TemperatureLonger incubation (e.g., overnight at 4°C) can sometimes increase labeling.[11][12]
Quenching Reagent1 M Tris-HCl or Glycine, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.[12]
Degree of Labeling (DOL)0.5 - 2.0Optimal DOL is application-dependent. A DOL between 0.5 and 1 is often desired.[12]

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling your protein of interest with this compound.

Required Materials and Reagents
  • This compound: Stored at -20°C, protected from light and moisture.

  • Protein of Interest: Purified and free of amine-containing buffers.

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For reconstituting the this compound.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis tubing.

  • Spectrophotometer: For measuring absorbance to determine the Degree of Labeling.

  • General Laboratory Equipment: Pipettes, microcentrifuge tubes, vortexer, rotator.

Experimental Workflow

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Protein (Buffer Exchange) C Incubate Protein and this compound A->C B Prepare this compound Stock Solution B->C D Quench Reaction C->D E Purify Labeled Protein (Gel Filtration/Dialysis) D->E F Characterize Conjugate (Calculate DOL) E->F

Figure 2. Experimental workflow for this compound protein labeling.
Step-by-Step Protocol

Step 1: Protein Preparation

  • Ensure your protein of interest is in an amine-free buffer (e.g., PBS, HEPES, or borate buffer). If the protein solution contains amine-containing buffers like Tris or glycine, a buffer exchange is necessary. This can be achieved through dialysis or by using a desalting column.

  • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).

Step 2: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Vortex briefly to ensure it is fully dissolved.

Step 3: Labeling Reaction

  • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10:1 dye-to-protein molar ratio is a good starting point).

  • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer (1 M Tris-HCl or Glycine, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted this compound.

Step 5: Purification of the Labeled Protein

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Alternatively, dialysis can be used to remove small molecules from the labeled protein.

Step 6: Characterization of the Labeled Protein (Degree of Labeling)

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of 5-ROX (~570 nm, Amax).

  • Calculate the concentration of the protein and the dye using the following equations:

    • Protein Concentration (M) = [A280 – (Amax × CF280)] / ε_protein

      • Where:

        • CF280 is the correction factor for the absorbance of the dye at 280 nm (for 5-ROX NHS ester, a value of 0.49 can be used as a starting point, though empirical determination is best).[9]

        • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • Dye Concentration (M) = Amax / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of 5-ROX (~93,000 M⁻¹cm⁻¹).[9]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

  • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Protein Labeling

ProblemPossible CauseSolution
Low or No Labeling Incorrect buffer pH.Ensure the reaction buffer pH is between 8.0 and 9.0.[6]
Presence of competing amines (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer before labeling.[6]
Inactive this compound due to hydrolysis.Use fresh, anhydrous DMSO or DMF and allow the dye vial to warm to room temperature before opening.[6]
Insufficient dye-to-protein molar ratio.Increase the molar excess of this compound.[6]
Over-labeling (High DOL) Excessive dye-to-protein molar ratio.Reduce the molar ratio of this compound to protein.
Prolonged reaction time.Decrease the incubation time.
Precipitation of Protein High concentration of organic solvent.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[6]
Protein instability at reaction pH.Consider performing the reaction at a lower pH (e.g., 7.5) for a longer duration.
Difficulty in Removing Unbound Dye Inefficient purification method.Ensure proper packing and equilibration of the gel filtration column. Increase the volume and number of changes for dialysis.

By following this detailed guide, researchers can confidently and effectively label their proteins of interest with this compound for a wide range of downstream applications.

References

Application Notes: Utilizing 5-ROX as a Passive Reference Dye in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Passive Reference Dyes in qPCR

Quantitative real-time polymerase chain reaction (qPCR) is a powerful technique for the sensitive and specific quantification of nucleic acids. The accuracy of qPCR, however, can be affected by various non-PCR related variations, such as pipetting inaccuracies, well-to-well differences in fluorescence detection, and signal fluctuations due to bubbles or condensation.[1] To address these issues, a passive reference dye can be included in the qPCR master mix. This inert dye does not participate in the PCR reaction, and its fluorescence signal remains constant throughout the experiment.[2] By normalizing the reporter dye's fluorescence signal to the passive reference dye's signal, well-to-well variations can be minimized, leading to more precise and reproducible results.[3]

5-Carboxy-X-rhodamine (5-ROX) is a commonly used passive reference dye in qPCR. Its stable fluorescence and distinct spectral properties make it an ideal candidate for normalizing the fluorescent signal of reporter dyes like SYBR Green I or FAM.

The Role and Chemistry of 5-ROX-SE in qPCR

5-ROX is a fluorescent dye belonging to the rhodamine family. For use as a passive reference in qPCR, it is crucial to use a stabilized form of the dye. While 5-ROX succinimidyl ester (this compound) is a reactive form of the dye used for labeling molecules containing primary amines, it is not ideal for direct use as a passive reference in aqueous qPCR buffers due to the potential for hydrolysis of the SE ester. Commercially available ROX passive reference dyes are often provided as a stabilized conjugate, for example, a glycine (B1666218) conjugate of 5-carboxy-X-rhodamine. This ensures the stability of the dye throughout the thermal cycling process.

The normalization process involves dividing the emission intensity of the reporter dye (e.g., FAM) by the emission intensity of the ROX dye. This ratio, known as the normalized reporter signal (Rn), is then plotted against the cycle number to generate the amplification curve.[2]

Advantages and Considerations of Using 5-ROX

Advantages:

  • Increased Precision: Normalization with ROX tightens the standard deviation of replicate Cq values, leading to more precise and reliable quantification.

  • Correction for Well-to-Well Variations: ROX compensates for variations in optical light paths between wells, which is particularly important in qPCR instruments with stationary excitation and detection systems.

  • Troubleshooting Tool: Abnormalities in the ROX signal can help diagnose issues such as pipetting errors, evaporation, or the presence of bubbles in the reaction wells.[1]

Considerations:

  • Instrument Compatibility: Different qPCR instruments have varying requirements for the concentration of ROX dye. It is essential to use the correct concentration (High ROX, Low ROX, or No ROX) as specified by the instrument manufacturer.

  • Potential for PCR Inhibition: At excessively high concentrations, ROX can inhibit the PCR reaction. Therefore, it is critical to use the recommended concentration.

  • Not a Substitute for Good Laboratory Practice: While ROX can correct for certain variations, it does not compensate for poor pipetting technique or suboptimal assay design.

Data Presentation: The Impact of ROX Normalization on Cq Values

The inclusion of a passive reference dye like ROX can significantly improve the reproducibility of qPCR data by reducing the standard deviation of Cq values among technical replicates. The following table provides a representative example of the effect of ROX normalization on Cq values.

Sample ReplicateCq Value (without ROX)Cq Value (with ROX)
122.3522.50
222.8022.55
322.1022.45
422.9522.60
Average Cq 22.55 22.53
Standard Deviation 0.39 0.06

This table is a representative example based on the principle that ROX normalization tightens the standard deviation of replicate Cq values.

Comparison of Common Passive Reference Dyes

While ROX is a widely used passive reference dye, other dyes with different spectral properties are also available. The choice of passive reference dye depends on the qPCR instrument and the reporter dyes being used in the assay.

Passive Reference DyeExcitation Max (nm)Emission Max (nm)Compatible Reporter Dyes (Examples)
ROX (5-Carboxy-X-rhodamine) ~575~602FAM, SYBR Green I, VIC, JOE
Mustang Purple™ ~580~620FAM, SYBR Green I, VIC, ABY
ATTO™ Dyes VariesVariesBroad range of reporter dyes
Other Rhodamine Derivatives VariesVariesBroad range of reporter dyes

Experimental Protocols

Protocol 1: Preparation of a 5-ROX Stock Solution

This protocol describes the preparation of a concentrated stock solution of a stabilized ROX passive reference dye. It is recommended to purchase a high-quality, stabilized ROX solution designed for qPCR applications.

Materials:

  • Lyophilized, stabilized 5-ROX (e.g., glycine conjugate of 5-carboxy-X-rhodamine)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized 5-ROX to collect the powder at the bottom. Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. Mix well by vortexing.

  • Storage: Aliquot the 1 mM stock solution into smaller volumes in nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 6 months when stored properly.

Protocol 2: Preparation of a Working Dilution of 5-ROX

This protocol details the preparation of a working dilution of 5-ROX for addition to a qPCR master mix.

Materials:

  • 1 mM 5-ROX stock solution (from Protocol 1)

  • Nuclease-free water or a suitable dilution buffer (e.g., 10 mM Tris-HCl, pH 8.0, 0.1 mM EDTA)

  • Microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To facilitate accurate pipetting, it is recommended to first prepare an intermediate dilution of the 1 mM stock solution. For example, dilute the 1 mM stock 1:10 in nuclease-free water to create a 100 µM solution.

  • Working Dilution: Prepare a working dilution from the stock or intermediate solution. The final concentration of the working dilution will depend on the required final concentration in the qPCR reaction (High ROX or Low ROX). A common working dilution is 25 µM.

  • Storage: The working dilution can be stored at 4°C for short-term use (up to a few weeks) or at -20°C for long-term storage. Protect from light.

Protocol 3: Adding 5-ROX to a qPCR Master Mix

This protocol provides instructions for adding the 5-ROX working solution to a qPCR master mix that does not already contain a passive reference dye.

Materials:

  • 2x qPCR Master Mix (without ROX)

  • 5-ROX working solution (e.g., 25 µM)

  • Primers (forward and reverse)

  • Probe (for TaqMan assays)

  • Template DNA/cDNA

  • Nuclease-free water

  • qPCR plate or tubes

Procedure:

  • Determine the Required Final ROX Concentration: Consult the manufacturer's instructions for your qPCR instrument to determine the appropriate final concentration of ROX (High ROX: ~500 nM; Low ROX: ~30-50 nM).

  • Calculate the Volume of ROX to Add: Calculate the volume of the ROX working solution needed to achieve the desired final concentration in the total reaction volume. For example, for a 20 µL final reaction volume and a desired final ROX concentration of 500 nM from a 25 µM working stock:

    • (500 nM * 20 µL) / 25,000 nM = 0.4 µL of 25 µM ROX working solution per reaction.

  • Prepare the qPCR Master Mix: Prepare a master mix containing all reaction components except the template DNA. This includes the 2x qPCR Master Mix, primers, probe (if applicable), ROX working solution, and nuclease-free water. It is recommended to prepare enough master mix for all reactions plus a 10% overage to account for pipetting losses.

  • Assemble the Reactions: Aliquot the master mix into your qPCR plate or tubes.

  • Add Template: Add the template DNA or cDNA to each well.

  • Seal and Centrifuge: Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom and remove any bubbles.

  • Run the qPCR Program: Proceed with the qPCR run on your instrument. Ensure that the instrument's software is set to detect and use the ROX signal for normalization.

Visualizations

qPCR_Workflow_with_ROX cluster_run qPCR Run & Analysis MasterMix Prepare Master Mix (Enzyme, dNTPs, Buffer) Primers Add Primers/Probe ROX_add Add 5-ROX Working Solution Template Add Template DNA/cDNA qPCR_Run Perform qPCR Template->qPCR_Run Load Plate Data_Acq Acquire Reporter & ROX Fluorescence Data qPCR_Run->Data_Acq Normalization Normalize Reporter Signal (Rn = Reporter/ROX) Data_Acq->Normalization Analysis Generate Amplification Plot & Calculate Cq Normalization->Analysis

Caption: Workflow for qPCR incorporating 5-ROX passive reference dye.

ROX_Normalization_Principle cluster_raw Raw Fluorescence Signals cluster_normalized Normalization Calculation cluster_result Normalized Result Reporter_Signal Reporter Dye Signal (e.g., FAM) Calculation Rn = Reporter Signal / ROX Signal Reporter_Signal->Calculation ROX_Signal ROX Signal (Constant) ROX_Signal->Calculation Well_Variation Well-to-Well Variation (e.g., Pipetting Error, Bubbles) Well_Variation->Reporter_Signal Well_Variation->ROX_Signal Normalized_Signal Normalized Reporter Signal (Rn) (Corrected for Variations) Calculation->Normalized_Signal

Caption: Principle of qPCR data normalization using 5-ROX.

References

Application Notes and Protocols for 5-ROX-SE Conjugation to Amine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), to amine-modified DNA. 5-ROX is a bright, red-fluorescent dye commonly used for labeling oligonucleotides for applications such as DNA sequencing, fluorescence resonance energy transfer (FRET), and hybridization probes.[1][2][3] The succinimidyl ester (SE) functional group of 5-ROX allows for a straightforward and efficient covalent linkage to primary aliphatic amines.[4][5]

Introduction

The conjugation of fluorescent dyes to DNA is a fundamental technique in molecular biology and drug development. Amine-modified oligonucleotides offer a versatile platform for the attachment of various labels. The reaction between an N-hydroxysuccinimide (NHS) ester, such as this compound, and a primary amine on the DNA results in a stable amide bond.[5][6] This method is widely adopted due to its reliability and the commercial availability of both amine-modified DNA and a wide array of NHS ester dyes.[5][7]

5-ROX is a single isomer of carboxy-X-rhodamine, which is often preferred in applications requiring high reproducibility to avoid complications arising from the variable ratios of 5- and 6-isomers.[2][8][9] It exhibits an excitation maximum at approximately 573-580 nm and an emission maximum around 602-604 nm.[9][10]

Key Experimental Parameters

Successful conjugation of this compound to amine-modified DNA is dependent on several critical parameters. The following table summarizes the key quantitative data and optimal conditions derived from established protocols.

ParameterRecommended Value/ConditionNotes
pH of Reaction Buffer 8.3 - 8.5The reaction is strongly pH-dependent. At lower pH, the amine group is protonated, inhibiting the reaction. Higher pH increases the rate of NHS ester hydrolysis.[4][7]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium BorateBuffers should be free of primary amines (e.g., Tris) which can compete with the amine-modified DNA for the dye.[4][11]
This compound Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)This compound is moisture-sensitive and should be dissolved in an anhydrous solvent immediately before use.[4]
Molar Excess of Dye 8-15 fold molar excess of this compound to DNAAn excess of the dye is required to drive the reaction to completion and account for any hydrolysis of the NHS ester.[7] The optimal ratio may need to be determined empirically for specific DNA sequences and modifications.
Reaction Time 4 hours at room temperature or overnight on iceLonger incubation times can increase labeling efficiency, but should be balanced against the potential for dye degradation.[4]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Incubation on ice can be used to slow down hydrolysis of the NHS ester.
Storage of this compound -20°C, desiccated and protected from lightProper storage is crucial to maintain the reactivity of the NHS ester.[10][12][13]

Experimental Workflow

The overall process for conjugating this compound to amine-modified DNA involves dissolving the reagents, performing the conjugation reaction, and purifying the final labeled product.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification prep_dna Dissolve Amine-Modified DNA in Reaction Buffer (pH 8.3-8.5) mix Add this compound Solution to DNA Solution prep_dna->mix prep_dye Dissolve this compound in Anhydrous DMSO or DMF prep_dye->mix incubate Incubate for 4 hours at RT or Overnight on Ice mix->incubate purify Purify Labeled DNA (e.g., Ethanol Precipitation, Gel Filtration) incubate->purify qc Quality Control (Spectrophotometry, Gel Electrophoresis) purify->qc

Caption: Experimental workflow for this compound conjugation to amine-modified DNA.

Signaling Pathway and Chemical Reaction

The underlying chemical reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products DNA_NH2 Amine-Modified DNA (R-NH2) Labeled_DNA 5-ROX Labeled DNA (Stable Amide Bond) DNA_NH2->Labeled_DNA Nucleophilic Attack ROX_SE This compound ROX_SE->Labeled_DNA NHS N-hydroxysuccinimide (Leaving Group) ROX_SE->NHS Release

Caption: Chemical reaction of this compound with an amine-modified oligonucleotide.

Detailed Experimental Protocols

Materials and Reagents
  • Amine-modified DNA oligonucleotide

  • 5-ROX, SE (5-Carboxy-X-rhodamine, succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Sodium Borate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate (pH 5.2)

  • Purification column (e.g., gel filtration) or materials for Polyacrylamide Gel Electrophoresis (PAGE)

Protocol 1: Conjugation of this compound to Amine-Modified DNA
  • Prepare the DNA Solution:

    • Resuspend the amine-modified DNA oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.[7]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Calculate the Required Amount of this compound:

    • Determine the moles of the amine-modified DNA.

    • Calculate the volume of the 10 mM this compound stock solution needed for an 8 to 15-fold molar excess.

  • Perform the Conjugation Reaction:

    • While gently vortexing, add the calculated volume of the this compound solution to the DNA solution.

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[4]

Protocol 2: Purification of the 5-ROX-Labeled DNA

Method A: Ethanol Precipitation

This method is suitable for removing unconjugated dye and other small molecules.[4][14]

  • Precipitate the DNA:

    • To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

    • Add 3 volumes of ice-cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 30 minutes.

  • Pellet the DNA:

    • Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the Pellet:

    • Gently wash the DNA pellet with 70% ethanol.

    • Centrifuge again for 5-10 minutes.

  • Dry and Resuspend:

    • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

    • Resuspend the purified, labeled DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method B: Gel Filtration Chromatography

This method is effective for separating the labeled DNA from the smaller, unreacted dye molecules.

  • Equilibrate the Column:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with nuclease-free water or a suitable buffer according to the manufacturer's instructions.

  • Load the Sample:

    • Apply the entire reaction mixture to the top of the equilibrated column.

  • Elute and Collect Fractions:

    • Elute the sample with the equilibration buffer.

    • The labeled DNA, being larger, will elute first. The smaller, unconjugated dye molecules will be retained longer on the column and elute in later fractions.

    • Collect fractions and identify those containing the labeled DNA by their color and/or by measuring absorbance.

Protocol 3: Quality Control of the Labeled DNA
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified, labeled DNA solution at 260 nm (for DNA) and at the absorbance maximum of 5-ROX (approximately 575 nm).

    • The ratio of A575/A260 can be used to estimate the degree of labeling.

  • Gel Electrophoresis:

    • Run a sample of the purified product on a denaturing polyacrylamide gel.

    • Visualize the gel using a fluorescence scanner. A successful conjugation will show a fluorescent band corresponding to the size of the DNA oligonucleotide. Unincorporated dye will run at the dye front. This method can also help assess the purity of the final product.[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency pH of the reaction buffer is too low.Ensure the pH of the reaction buffer is between 8.3 and 8.5.[4]
Hydrolysis of this compound.Use anhydrous solvents for the dye stock solution and prepare it immediately before use. Store the dye properly.
Insufficient molar excess of dye.Increase the molar excess of this compound in the reaction.
High Background Fluorescence Incomplete removal of unreacted dye.Repeat the purification step or use a more stringent purification method like HPLC.
Degradation of DNA Nuclease contamination.Use nuclease-free water, buffers, and tips throughout the procedure.

By following these detailed application notes and protocols, researchers can achieve efficient and reproducible conjugation of this compound to amine-modified DNA for a wide range of molecular biology and drug development applications.

References

Protocol for 5-Carboxy-X-rhodamine, Succinimidyl Ester (5-ROX-SE) Labeling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of peptides with 5-Carboxy-X-rhodamine, Succinimidyl Ester (5-ROX-SE). 5-ROX is a bright rhodamine dye commonly used for producing fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond. This protocol covers the necessary reagents, a detailed experimental procedure, purification of the labeled peptide, and methods for characterization.

Quantitative Data Summary

For successful and reproducible labeling, it is crucial to control the experimental parameters. The following table summarizes key quantitative data for the this compound labeling of peptides.

ParameterRecommended ValueNotes
Molar Excess of this compound to Peptide 3 to 20-fold[1][2]A higher excess may be required for dilute peptide solutions.[3] The optimal ratio should be determined empirically.[1]
Peptide Concentration 1-10 mg/mL[1][2]
This compound Stock Solution Concentration 1-10 mM in anhydrous DMSO or DMF[4]Prepare fresh immediately before use.[1][2]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Borate BufferAvoid buffers containing primary amines like Tris or glycine.
Reaction pH 8.0 - 9.0[4]Optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[1][5]
Reaction Time 1 - 4 hours at room temperature or overnight at 4°C[1][2][4]Reaction progress can be monitored by thin-layer chromatography.
Storage of Labeled Peptide -20°C or -80°C, protected from light[1]Lyophilized for long-term storage.
5-ROX Molar Extinction Coefficient (ε) ~93,000 L·mol⁻¹·cm⁻¹ at ~570 nm[6]
5-ROX Correction Factor (CF₂₈₀) 0.168[7][8]Used to correct for the dye's absorbance at 280 nm when determining peptide concentration.

Experimental Workflow

The following diagram illustrates the general workflow for labeling a peptide with this compound, from reagent preparation to the final, characterized product.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization prep_peptide Dissolve Peptide in Reaction Buffer (pH 8.0-9.0) mix Add this compound Solution to Peptide Solution prep_peptide->mix prep_rox Dissolve this compound in Anhydrous DMSO or DMF prep_rox->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Peptide (e.g., HPLC) quench->purify analyze Analyze by UV-Vis Spectroscopy & Mass Spectrometry purify->analyze dol Calculate Degree of Labeling (DOL) analyze->dol store Store Purified Labeled Peptide dol->store

Caption: Workflow for this compound peptide labeling.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine

  • 5-ROX, SE (5-Carboxy-X-rhodamine, succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Borate Buffer, pH 8.0-9.0

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or hydroxylamine (B1172632)

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Solvents for HPLC: HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN), and Trifluoroacetic acid (TFA)

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

Protocol for this compound Labeling
  • Peptide Preparation : Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[1][2] If the peptide is in a buffer containing primary amines (e.g., Tris), it must be exchanged for an amine-free buffer via dialysis or a desalting column.

  • This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.[4] Protect the solution from light.

  • Labeling Reaction :

    • While gently vortexing, add the desired molar excess of the dissolved this compound to the peptide solution. A starting point of a 3 to 20-fold molar excess of the dye is recommended.[1][2]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2][4]

  • Reaction Quenching (Optional) : To stop the reaction, a quenching reagent such as Tris-HCl or hydroxylamine can be added to a final concentration of 50-100 mM to react with any excess this compound.

Purification of the Labeled Peptide

The standard method for purifying fluorescently labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

  • Column : Use a C18 column suitable for peptide purification.

  • Solvents :

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient : Elute the labeled peptide using a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

  • Detection : Monitor the elution at two wavelengths: the absorbance maximum of the peptide bond (around 214-220 nm) and the absorbance maximum of 5-ROX (around 570 nm).[2]

  • Fraction Collection : Collect the fractions that show absorbance at both wavelengths, corresponding to the labeled peptide.

  • Lyophilization : Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.

Characterization of the Labeled Peptide
  • Mass Spectrometry : Confirm the successful conjugation by analyzing the purified product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the mass of the peptide plus the mass of the 5-ROX dye.

  • UV-Vis Spectroscopy and Calculation of Degree of Labeling (DOL) : The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule.[9][10]

    • Dissolve the purified, lyophilized peptide in a suitable buffer.

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-ROX (~570 nm, Aₘₐₓ).

    • Calculate the DOL using the following formula:

      DOL = (Aₘₐₓ * ε_peptide) / ((A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) * ε_dye)

      Where:

      • Aₘₐₓ is the absorbance at the maximum wavelength of 5-ROX.

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm. This can be calculated based on the number of tryptophan and tyrosine residues.

      • A₂₈₀ is the absorbance at 280 nm.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for 5-ROX, this is 0.168).[7][8]

      • ε_dye is the molar extinction coefficient of 5-ROX at its Aₘₐₓ (~93,000 L·mol⁻¹·cm⁻¹).[6]

Storage

The purified and lyophilized 5-ROX-labeled peptide should be stored at -20°C or -80°C and protected from light to prevent photobleaching.[1] Reconstituted solutions should also be stored frozen and protected from light.

References

Application Notes and Protocols for Calculating the Degree of Labeling of 5-ROX-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical step in the characterization of bioconjugates.[1][2] This value represents the average number of dye molecules covalently attached to a single protein, typically an antibody.[3] Accurate DOL calculation for 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) conjugates is essential for ensuring the quality, consistency, and performance of fluorescently labeled biomolecules in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[4]

An optimal DOL is crucial for balancing signal intensity and the biological activity of the conjugated protein. While a low DOL can result in a weak fluorescent signal, an excessively high DOL may lead to fluorescence quenching and potentially compromise the protein's function.[2][5] For most antibodies, an optimal DOL typically falls between 2 and 10.[1][2][6] This document provides a detailed protocol for calculating the DOL of this compound conjugates using UV-Vis spectrophotometry, the most common and accessible method.[1]

Principle of the Method

The calculation of the DOL is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of the purified this compound conjugate at two specific wavelengths—280 nm (the absorbance maximum for most proteins) and the maximum absorbance of 5-ROX (approximately 575-578 nm)—it is possible to determine the concentrations of both the protein and the dye in the sample.[3][5][7] The ratio of these molar concentrations yields the DOL.

A critical aspect of this method is the correction for the absorbance of the 5-ROX dye at 280 nm, as the dye also contributes to the absorbance at this wavelength. This is accounted for by using a correction factor (CF) in the DOL calculation formula.[2][3]

Key Parameters for DOL Calculation

To accurately calculate the DOL for a this compound conjugate, the following parameters are required.

ParameterSymbolValue/Information Source
Maximum Absorbance Wavelength of 5-ROX λmax (dye)~575 nm
Molar Extinction Coefficient of 5-ROX at λmax ε_dye82,000 M⁻¹cm⁻¹[8]
Correction Factor for 5-ROX at 280 nm CF₂₈₀This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at λmax. This value should be determined experimentally for the free dye or obtained from the supplier's documentation.
Molar Extinction Coefficient of the Protein at 280 nm ε_protThis value is specific to the protein being labeled and can typically be found in literature or calculated based on its amino acid sequence. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.[2]
Molecular Weight of the Protein MW_protThis value is specific to the protein being labeled. For a typical IgG antibody, this is approximately 150,000 g/mol .

Experimental Protocol

This protocol outlines the key steps for conjugating a protein with this compound, purifying the conjugate, and subsequently calculating the DOL.

Part 1: Conjugation of Protein with this compound

This is a generalized protocol for labeling proteins with primary amines (e.g., lysine (B10760008) residues). The optimal dye-to-protein molar ratio for the reaction may need to be determined experimentally.[5]

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 5-20 mg/mL.[9]

  • This compound, single isomer.[10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9]

  • Reaction tube.

Procedure:

  • Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.[9]

  • Slowly add the desired molar excess of the reactive dye solution to the protein solution while gently stirring.[9]

  • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[9]

Part 2: Purification of the this compound Conjugate

The removal of all non-conjugated this compound is critical for accurate DOL determination.[2][5] Failure to do so will lead to an overestimation of the DOL.[1]

Method:

  • Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unbound dye molecules.[1][11]

  • Dialysis: Extensively dialyze the conjugate solution against an appropriate buffer (e.g., PBS, pH 7.4).[1][2]

Part 3: Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution in a 1 cm path length cuvette.

  • Record the absorbance at 280 nm (A₂₈₀). If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[2][5]

  • Record the absorbance at the λmax of 5-ROX, approximately 575 nm (A_max).

  • Calculate the DOL using the following formula:[1][3]

    DOL = (A_max * ε_prot) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_dye)

Data Presentation

The following table provides an example of the data required for the DOL calculation.

ParameterSymbolExample Value
Absorbance at 280 nmA₂₈₀1.15
Absorbance at λmax (~575 nm)A_max0.58
Molar Extinction Coefficient of Protein (IgG)ε_prot210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of 5-ROXε_dye82,000 M⁻¹cm⁻¹
Correction Factor of 5-ROX at 280 nmCF₂₈₀0.35 (hypothetical)

Example Calculation:

DOL = (0.58 * 210,000) / ((1.15 - 0.58 * 0.35) * 82,000) DOL = 121,800 / ((1.15 - 0.203) * 82,000) DOL = 121,800 / (0.947 * 82,000) DOL = 121,800 / 77,654 DOL ≈ 1.57

This indicates that, on average, there are approximately 1.57 molecules of 5-ROX conjugated to each protein molecule.

Visualizations

The following diagrams illustrate the key processes involved in the preparation and characterization of this compound conjugates.

G cluster_conjugation This compound Conjugation Pathway Protein Protein with Primary Amines (e.g., Antibody) Conjugate Covalent Amide Bond Formation (Stable Conjugate) Protein->Conjugate pH 8.3-8.5 ROX_SE This compound (Succinimidyl Ester) ROX_SE->Conjugate G cluster_workflow Experimental Workflow for DOL Calculation A 1. Protein Conjugation with this compound B 2. Purification of Conjugate (Size-Exclusion Chromatography or Dialysis) A->B C 3. Spectrophotometric Measurement (A₂₈₀ and A_max) B->C D 4. DOL Calculation (Using Formula) C->D E Result: Degree of Labeling (DOL) D->E

References

Application Note: Purification of 5-ROX-SE Labeled Oligonucleotide Probes by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotide probes are indispensable tools in molecular biology, diagnostics, and drug development. Applications such as quantitative polymerase chain reaction (qPCR), genotyping, and fluorescence in situ hybridization (FISH) rely on high-purity probes to ensure accuracy and sensitivity.[1] 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a commonly used fluorescent dye for labeling oligonucleotides at the 5' or 3' end.[2] The hydrophobicity of the 5-ROX dye facilitates the separation of the labeled product from unlabeled and partially labeled oligonucleotides, as well as from unreacted free dye, making High-Performance Liquid Chromatography (HPLC) the recommended purification method.[3][4]

This application note provides a detailed protocol for the purification of this compound labeled oligonucleotide probes using ion-pair reversed-phase HPLC (IP-RP-HPLC).

Principle of Separation

Ion-pair reversed-phase HPLC is a powerful technique for the purification of oligonucleotides.[5] The stationary phase is a hydrophobic material, typically C18 silica.[1][6] The mobile phase contains an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), which forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide. This neutralization increases the hydrophobicity of the oligonucleotide, allowing it to be retained on the reversed-phase column. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724) (ACN), in the mobile phase.

The presence of the hydrophobic 5-ROX dye significantly increases the retention time of the fully labeled oligonucleotide compared to unlabeled failure sequences.[3][7] This difference in retention allows for the efficient separation and collection of the high-purity labeled probe.[1][7]

Experimental Workflow

The overall workflow for the purification of this compound labeled probes by HPLC involves several key steps, from the initial labeling reaction to the final purity assessment of the collected fractions.

HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification labeling Oligonucleotide Labeling with this compound desalting Initial Desalting (Optional) labeling->desalting hplc_injection Sample Injection desalting->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_analysis Purity Analysis (e.g., Analytical HPLC, MS) solvent_evaporation->purity_analysis quantification Quantification (UV-Vis) purity_analysis->quantification storage Storage quantification->storage

Caption: Workflow for this compound Labeled Probe Purification.

Experimental Protocols

Materials and Reagents
  • Crude this compound labeled oligonucleotide

  • Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0

  • Acetonitrile (ACN), HPLC grade

  • Deionized, sterile-filtered water

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[1]

  • 0.2 µm syringe filters

HPLC Parameters

The following table summarizes typical HPLC parameters for the purification of this compound labeled probes. These parameters may require optimization based on the specific oligonucleotide sequence and length.

ParameterRecommended Value
HPLC System Alliance® 2695 Separation Module or equivalent[1]
Column XTerra® MS C18, 2.5 µm, 4.6 x 50 mm[1]
Mobile Phase A 5% Acetonitrile in 0.1 M TEAA, pH 7.0[1]
Mobile Phase B 30% Acetonitrile in 0.1 M TEAA, pH 7.0[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 60 °C[1]
Detection Wavelengths 260 nm (Oligonucleotide) and 575 nm (5-ROX)[1][2]
Injection Volume 50 µL (for a 50-200 nmole scale synthesis)[1]
Sample Preparation
  • Resuspend the crude, desalted this compound labeled oligonucleotide in 0.1 M TEAA buffer.[1]

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

HPLC Purification Procedure
  • Equilibrate the HPLC column with Mobile Phase A for at least 8 minutes or until a stable baseline is achieved.[1]

  • Inject the prepared sample onto the column.

  • Run the following gradient program:

Time (minutes)% Mobile Phase B
00
15100
17100 (Column Cleanup with 100% ACN can be performed here)
180
260 (Re-equilibration)

Note: This is an example gradient and may need to be optimized.[1]

  • Monitor the elution profile at both 260 nm and 575 nm. The desired this compound labeled probe will absorb at both wavelengths, while unlabeled oligonucleotides will only absorb at 260 nm. The free 5-ROX dye will absorb at 575 nm but will have a different retention time.

  • Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the full-length, labeled oligonucleotide.

Post-Purification Processing
  • Combine the collected fractions containing the purified probe.

  • Evaporate the solvent using a vacuum concentrator.

  • Resuspend the purified probe in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • Determine the concentration of the purified probe using UV-Vis spectrophotometry at 260 nm.

  • Assess the purity of the final product by analytical HPLC or mass spectrometry.

Data Presentation

The following table summarizes expected performance data for the purification of a fluorescently labeled oligonucleotide using the described method.

ParameterTypical Value
Synthesis Scale 100 nmole[8]
Column Dimensions 4.6 x 50 mm[8]
Recovery 75-80%[8]
Purity >90%[8]

Signaling Pathway Diagram (Example Application)

This compound labeled probes are frequently used in qPCR to detect and quantify specific DNA sequences. The following diagram illustrates the basic principle of a 5' nuclease assay (e.g., TaqMan®), a common application for such probes.

TaqMan_Assay cluster_steps PCR Steps cluster_detection Signal Generation probe 5-ROX Labeled Probe (with Quencher) template Target DNA Template primers Forward & Reverse Primers polymerase Taq Polymerase denaturation Denaturation (95°C) annealing Annealing (55-65°C) Probe & Primers Bind denaturation->annealing annealing->probe annealing->template annealing->primers extension Extension (72°C) Polymerase Synthesizes DNA annealing->extension extension->polymerase cleavage Probe Cleavage by Polymerase 5' Nuclease Activity extension->cleavage signal 5-ROX Fluorescence (Separated from Quencher) cleavage->signal detection Fluorescence Detection signal->detection

Caption: 5' Nuclease qPCR Assay Principle.

Conclusion

Ion-pair reversed-phase HPLC is a robust and reliable method for the purification of this compound labeled oligonucleotide probes. The protocol described in this application note provides a framework for achieving high-purity probes suitable for a wide range of molecular biology applications. Optimization of the gradient and other HPLC parameters may be necessary to achieve the best separation for a particular oligonucleotide sequence.

References

Application Notes and Protocols for 5'-End Labeling of DNA Primers with 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, finding widespread application in techniques such as quantitative real-time PCR (qPCR), Sanger sequencing, and fluorescence in situ hybridization (FISH). 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent dye commonly used for the 5'-end labeling of DNA primers. This document provides detailed application notes and protocols for the successful labeling of amine-modified DNA primers with this compound, including purification of the labeled product and its application in downstream molecular biology assays.

5-ROX has a maximum excitation at approximately 575 nm and a maximum emission at around 602 nm, fluorescing in the red region of the visible spectrum. The succinimidyl ester (SE) moiety of 5-ROX reacts efficiently and specifically with primary aliphatic amines, which must be incorporated at the 5'-end of the DNA primer during synthesis, to form a stable amide bond.

Chemical Reaction and Workflow

The labeling process begins with a 5'-amine-modified DNA primer, which undergoes a nucleophilic attack on the carbonyl group of the this compound. This reaction results in the formation of a stable amide linkage, covalently attaching the 5-ROX dye to the primer, and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is pH-dependent, with optimal labeling achieved in a slightly basic buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus nucleophilic.

Chemical Labeling Reaction

cluster_reactants Reactants cluster_products Products Amine_Primer 5'-Amine-Modified DNA Primer Labeled_Primer 5'-ROX Labeled DNA Primer Amine_Primer->Labeled_Primer + Nucleophilic Attack (pH 8.0-9.0) ROX_SE This compound ROX_SE->Labeled_Primer NHS N-hydroxysuccinimide (byproduct) ROX_SE->NHS

Caption: Covalent attachment of 5-ROX to an amine-modified primer.

General Experimental Workflow

The overall process for generating and utilizing 5-ROX labeled primers involves the initial labeling reaction, followed by purification to remove unreacted dye and unlabeled primer, and finally, application in molecular assays.

cluster_purification Purification Options start Start: 5'-Amine-Modified Primer & this compound labeling Labeling Reaction (pH 8.0-9.0, RT, 2-4h) start->labeling purification Purification of Labeled Primer labeling->purification hplc HPLC purification->hplc gel Gel Filtration purification->gel precipitation Ethanol (B145695) Precipitation purification->precipitation qc Quality Control (UV-Vis Spectroscopy) application Downstream Application (qPCR, Sequencing, etc.) qc->application hplc->qc gel->qc precipitation->qc

Caption: Workflow for 5'-ROX DNA primer labeling and use.

Data Presentation: Purification Method Comparison

The choice of purification method is critical for obtaining high-purity labeled primers, which is essential for the accuracy and reliability of downstream applications. The following table summarizes the expected performance of common purification techniques.

Purification MethodPrinciplePurityRecoveryThroughputNotes
Reverse-Phase HPLC Separation based on hydrophobicity.Very High (>95%)Moderate to HighLowResolves labeled from unlabeled primers and free dye effectively. The method of choice for high-purity applications.[1][2]
Gel Filtration Separation based on molecular size.ModerateHighHighRemoves free dye and salts but does not separate labeled from unlabeled primers efficiently.[3]
Ethanol Precipitation Differential solubility in ethanol and salt.Low to ModerateVariableHighCan remove some free dye but is generally not effective at separating labeled from unlabeled primers.[4][5][6]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.HighLowLowCan provide high purity but is labor-intensive with lower yields.[1]

Experimental Protocols

Protocol 1: Labeling of 5'-Amine-Modified DNA Primer with this compound

This protocol is optimized for labeling approximately 100 µg of a 5'-amine-modified oligonucleotide.

Materials:

  • 5'-amine-modified DNA primer

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

Procedure:

  • Prepare the Amine-Modified Primer: Dissolve the 5'-amine-modified primer in nuclease-free water to a final concentration of 1-5 µg/µL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified primer solution with the 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add a 10-20 fold molar excess of the dissolved this compound to the primer solution.

    • Vortex the reaction mixture briefly.

  • Incubation: Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification step.

Protocol 2: Purification of 5-ROX Labeled Primers

Option A: Ethanol Precipitation (for desalting and removal of some free dye)

  • To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).[5][7]

  • Add 3 volumes of ice-cold 100% ethanol.[4][5]

  • Incubate at -20°C for at least 1 hour.[5]

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.[6]

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.[4][6]

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.[6]

  • Decant the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the labeled primer in a suitable volume of nuclease-free water or TE buffer.

Option B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity)

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Column: C18 reverse-phase HPLC column.

  • Gradient: A linear gradient of 5% to 65% Buffer B over 30 minutes is a good starting point.[8]

  • Procedure:

    • Dilute the labeling reaction mixture with Buffer A.

    • Inject the sample onto the HPLC column.

    • Monitor the elution profile at 260 nm (for DNA) and ~575 nm (for 5-ROX).

    • The labeled primer will elute later than the unlabeled primer due to the hydrophobicity of the ROX dye.

    • Collect the fractions corresponding to the dual-absorbance peak of the labeled primer.

    • Evaporate the solvent from the collected fractions using a vacuum concentrator.

    • Resuspend the purified labeled primer in nuclease-free water or TE buffer.

Protocol 3: Quality Control and Quantification

Procedure:

  • Measure the absorbance of the purified labeled primer solution at 260 nm (A260) and ~575 nm (A575) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the oligonucleotide:

    • Concentration (µM) = (A260) / (ε260 * path length) * 1,000,000

    • Where ε260 is the molar extinction coefficient of the primer at 260 nm.

  • Calculate the concentration of the 5-ROX dye:

    • Concentration (µM) = (A575) / (ε575 * path length) * 1,000,000

    • Where ε575 is the molar extinction coefficient of 5-ROX at 575 nm (~91,000 L·mol⁻¹·cm⁻¹).

  • Determine the Labeling Efficiency (Degree of Labeling - DOL):

    • DOL = (Molar concentration of dye) / (Molar concentration of oligonucleotide)

A DOL of close to 1.0 indicates a successful labeling reaction.

Protocol 4: Application in Quantitative Real-Time PCR (qPCR)

Materials:

  • Purified 5-ROX labeled primer

  • Unlabeled reverse primer

  • DNA template

  • qPCR master mix (ensure compatibility with ROX, or use a master mix with a different passive reference dye if your instrument requires it)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mixture according to the master mix manufacturer's instructions. A typical final concentration for the 5-ROX labeled primer is 100-500 nM.

  • Thermal Cycling: Perform qPCR using a real-time PCR instrument with the appropriate channel for ROX detection.

Note on ROX as a Passive Reference: 5-ROX is also used as a passive reference dye in some qPCR master mixes to normalize for non-PCR related fluorescence fluctuations.[9][10] When using a 5-ROX labeled primer as a probe, ensure that the qPCR master mix does not also contain ROX as a passive reference, or that the instrument is set up to handle this specific experimental design.

Protocol 5: Application in Sanger Sequencing

Materials:

  • Purified 5-ROX labeled primer

  • DNA template (e.g., plasmid, PCR product)

  • Sequencing reaction mix (e.g., BigDye™ Terminator)

  • Ethanol/EDTA for cleanup

Procedure:

  • Sequencing Reaction Setup:

    • Combine the DNA template (200-500 ng for plasmids, 10-40 ng for PCR products) with the 5-ROX labeled primer (typically 3.2 pmol) and the sequencing reaction mix in a total volume of 20 µL.

  • Thermal Cycling: Perform cycle sequencing according to the sequencing kit manufacturer's protocol.

  • Cleanup: Purify the sequencing products to remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based method.

  • Analysis: Resuspend the purified products in formamide (B127407) and analyze on a capillary electrophoresis-based DNA sequencer.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Inactive this compound (hydrolyzed)Use a fresh vial of this compound and prepare the DMSO solution immediately before use.
Incorrect pH of reaction bufferEnsure the pH of the labeling buffer is between 8.0 and 9.0.
Presence of primary amines in the buffer (e.g., Tris)Use a non-amine-containing buffer like sodium bicarbonate or phosphate.
Incomplete deprotection of the amine-modified primerEnsure the primer synthesis and deprotection were successful.
Multiple Products or Smearing on Gel/HPLC Multiple amine groups on the oligonucleotideIf not desired, synthesize the primer with a single 5'-amine modification.
Degradation of the primer or dyeHandle reagents and primers with care, protecting the dye from light.
Poor Performance in Downstream Applications Inadequate purificationRepurify the labeled primer using RP-HPLC to ensure high purity.
Incorrect primer concentrationQuantify the labeled primer accurately using UV-Vis spectroscopy and optimize the concentration in the application.

References

Application Notes and Protocols for 5-ROX-SE Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides, using 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE).

Introduction

This compound is an amine-reactive fluorescent dye widely used for creating stably labeled biomolecules for various applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and DNA sequencing. The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or the 5' or 3' amino group of modified oligonucleotides) to form a stable amide bond. This protocol outlines the key reaction conditions and a general procedure for successful labeling.

Core Concepts and Reaction Scheme

The fundamental principle of this compound labeling is the reaction between the succinimidyl ester and a primary amine. This reaction is highly dependent on pH, as the amine group must be in a non-protonated state to be reactive.

Key Reaction Parameters

Successful and efficient labeling with this compound requires careful optimization of several key parameters. The optimal conditions can vary depending on the specific protein or molecule being labeled.

ParameterRecommended ConditionsNotes
pH 8.0 - 9.0 for general protein labeling.[1][2] For specific labeling of the N-terminus, a pH closer to neutral (7.2-7.5) can be used.[3]The rate of hydrolysis of the NHS ester increases with pH. A compromise must be made between efficient labeling and dye degradation.[2]
Buffer Composition Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate (B1201080) are recommended.[2][3]Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target molecule for reaction with the dye.[2][3]
This compound Stock Solution 1-10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2]Prepare the dye solution immediately before use as NHS esters are susceptible to hydrolysis.[4] Store stock solutions at -20°C, protected from light and moisture.[1][2]
Protein/Molecule Concentration A protein concentration of 2-20 mg/mL is recommended for efficient labeling.[2][4]Lower concentrations can significantly decrease labeling efficiency.[2][4]
Dye-to-Protein Molar Ratio A molar coupling ratio of 10:1 to 40:1 (dye:protein) is a good starting point for optimization.[5] For IgM antibodies, a higher ratio of 50:1 to 100:1 may be necessary.[3]The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.[2]
Reaction Temperature Room temperature (18-25°C).[1][5]Reactions can also be performed at 4°C overnight.[1]
Reaction Time 30 minutes to 2 hours.[1][5]Longer incubation times can be explored but may lead to increased hydrolysis of the dye.

Experimental Workflow

The following diagram illustrates the general workflow for this compound amine labeling of a protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage p_sol Prepare Protein Solution in Amine-Free Buffer mix Mix Protein and This compound Solutions p_sol->mix d_sol Prepare this compound Stock Solution (DMSO/DMF) d_sol->mix incubate Incubate at Room Temperature (1-2 hours, protected from light) mix->incubate purify Remove Unreacted Dye (Gel Filtration, Dialysis) incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze store Store Labeled Conjugate (4°C or -20°C, protected from light) analyze->store

Caption: Experimental workflow for this compound amine labeling of proteins.

Detailed Protocol for Protein Labeling

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody. Optimization may be required for other proteins.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein to be labeled (e.g., IgG antibody)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[2] Ensure that any buffers containing primary amines (like Tris or glycine) are completely removed.[2]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][2] For example, add 100 µL of DMF to 1 mg of this compound to get a 10 mg/mL solution.[2] Vortex to ensure complete dissolution. This solution should be prepared fresh.[4]

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2][5]

  • Purification of the Labeled Protein:

    • After the incubation period, it is crucial to remove the unreacted, hydrolyzed dye from the labeled protein.

    • This can be achieved by gel filtration chromatography (e.g., using a Sephadex G-25 column), dialysis, or spin columns.[1][2]

    • For gel filtration, apply the reaction mixture to a pre-equilibrated column and elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein, while the free dye will elute later.

  • Determination of the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (approximately 575 nm).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage of the Labeled Conjugate:

    • Store the purified labeled protein at 4°C, protected from light.[3] For long-term storage, it can be aliquoted and stored at -20°C. Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent damage from freezing and thawing.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the buffer.Dialyze the protein against an amine-free buffer before labeling.
Low protein concentration.Concentrate the protein to at least 2 mg/mL.[2]
Hydrolyzed this compound.Prepare the dye stock solution fresh before each use.
Incorrect pH.Ensure the pH of the reaction buffer is between 8.0 and 9.0.[1][2]
Precipitation of Protein High concentration of organic solvent (DMSO/DMF).Keep the volume of the added dye solution to a minimum (typically less than 10% of the total reaction volume).
Protein instability.Optimize buffer conditions or consider a different labeling chemistry.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in optimizing the this compound amine labeling reaction.

G cluster_input Input Variables cluster_process Reaction Process cluster_output Output ph pH reaction_kinetics Reaction Kinetics ph->reaction_kinetics hydrolysis Dye Hydrolysis ph->hydrolysis buffer Buffer Composition buffer->reaction_kinetics dye_protein_ratio Dye:Protein Ratio dye_protein_ratio->reaction_kinetics concentration Reactant Concentrations concentration->reaction_kinetics time_temp Time & Temperature time_temp->reaction_kinetics time_temp->hydrolysis dol Degree of Labeling (DOL) reaction_kinetics->dol hydrolysis->dol (reduces) protein_activity Protein Activity dol->protein_activity (can affect)

Caption: Factors influencing the outcome of this compound amine labeling.

References

Application Notes and Protocols: Preparation of 5-ROX-SE Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX, SE) is an amine-reactive fluorescent dye widely utilized in biotechnology and drug development for labeling biomolecules.[1] As a succinimidyl ester, it readily forms stable covalent amide bonds with primary amino groups found on proteins, peptides, and amine-modified oligonucleotides.[2] This property makes it an invaluable tool for creating fluorescently tagged probes used in applications such as automated DNA sequencing, fluorescence resonance energy transfer (FRET), and immunoassays.[3][4]

Compared to other rhodamines, ROX dyes can be unstable, requiring careful handling and storage to prevent degradation.[5][6] This document provides a detailed protocol for the preparation, handling, and storage of a 5-ROX-SE stock solution to ensure optimal performance in labeling experiments.

Quantitative Data Summary

The key properties of 5-ROX, SE are summarized in the table below for quick reference.

ParameterValue
Full Chemical Name 5-Carboxy-X-rhodamine, N-succinimidyl ester
Molecular Weight ~631.68 g/mol [3]
Appearance Dark red solid[6]
Excitation Maximum (λex) 575 - 578 nm[3][6]
Emission Maximum (λem) 602 - 604 nm[3][6]
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
Recommended Stock Conc. 1 - 10 mM[7]
Storage (Solid) -20°C, desiccated and protected from light.[3][8]
Storage (in Solvent) -20°C for up to 1 month; -80°C for up to 6 months. Protect from light and avoid repeated freeze-thaw cycles.[9][10]

Experimental Protocols

Materials and Equipment Required
  • 5-ROX, SE (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or high-quality, amine-free Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • -20°C and -80°C freezers for storage

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common concentration for labeling reactions.

Calculation: To determine the volume of solvent needed, use the following formula based on the mass of the this compound powder provided by the manufacturer.

  • Volume (µL) = [Mass of this compound (mg) / 631.68 ( g/mol )] x 100,000

Example: For 1 mg of this compound: Volume (µL) = [1 mg / 631.68] x 100,000 ≈ 158.3 µL of anhydrous DMSO.

Step-by-Step Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for approximately 15-20 minutes. This prevents moisture from condensing on the powder, which can hydrolyze the reactive succinimidyl ester.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (or DMF) to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until all the powder is completely dissolved. The solution should be clear and dark red.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the dye, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[9]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9] Always protect the solution from light by wrapping the tubes in aluminum foil or using amber-colored tubes.

Critical Handling Notes:

  • Solvent Quality: Use only high-quality, anhydrous grade DMSO or DMF. Hygroscopic or lower-grade solvents can contain water and amine impurities that will degrade the this compound.[9]

  • Light Sensitivity: this compound is photolabile. All steps involving the dye should be performed with minimal exposure to light.

  • Stability in Solution: Aqueous solutions of this compound are not stable and should be prepared immediately before use. The succinimidyl ester moiety is susceptible to hydrolysis, especially at basic pH.

Visualized Workflows

The following diagrams illustrate the key processes for preparing the stock solution and its subsequent use in a typical labeling reaction.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound Vial to Room Temperature start->equilibrate add_solvent Add Anhydrous DMSO/DMF equilibrate->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end Stock Solution Ready store->end

Workflow for preparing this compound stock solution.

G cluster_labeling General Amine Labeling Workflow stock This compound Stock (in DMSO) combine Combine Reagents & Incubate (1-2h, RT, Dark) stock->combine protein Biomolecule with Primary Amines (e.g., Protein, Peptide) protein->combine buffer Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-9.0) buffer->combine purify Purification (e.g., Gel Filtration, Dialysis) combine->purify product Fluorescently Labeled Biomolecule purify->product

General workflow for labeling biomolecules using a this compound stock solution.

References

Application Notes and Protocols for 5-ROX-SE in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester) in fluorescence microscopy and related applications. This document includes detailed protocols for labeling biomolecules, quantitative data, and visualizations to aid in experimental design and execution.

Introduction to this compound

5-Carboxy-X-rhodamine, succinimidyl ester (this compound) is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. The succinimidyl ester moiety readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds.[1][2][3] This property makes this compound a widely used tool for fluorescently labeling proteins, antibodies, and amine-modified oligonucleotides.[1][4] Its bright red fluorescence, with excitation and emission maxima in the yellow-orange region of the spectrum, makes it suitable for various fluorescence-based assays, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) applications.[5]

Physicochemical and Spectral Properties

Proper experimental design requires a thorough understanding of the spectral properties of the fluorophore. The key quantitative data for 5-ROX are summarized in the table below. Note that the exact spectral characteristics can be influenced by the solvent environment.

PropertyValueReferences
Molecular Formula C₃₇H₃₃N₃O₇
Molecular Weight 631.67 g/mol [6]
Excitation Maximum (λex) 568 - 580 nm[7]
Emission Maximum (λem) 591 - 604 nm[6][7]
Molar Extinction Coefficient (ε) 82,000 - 93,000 M⁻¹cm⁻¹[6][8]
Fluorescence Quantum Yield (Φ) 0.94 - 1.0[6][8]
Recommended Solvents DMSO, DMF
Storage Conditions -20°C, protected from light, desiccated[6]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol describes the general procedure for labeling proteins and antibodies with this compound. The efficiency of the labeling reaction is dependent on factors such as protein concentration, pH, and the molar ratio of dye to protein.

Materials:

  • Protein or antibody of interest (2-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[2] Buffers containing primary amines (e.g., Tris, glycine) are not suitable.[2]

  • Purification column (e.g., Sephadex G-25)[9]

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL.[2][9]

    • If the protein is in a buffer containing primary amines, it must be dialyzed against the labeling buffer before proceeding.[9]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][3] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the this compound stock solution.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[9]

    • The first colored band to elute will be the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-ROX (~575 nm, A₅₇₅).

    • Calculate the protein concentration and DOL using the following equations:

      • Correction Factor (CF) at 280 nm for 5-ROX: ~0.49[6]

      • Protein Concentration (M) = [A₂₈₀ – (A₅₇₅ x CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

      • Dye Concentration (M) = A₅₇₅ / ε_dye (where ε_dye is the molar extinction coefficient of 5-ROX at its absorbance maximum)

      • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage. Protect from light.[2]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Mix Protein and this compound (10-20 fold molar excess of dye) protein_prep->reaction dye_prep Prepare this compound Stock Solution (10 mg/mL in DMSO/DMF) dye_prep->reaction incubation Incubate 1 hour at RT (Protected from light) reaction->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze storage Store Labeled Protein (-20°C or -80°C, protected from light) analyze->storage

Caption: Workflow for Protein Labeling with this compound.
Amine-Modified Oligonucleotide Labeling

This protocol is optimized for labeling approximately 100 µg of an amine-modified oligonucleotide.

Materials:

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve 100 µg of the amine-modified oligonucleotide in 50 µL of labeling buffer.

  • Prepare the this compound Stock Solution:

    • Dissolve 200 µg of this compound in 14 µL of anhydrous DMSO immediately before use.[10]

  • Labeling Reaction:

    • Add the this compound solution to the oligonucleotide solution.

    • Mix well and incubate for 2-4 hours at room temperature in the dark.

  • Purification of Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 5 µL of 3 M sodium acetate (pH 5.2) and 140 µL of cold absolute ethanol.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at high speed for 15-30 minutes to pellet the oligonucleotide.

    • Carefully remove the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

    • Alternatively, purify the labeled oligonucleotide using reverse-phase HPLC.[11]

Applications in Fluorescence Microscopy

This compound labeled biomolecules are versatile tools for a range of fluorescence microscopy applications.

Immunofluorescence Staining

Antibodies labeled with this compound can be used as primary or secondary reagents in immunofluorescence (IF) to visualize the localization of specific proteins within fixed and permeabilized cells. The bright fluorescence of 5-ROX provides a high signal-to-noise ratio.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions in the 1-10 nm range. 5-ROX can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as fluorescein (B123965) (FITC) or a green fluorescent protein (GFP).[12] When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, leading to acceptor fluorescence emission and quenching of the donor's fluorescence. This can be used to study protein-protein interactions, conformational changes, and enzymatic activity.[13]

FRET_Signaling cluster_fret FRET-based Assay for Protein-Protein Interaction cluster_no_fret No Interaction cluster_with_fret Interaction Protein_A Protein A Labeled with Donor (e.g., FITC) Complex Protein A-B Complex FRET Occurs Protein_A->Complex Protein_B Protein B Labeled with Acceptor (5-ROX) Protein_B->Complex Excitation_Donor_FRET Excitation of Donor (495 nm) Complex->Excitation_Donor_FRET Signal Cellular Signal (e.g., ligand binding, phosphorylation) Signal->Protein_A Induces Interaction Excitation_Donor_NoFRET Excitation of Donor (495 nm) Emission_Donor_NoFRET Donor Emission (520 nm) Excitation_Donor_NoFRET->Emission_Donor_NoFRET Fluorescence Emission_Acceptor_FRET Acceptor Emission (600 nm) Excitation_Donor_FRET->Emission_Acceptor_FRET FRET

Caption: Principle of FRET for studying protein-protein interactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to at least 2 mg/mL.[2]
pH of the labeling buffer is incorrect.Ensure the pH is between 8.2 and 8.5 for efficient reaction with primary amines.[2]
Presence of primary amines in the buffer.Dialyze the protein against an amine-free buffer like PBS or bicarbonate buffer.[9]
Hydrolysis of this compound.Prepare the this compound stock solution immediately before use.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Minimize the volume of the dye stock solution added.
The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Loss of Protein Activity The label is attached to a residue in the active site or a binding interface.Reduce the molar excess of the dye to achieve a lower DOL.
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column.

References

Application Notes and Protocols for Post-Labeling Purification of 5-ROX-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), is a widely utilized amine-reactive fluorescent dye for labeling proteins, peptides, and oligonucleotides.[1][2][3][4] The succinimidyl ester moiety readily reacts with primary amines on biomolecules to form stable amide bonds.[2] Proper purification of the resulting 5-ROX conjugate is a critical step to remove unconjugated dye, which can lead to high background fluorescence and inaccurate quantification in downstream applications.[5] This document provides detailed protocols for the purification of this compound conjugates using common chromatography techniques and outlines methods for characterizing the purified product.

Physicochemical and Spectral Properties of 5-ROX

A summary of the key quantitative data for 5-ROX is presented in the table below for easy reference.

PropertyValue
Excitation Maximum (λex)~570-580 nm[6][7]
Emission Maximum (λem)~591-604 nm[6][7]
Molar Extinction Coefficient (ε)~93,000 L·mol⁻¹·cm⁻¹[6]
Recommended SolventDMSO or DMF[6]
Storage Conditions-20°C in the dark, desiccated[6]

Experimental Workflow for Labeling and Purification

The general workflow for labeling a biomolecule with this compound and subsequent purification involves several key stages, from sample preparation to characterization of the final conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Biomolecule Preparation (e.g., buffer exchange) labeling Conjugation Reaction (pH 8.3-8.5) prep_protein->labeling prep_dye This compound Dissolution (in DMSO or DMF) prep_dye->labeling purification Removal of Free Dye (Chromatography) labeling->purification characterization Purity & DOL Assessment (Spectrophotometry) purification->characterization

Caption: General workflow for this compound conjugation and purification.

Sample Preparation Prior to Purification

Before proceeding with purification, it is essential to properly prepare the crude conjugate mixture.

  • Reaction Quenching (Optional): The labeling reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted this compound.

  • Particulate Removal: Centrifuge the crude reaction mixture to pellet any precipitated protein or dye.[8] It is recommended to centrifuge at 10,000 x g for 15 minutes for small volumes.[9] The supernatant should then be filtered through a 0.2 µm or 0.45 µm filter to remove any remaining particulate matter that could clog the chromatography column.

Purification Protocols

The choice of purification method depends on the properties of the labeled biomolecule, the scale of the purification, and the required final purity.

Size-Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[10] The larger 5-ROX-conjugate will elute before the smaller, unconjugated dye. This method is ideal for desalting and removing unbound dye.[11]

Materials:

  • Sephadex G-25 or similar gel filtration resin[12]

  • Gravity-flow or spin column[12]

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Column Preparation: If using a pre-packed column, remove the storage buffer. For bulk resin, pack the column and wash with 3-5 column volumes of equilibration buffer.[5]

  • Equilibration: Equilibrate the column with 5-10 column volumes of the desired buffer (e.g., PBS).

  • Sample Loading: Apply the clarified crude conjugate mixture to the top of the column. The sample volume should not exceed 5% of the column volume for optimal separation.[10]

  • Elution: Begin elution with the equilibration buffer. The 5-ROX-conjugate will be in the first colored fractions to elute. The free dye will elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 578 nm (for 5-ROX).

  • Pooling: Pool the fractions containing the purified conjugate.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[13][14] It is particularly effective for purifying oligonucleotides labeled with hydrophobic dyes like 5-ROX.[13][15]

Materials:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column[14][16]

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[17]

  • Buffer B: 0.1 M TEAA in acetonitrile[17]

Protocol:

  • System Preparation: Ensure the HPLC system is equilibrated and ready for use.

  • Column Equilibration: Equilibrate the C8 or C18 column with Buffer A.

  • Sample Injection: Inject the filtered crude conjugate sample onto the column.

  • Gradient Elution: Elute the conjugate using a linear gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 20-30 minutes.[16] The exact gradient may need to be optimized based on the hydrophobicity of the conjugate.

  • Detection: Monitor the elution profile at 260 nm (for oligonucleotides) or 280 nm (for proteins) and at the absorbance maximum of 5-ROX (~578 nm).

  • Fraction Collection: Collect the peaks corresponding to the purified conjugate.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[3][18][19][20] This technique can be effective for purifying proteins where the labeling with 5-ROX does not significantly alter the overall charge.

Materials:

  • Anion or cation exchange column (e.g., DEAE or CM)[3]

  • Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)

Protocol:

  • Column Equilibration: Equilibrate the ion-exchange column with Binding Buffer.

  • Sample Loading: Load the desalted crude conjugate onto the column. The conjugate should bind to the resin.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound dye and other impurities.

  • Elution: Elute the bound conjugate using a linear salt gradient or a step elution with the Elution Buffer.[21]

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and 578 nm.

  • Desalting: The purified conjugate will be in a high-salt buffer and may require a subsequent desalting step (e.g., using SEC).

Purification Method Comparison

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Size and shapeGeneral purpose, desaltingMild conditions, preserves protein activityLower resolution
Reverse-Phase HPLC (RP-HPLC) HydrophobicityOligonucleotides, hydrophobic proteinsHigh resolution, high purityCan denature some proteins
Ion-Exchange Chromatography (IEX) Net chargeCharged biomoleculesHigh capacity, high resolutionMay require desalting, labeling can alter charge
Affinity Chromatography Specific binding interactionTagged proteins, antibodiesHigh specificity, single-step purificationRequires a specific ligand, can be expensive

Characterization of Purified 5-ROX Conjugates

After purification, it is important to characterize the conjugate to determine its concentration and the degree of labeling (DOL).

Determining Conjugate Concentration and Degree of Labeling (DOL)

The concentration of the biomolecule and the DOL can be determined by measuring the absorbance of the purified conjugate solution at 280 nm (for protein) or 260 nm (for oligonucleotide) and at the absorbance maximum of 5-ROX (~578 nm).[12]

Calculations for Protein Conjugates:

  • Correction Factor (CF): The absorbance of the dye at 280 nm needs to be accounted for. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.

  • Protein Concentration (mg/mL):

    • Protein Conc. (mg/mL) = ([A₂₈₀ - (A_max * CF)] / ε_protein) * MW_protein where:

      • A₂₈₀ = Absorbance of the conjugate at 280 nm

      • A_max = Absorbance of the conjugate at the λmax of 5-ROX

      • CF = Correction factor for the dye at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • MW_protein = Molecular weight of the protein

  • Degree of Labeling (DOL):

    • DOL = (A_max * ε_protein) / ([A₂₈₀ - (A_max * CF)] * ε_dye) where:

      • ε_dye = Molar extinction coefficient of 5-ROX

Signaling Pathway Visualization

Fluorescently labeled molecules, such as 5-ROX conjugates, are often used to visualize and study cellular signaling pathways. For example, a 5-ROX labeled ligand can be used to track its binding to a cell surface receptor and the subsequent downstream signaling cascade.

G cluster_membrane Cell Membrane receptor Receptor g_protein G-Protein receptor->g_protein Activation ligand 5-ROX Labeled Ligand ligand->receptor Binding effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Example of a G-protein coupled receptor signaling pathway.

References

Application Notes and Protocols for 5-ROX-SE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is an amine-reactive fluorescent dye widely used for covalently labeling proteins and other biomolecules containing primary amines.[1][2][3] In the context of flow cytometry, this compound serves as a robust tool for cell proliferation analysis and cell tracking studies. The succinimidyl ester moiety of this compound reacts with intracellular primary amines, forming stable covalent bonds and ensuring the dye is well-retained within the cells.[4]

The fundamental principle behind its application in cell proliferation assays is dye dilution. When a cell labeled with this compound divides, the fluorescent dye is distributed equally between the two daughter cells. Consequently, each subsequent generation of cells will exhibit half the fluorescence intensity of the parent generation. This progressive halving of fluorescence allows for the tracking of cell divisions by flow cytometry, with each generation appearing as a distinct peak of lower fluorescence intensity.[4][5] This method is a powerful tool for studying lymphocyte proliferation, immune responses, and assessing the effects of cytotoxic or cytostatic compounds in drug development.

Core Principles

This compound is a cell-permeant compound that passively diffuses across the cell membrane. Once inside the cell, the succinimidyl ester group reacts with primary amine groups of intracellular proteins, forming stable amide bonds. This covalent linkage ensures that the dye is not transferred between cells and is retained for long-term studies. The fluorescence of 5-ROX is characterized by an excitation maximum around 570 nm and an emission maximum around 602 nm, making it compatible with flow cytometers equipped with a yellow-green or red laser.[1]

Key Applications in Flow Cytometry

  • Cell Proliferation Analysis: Tracking cell divisions and quantifying proliferation rates.[5]

  • Cell Tracking: Long-term monitoring of labeled cell populations in vitro and in vivo.

  • Immunophenotyping: Can be used in combination with fluorescently labeled antibodies to analyze proliferation within specific immune cell subsets.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the use of this compound in flow cytometry.

ParameterValue/RangeNotes
Excitation Maximum (λex) ~570 nm[1]
Emission Maximum (λem) ~602 nm[1]
Recommended Laser Yellow-Green (561 nm) or Red (633/640 nm)Check instrument configuration for optimal excitation.
Recommended Emission Filter 610/20 BP or similarBandpass filter centered around the emission peak.
Stock Solution Concentration 1-10 mM in anhydrous DMSO or DMF[1] Store at -20°C, protected from light and moisture.
Working Concentration 0.5 - 10 µMOptimal concentration is cell-type dependent and requires titration.
Cell Density for Staining 1 x 10^6 to 2 x 10^7 cells/mL[4]
Incubation Time 10 - 20 minutes at 37°C[4] Protect from light.
Number of Resolvable Generations Up to 8[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (1-10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution by dissolving the this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For example, to prepare a 5 mM stock solution from 1 mg of this compound (Molecular Weight: ~631.67 g/mol ), dissolve it in approximately 316 µL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light and moisture.[1][2]

  • Working Solution Preparation (0.5 - 10 µM):

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free buffer, such as Phosphate-Buffered Saline (PBS), to the desired working concentration.

    • The optimal working concentration is cell-type dependent and should be determined empirically through titration. A good starting point is 1 µM.

Protocol 2: Staining Cells with this compound for Proliferation Analysis
  • Cell Preparation:

    • Prepare a single-cell suspension of the cells of interest.

    • Wash the cells twice with sterile, serum-free PBS to remove any residual serum proteins that could react with the dye.

    • Resuspend the cells at a concentration of 1 x 10^6 to 2 x 10^7 cells/mL in pre-warmed (37°C) PBS.[4]

  • Staining:

    • Add the freshly prepared this compound working solution to the cell suspension.

    • Immediately and gently vortex the cells to ensure uniform staining.

    • Incubate the cells for 10-20 minutes at 37°C, protected from light.[4] The incubation time may need to be optimized for different cell types.

  • Stopping the Reaction and Washing:

    • To quench the staining reaction, add 4-5 volumes of cold complete culture medium containing at least 10% Fetal Bovine Serum (FBS). The serum proteins will react with and sequester any unbound dye.[4]

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete culture medium to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Cell Culture and Analysis:

    • Resuspend the stained cells in complete culture medium at the desired density for your experiment.

    • A portion of the cells can be analyzed immediately by flow cytometry to establish the baseline fluorescence of the undivided parent population (Generation 0).

    • Culture the remaining cells under the desired experimental conditions (e.g., with or without a stimulus).

    • Harvest the cells at various time points to analyze cell proliferation.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup:

    • Set up the flow cytometer with the appropriate laser for exciting 5-ROX (e.g., 561 nm or 633 nm laser).

    • Use an appropriate emission filter to collect the fluorescence signal (e.g., 610/20 BP filter).

    • Ensure proper compensation if performing multi-color analysis with other fluorochromes.

  • Data Acquisition:

    • Acquire data for an unstained control sample to set the background fluorescence.

    • Acquire data for the stained, undivided (Generation 0) sample. Adjust the photomultiplier tube (PMT) voltage for the 5-ROX channel so that this peak is on-scale and positioned towards the higher end of the fluorescence axis.

    • Acquire data for your experimental samples.

  • Data Analysis:

    • Gate on the live cell population using forward and side scatter properties.

    • Create a histogram of the 5-ROX fluorescence intensity.

    • The undivided parent population will appear as a single peak with the highest fluorescence intensity.

    • Each subsequent peak of decreasing fluorescence intensity represents a successive generation of divided cells.

    • Use the flow cytometry analysis software to quantify the percentage of cells in each generation and calculate proliferation metrics such as the division index (the average number of divisions per cell) and the proliferation index (the average number of divisions for all dividing cells).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep1 Prepare single-cell suspension prep2 Wash cells with serum-free PBS prep1->prep2 prep3 Resuspend cells in PBS at 1-20 x 10^6 cells/mL prep2->prep3 stain1 Add this compound working solution prep3->stain1 stain2 Incubate 10-20 min at 37°C stain1->stain2 wash1 Quench with complete medium stain2->wash1 wash2 Wash cells 3x wash1->wash2 analysis1 Culture cells wash2->analysis1 analysis2 Harvest at time points analysis1->analysis2 analysis3 Analyze by Flow Cytometry analysis2->analysis3

Caption: Experimental workflow for staining cells with this compound.

Signaling_Pathway cluster_cell Cell cluster_division Cell Division This compound This compound Intracellular Proteins Intracellular Proteins This compound->Intracellular Proteins Covalent Bonding Labeled Protein Labeled Protein Parent Cell Parent Cell (High Fluorescence) Daughter Cell 1 Daughter Cell 1 (1/2 Fluorescence) Parent Cell->Daughter Cell 1 Dye Dilution Daughter Cell 2 Daughter Cell 2 (1/2 Fluorescence) Parent Cell->Daughter Cell 2 Dye Dilution

Caption: Principle of this compound staining and dye dilution.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal - Insufficient dye concentration.- Titrate the this compound concentration to determine the optimal level for your cell type.[6]
- Dye degradation.- Prepare fresh working solutions for each experiment. Ensure proper storage of the stock solution at -20°C, protected from light and moisture.
- Low protein content in cells.- This is inherent to the cell type and may limit the signal intensity.
High Background/Non-specific Staining - Incomplete washing.- Ensure thorough washing after the quenching step to remove all unbound dye.
- Presence of dead cells.- Dead cells can non-specifically take up the dye. Use a viability dye to exclude dead cells from the analysis.
High Coefficient of Variation (CV) in the Parent Peak - Non-uniform staining.- Ensure the cells are in a single-cell suspension and are well-mixed during the staining process.
- Cell clumping.- Filter the cells through a nylon mesh before analysis if clumping is observed.
Poor Resolution of Proliferation Peaks - Overly bright initial staining.- Reduce the initial staining concentration of this compound.
- High rate of cell death.- Optimize cell culture conditions to maintain cell viability.
- Asynchronous cell division.- This is a biological variable, but ensuring healthy, logarithmically growing cells at the start of the experiment can help.

References

Application Notes and Protocols for 5-ROX-SE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the efficient labeling of biomolecules containing primary amines with 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE). The key to a successful conjugation is maintaining an optimal buffer pH to maximize the reaction between the dye's N-hydroxysuccinimide (NHS) ester and the primary amines on the target molecule, while minimizing hydrolysis of the dye.

Critical Parameter: pH of the Labeling Buffer

The reaction of NHS esters with primary amines is highly pH-dependent. The unprotonated primary amine group (-NH₂) is the reactive species that acts as a nucleophile, attacking the NHS ester. At acidic pH (below 7), the amine group is predominantly protonated (-NH₃⁺), rendering it unreactive.[1] As the pH increases, the concentration of the reactive, unprotonated amine increases. However, the NHS ester is also susceptible to hydrolysis, which increases significantly at higher pH values.[1] Therefore, the optimal pH for labeling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[1]

For most proteins and other biomolecules, the optimal pH for labeling with this compound is between 8.3 and 8.5.[2][3][4] This pH range provides a high concentration of reactive primary amines while keeping the rate of NHS ester hydrolysis manageable. In some specific cases, such as labeling the N-terminus of a protein in the presence of multiple lysine (B10760008) residues, a lower pH of 7.2-7.5 may be used to favor the more reactive N-terminal amine.[5][6]

Recommended Labeling Buffers

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound.[1] Recommended buffers include:

Buffer SystemConcentrationRecommended pH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester reactions.[2][4]
Sodium Phosphate0.1 M7.2 - 8.5Provides good buffering capacity over a broad pH range.[2]
Sodium Borate50 mM - 0.1 M8.5Another suitable buffer for maintaining an alkaline pH.[1]
HEPESVaries7.2 - 8.5A non-amine containing buffer suitable for labeling reactions.[1]

Note: Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the labeling reaction.[1]

Experimental Workflow for this compound Labeling

The following diagram outlines the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Biomolecule Solution in Amine-Free Buffer (pH 8.3-8.5) C Add this compound Stock to Biomolecule Solution A->C B Prepare this compound Stock Solution (in anhydrous DMSO or DMF) B->C D Incubate for 1-2 hours at RT or overnight at 4°C (protected from light) C->D E Quench Reaction (Optional) with 1 M Tris-HCl, pH 8.0 D->E F Purify Labeled Biomolecule (e.g., Gel Filtration, Dialysis) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G

Caption: General workflow for labeling a biomolecule with this compound.

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Labeling Buffer before proceeding.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[1] The optimal molar ratio may need to be determined empirically.

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[2][4]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~575 nm (for 5-ROX).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Buffer contains primary amines.Dialyze the protein into an appropriate amine-free buffer.[8]
Incorrect pH for the labeling reaction.Ensure the pH of the labeling buffer is between 8.3 and 8.5.[5]
Inactive (hydrolyzed) this compound.Prepare a fresh stock solution of this compound immediately before use.[5]
Insufficient molar excess of the dye.Increase the molar ratio of this compound to the protein.
Protein precipitation High concentration of organic solvent (DMSO/DMF).Minimize the volume of the this compound stock solution added to the reaction.[5]
The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
Loss of protein activity The label is attached to a residue in the active site.For amine labeling, a lower pH (e.g., 7.5) can favor labeling of the more reactive N-terminus over lysine residues.[5]
Over-labeling of the protein.Reduce the molar excess of the dye to decrease the degree of labeling.[5]

References

Troubleshooting & Optimization

troubleshooting low 5-ROX-SE labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with 5-ROX-SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

The optimal pH for reacting NHS esters like this compound with primary amines on proteins is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as it provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.[1][3] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH (above 8.5-9.0), the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[1]

Q2: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for successful NHS ester conjugation.[1][2] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium borate (B1201080) buffer

  • HEPES buffer

A buffer concentration of 0.1 M is generally recommended.[1]

Q3: Which buffers and other substances should be avoided in the labeling reaction?

It is crucial to avoid buffers containing primary amines, as they will compete with the target protein for reaction with the NHS ester.[1][2] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2] Other substances that can interfere with the reaction include sodium azide (B81097) at high concentrations and high concentrations of glycerol.[1][4] If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.[1]

Q4: How should I dissolve and store this compound?

This compound is sensitive to moisture and should be stored desiccated at -20°C or colder, protected from light.[1][5][6][7][8] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1] It is recommended to dissolve the NHS ester in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][8] Stock solutions in an organic solvent can be stored at -20°C for 1-2 months.[1] For longer-term storage, -80°C is recommended for up to 6 months.[9]

Q5: What is the primary competing reaction to the desired labeling of my biomolecule?

The primary competing reaction is the hydrolysis of the NHS ester by water.[1] This reaction becomes more significant at a higher pH and can lead to the inactivation of the this compound before it can react with the protein.[4][10] The stability of the NHS ester is highly dependent on the pH of the aqueous solution.[1]

Troubleshooting Guide: Low Labeling Efficiency

This guide addresses the common problem of low or no labeling with this compound.

Problem: Low or No Fluorescence Signal After Labeling

There are several potential causes for low or no fluorescence. A systematic approach to troubleshooting can help identify the root cause.

Potential Cause 1: Incorrect Reaction Buffer Conditions

The composition and pH of the reaction buffer are critical for successful labeling.[10]

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] A pH of 8.3-8.5 is often optimal.[3]

    • Check for Incompatible Buffers: Confirm that the buffer is free of primary amines (e.g., Tris, glycine).[1][2]

    • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange to an appropriate amine-free buffer before labeling.[1]

Potential Cause 2: Inactive this compound Reagent

The this compound may have hydrolyzed due to improper storage or handling.

  • Troubleshooting Steps:

    • Fresh Reagent: Use a fresh aliquot of this compound for the reaction.

    • Proper Storage: Ensure the dye has been stored at -20°C or colder, protected from light and moisture.[5][6][7][8]

    • Anhydrous Solvent: Dissolve the this compound in high-quality, anhydrous DMSO or DMF immediately before use.[1][2][8]

Potential Cause 3: Suboptimal Reaction Parameters

The concentration of reactants and the reaction time and temperature can significantly impact labeling efficiency.

  • Troubleshooting Steps:

    • Optimize Dye-to-Protein Ratio: A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[11] This may need to be adjusted for your specific protein.

    • Increase Protein Concentration: Higher protein concentrations (e.g., 1-10 mg/mL) can improve labeling efficiency.[3][11]

    • Adjust Incubation Time and Temperature: Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[3] Longer incubation times may be necessary for reactions at a lower pH.[2]

Potential Cause 4: Issues with the Target Biomolecule

The properties of the protein or biomolecule itself can affect labeling.

  • Troubleshooting Steps:

    • Accessible Primary Amines: Confirm that your protein has accessible primary amines (N-terminus and lysine (B10760008) residues) for labeling.

    • Protein Precipitation: Observe the reaction for any signs of protein precipitation after adding the dye solution. If precipitation occurs, try reducing the molar excess of the dye or performing the reaction at a lower temperature.[3][12]

Potential Cause 5: Inefficient Removal of Unconjugated Dye

High background from free dye can mask the signal from the labeled protein.

  • Troubleshooting Steps:

    • Thorough Purification: Ensure that the post-labeling purification step (e.g., size-exclusion chromatography, dialysis) is sufficient to remove all unconjugated dye.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound labeling reactions.

Table 1: Physicochemical and Spectral Properties of 5-ROX

PropertyValueReference
Excitation Maximum (λex)~570-580 nm[9][13]
Emission Maximum (λem)~591-604 nm[9][13]
Molar Extinction Coefficient (ε)93,000 L·mol⁻¹·cm⁻¹[13]
Recommended SolventAnhydrous DMSO or DMF[8][13]
Storage Conditions-20°C or colder, desiccated, protected from light[5][6][7][8]

Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.[10]

Table 3: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal.[1][3]
Buffer 0.1 M Sodium Bicarbonate, PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine).[1][2]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally yield better efficiency.[3][11]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)This should be optimized for each specific protein.[11]
Reaction Time 1 - 4 hours (Room Temp) or Overnight (4°C)Longer incubation may be needed for lower pH.[3]
Solvent for this compound Anhydrous DMSO or DMFEnsure the solvent is high-quality and amine-free.[1][2][8]

Experimental Protocols

A general protocol for labeling a protein with this compound is provided below.

Protocol: Protein Labeling with this compound

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of approximately 50 mM.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a method such as size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.

Visualizations

Diagram 1: this compound Labeling Reaction Workflow

labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Add Dye to Protein (10-20x Molar Excess) Protein_Solution->Mix Dye_Solution Prepare this compound in Anhydrous DMSO/DMF Dye_Solution->Mix Incubate Incubate 1-4h at RT or Overnight at 4°C (Protect from Light) Mix->Incubate Purify Remove Unconjugated Dye (e.g., Desalting Column) Incubate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

A generalized workflow for labeling proteins with this compound.

Diagram 2: Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_logic Start Low Labeling Efficiency Check_Buffer Check Buffer (pH 7.2-8.5, Amine-Free?) Start->Check_Buffer Check_Dye Check this compound (Fresh? Stored Properly?) Check_Buffer->Check_Dye Yes Fix_Buffer Action: Buffer Exchange / Adjust pH Check_Buffer->Fix_Buffer No Check_Params Check Reaction Parameters (Dye Ratio, Protein Conc.) Check_Dye->Check_Params Yes Fix_Dye Action: Use Fresh Dye / Anhydrous Solvent Check_Dye->Fix_Dye No Check_Protein Check Protein (Precipitation? Accessible Amines?) Check_Params->Check_Protein Yes Fix_Params Action: Optimize Ratio / Increase Concentration Check_Params->Fix_Params No Fix_Protein Action: Modify Conditions / Consider Alternatives Check_Protein->Fix_Protein No Success Successful Labeling Check_Protein->Success Yes Fix_Buffer->Success Fix_Dye->Success Fix_Params->Success Fix_Protein->Success

A decision tree for troubleshooting low this compound labeling efficiency.

References

reducing background fluorescence with 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to background fluorescence when using 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family.[1][2] It is widely used for labeling biomolecules containing primary amines, such as proteins, peptides, and oligonucleotides, for applications like automated DNA sequencing and fluorescence microscopy.[3]

Q2: What are the common causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several factors:

  • Non-specific binding: The reactive succinimidyl ester group can bind to cellular components other than the intended primary amines. Hydrophobic and ionic interactions can also lead to non-specific adsorption of the dye.

  • Excess unbound dye: Insufficient washing after staining is a primary cause of high background, leaving a high concentration of fluorescent molecules in the imaging medium.

  • Cellular autofluorescence: Many cell types naturally fluoresce, which can interfere with the signal from this compound.[4]

  • Suboptimal staining conditions: Using an incorrect dye concentration, pH, or incubation time can contribute to increased background.[]

  • Dye instability: 5-ROX is known to be less stable than other rhodamines, and improper storage or handling can lead to degradation products that may contribute to background fluorescence.[3][6]

Q3: How can I differentiate between non-specific binding and cellular autofluorescence?

To distinguish between these sources of background, it is crucial to include the following controls in your experiment:

  • Unstained Control: This sample is not treated with this compound and will reveal the inherent autofluorescence of your cells under your imaging conditions.

  • No-Primary Antibody Control (for indirect immunofluorescence): If using a this compound conjugated secondary antibody, a control where the primary antibody is omitted will help identify non-specific binding of the secondary antibody.

Q4: What are the optimal storage and handling conditions for this compound?

To maintain the stability of this compound, it is recommended to store the solid form at -20°C, protected from light.[2] Stock solutions are typically prepared in anhydrous DMSO or DMF and should also be stored at -20°C or -80°C and protected from light.[1][7] Repeated freeze-thaw cycles should be avoided. Due to its relative instability compared to other rhodamines, it is crucial to handle the dye with care to prevent degradation.[3][6]

Troubleshooting Guide

High background fluorescence can significantly impact the quality and interpretation of your experimental data. This guide provides a systematic approach to troubleshooting and reducing background when using this compound.

Issue 1: High Background Across the Entire Sample

This is often due to excess unbound dye or non-specific binding.

Solutions:

  • Optimize this compound Concentration: An excessively high concentration of the dye is a common reason for high background. Perform a concentration titration to find the lowest concentration that provides a good signal-to-noise ratio.

  • Thorough Washing: Increase the number and duration of washing steps after staining to effectively remove unbound dye. Using a wash buffer containing a mild detergent like 0.05% Tween-20 can be beneficial.

  • Incorporate a Blocking Step: Before staining, incubate your sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from a species different from your primary antibody host (for immunofluorescence).[]

Issue 2: Punctate or Speckled Background

This can be caused by dye aggregates or non-specific binding to cellular debris.

Solutions:

  • Filter the Staining Solution: Before use, centrifuge and/or filter the this compound staining solution to remove any aggregates that may have formed.

  • Ensure Sample Quality: Use healthy, viable cells and handle them gently to minimize cell death and debris.

Issue 3: High Background in Negative Controls

If your unstained or no-primary antibody controls show high fluorescence, the issue may be autofluorescence or non-specific binding of a secondary conjugate.

Solutions:

  • Address Autofluorescence:

    • Spectral Separation: If possible, use imaging settings and filters that maximize the signal from this compound while minimizing the detection of autofluorescence.

    • Quenching: Commercial autofluorescence quenching reagents can be used.

  • Check Secondary Antibody Specificity: For indirect immunofluorescence, ensure your secondary antibody is highly cross-adsorbed to prevent non-specific binding.

Quantitative Data Summary

Optimizing staining parameters is critical for achieving a high signal-to-noise ratio. The following table provides a general guideline for optimizing your this compound staining protocol, based on principles applied to similar fluorescent dyes.

ParameterLow ConcentrationMedium ConcentrationHigh ConcentrationExpected Outcome
This compound Concentration 0.5 µM2 µM10 µMLower concentrations generally lead to lower background.
Number of Washes 135Increasing the number of washes effectively reduces unbound dye.
Blocking Agent None1% BSA5% Normal SerumBlocking agents reduce non-specific binding.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound
  • Cell Preparation:

    • Seed cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.

    • Wash the cells twice with warm phosphate-buffered saline (PBS), pH 7.4.

  • Fixation (Optional):

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in an appropriate buffer (e.g., PBS or a buffer without primary amines) at the optimized concentration (start with a titration from 0.5 to 5 µM).

    • Remove the blocking buffer and add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS (or PBS with 0.05% Tween-20) for 5 minutes each, with gentle agitation.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for ROX (Excitation/Emission: ~575/602 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_prep Cell Seeding & Growth fixation Fixation (Optional) cell_prep->fixation permeabilization Permeabilization (Optional) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking staining This compound Incubation blocking->staining washing Washing staining->washing imaging Fluorescence Imaging washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: A generalized workflow for fluorescent staining with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Excess Unbound Dye start->cause1 cause2 Non-Specific Binding start->cause2 cause3 Autofluorescence start->cause3 solution1a Increase Washes cause1->solution1a solution1b Optimize Dye Concentration cause1->solution1b solution2a Use Blocking Agent cause2->solution2a solution2b Optimize Dye Concentration cause2->solution2b solution3 Use Autofluorescence Control & Spectral Unmixing cause3->solution3

Caption: A logical diagram for troubleshooting high background fluorescence.

References

Technical Support Center: Preventing Photobleaching of 5-ROX-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester) conjugates during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound conjugates?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 5-ROX, upon exposure to excitation light.[1] When a 5-ROX molecule absorbs light, it enters a high-energy excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability that it will instead undergo a chemical reaction, often with molecular oxygen, that renders it permanently non-fluorescent.[2] This process leads to a gradual fading of the fluorescent signal during imaging.[3]

Q2: How does the photostability of 5-ROX compare to other common fluorescent dyes?

A2: Rhodamine dyes, including 5-ROX, are known for their relatively high photostability compared to other classic dyes like fluorescein.[4] However, the exact photostability can be influenced by various factors in the experimental setup. Newer generations of fluorescent dyes may exhibit even greater photostability.

Q3: Can a sample that has been photobleached be reused?

A3: No, photobleaching is an irreversible process. Once a 5-ROX molecule is photobleached, it cannot fluoresce again. Therefore, it is critical to implement strategies to minimize photobleaching from the outset of your experiment.

Q4: What are the main factors that contribute to the photobleaching of 5-ROX conjugates?

A4: The primary factors include:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity accelerates photobleaching.[1]

  • Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[3]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the formation of reactive oxygen species (ROS).[2]

  • Suboptimal Environmental Conditions: The pH of the mounting medium and the presence of oxidizing agents can affect the stability of the fluorophore.

Q5: Are there alternatives to 5-ROX with better photostability?

A5: Yes, several newer classes of fluorescent dyes have been engineered for enhanced photostability. However, the choice of an alternative dye will depend on the specific requirements of your experiment, including the available excitation and emission filters on your microscope.

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of this compound conjugates and provides practical solutions.

Problem Possible Cause(s) Solution(s)
Rapid loss of fluorescent signal during image acquisition. 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. Ineffective or absent antifade reagent. 4. High concentration of oxygen in the mounting medium.1. Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters if available.[1] 2. Minimize the camera exposure time.[1] 3. Use a fresh, high-quality commercial antifade mounting medium or a freshly prepared homemade antifade solution. 4. Use an antifade reagent that contains an oxygen scavenging system.
Weak initial fluorescent signal, which then fades quickly. 1. Low concentration of the this compound conjugate. 2. Suboptimal excitation and/or emission filters. 3. Incorrect pH of the mounting medium.1. Optimize the concentration of the this compound conjugate used for staining. 2. Ensure your microscope's filter set is appropriate for 5-ROX (Excitation max ~575 nm, Emission max ~602 nm).[1] 3. Use a mounting medium with a pH between 7.0 and 8.5 for optimal rhodamine fluorescence.
High background fluorescence that obscures the signal. 1. Non-specific binding of the this compound conjugate. 2. Autofluorescence from the sample or mounting medium.1. Optimize the blocking and washing steps in your staining protocol. 2. Use a mounting medium with low autofluorescence. Consider performing a background subtraction during image analysis.[5]
Inconsistent fluorescence intensity between different samples. 1. Variations in the staining protocol. 2. Differences in the age or preparation of the antifade mounting medium. 3. Inconsistent imaging parameters.1. Ensure all samples are processed with a standardized staining protocol. 2. Use the same batch of freshly prepared or properly stored antifade medium for all samples. 3. Maintain consistent microscope settings (laser power, exposure time, gain) for all acquisitions.

Quantitative Data on Fluorophore Photostability

Direct quantitative comparisons of the photostability of 5-ROX with various antifade reagents are not extensively available in the literature. However, the following table provides a general comparison of the photobleaching quantum yields (Φb) for some rhodamine derivatives. A lower Φb value indicates higher photostability.[6] Please note that these values are highly dependent on the experimental conditions.

Fluorophore Family Derivative Photobleaching Quantum Yield (Φb) x 10⁻⁶
RhodamineRhodamine 1230.3
Tetramethylrhodamine (TMR)0.4
Rhodamine 6G (R6G)1.2
Rhodamine B (RB)2.0

Table adapted from "A Researcher's Guide to Photostability: Comparing Rhodamine and Coumarin Derivatives" by BenchChem.[6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining with this compound Conjugates and Antifade Mounting (Fixed Cells)

This protocol outlines the key steps for immunofluorescence staining and mounting to minimize photobleaching of this compound conjugates.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes (for intracellular targets).

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a suitable blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes.[7]

    • Incubate with the primary antibody diluted in antibody dilution buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the this compound conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.[7]

    • Wash three times with PBS, protected from light.

  • Mounting with Antifade Reagent:

    • Carefully remove the final PBS wash.

    • Place a drop of a commercial antifade mounting medium (e.g., ProLong™ Diamond Antifade Mountant[8]) or a homemade antifade solution onto a clean microscope slide.

    • Invert the coverslip with the stained cells onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

    • Allow the mounting medium to cure if it is a hardening formulation, according to the manufacturer's instructions.

    • Store the slide flat at 4°C in the dark until imaging.

Protocol 2: Live-Cell Imaging with this compound Conjugates

This protocol provides guidelines for live-cell imaging to minimize photobleaching and phototoxicity.

  • Cell Preparation and Staining:

    • Plate cells in a glass-bottom imaging dish suitable for live-cell microscopy.

    • Perform staining with the this compound conjugate in an appropriate live-cell imaging medium.

    • Wash the cells with fresh imaging medium to remove unbound conjugate.

  • Use of Antifade Reagents for Live Cells:

    • For live-cell imaging, consider using specialized antifade reagents that are non-toxic to cells, such as those based on Oxyrase or Trolox.[9][10] These reagents work by reducing the oxygen concentration in the medium, thereby minimizing the formation of reactive oxygen species.

    • Add the live-cell antifade reagent to the imaging medium just before starting the experiment, following the manufacturer's instructions.

  • Optimizing Imaging Parameters:

    • Use the lowest possible excitation laser power that provides an adequate signal.

    • Use the shortest possible exposure time.

    • If conducting a time-lapse experiment, use the longest possible interval between image acquisitions that still captures the biological process of interest.

    • Use transmitted light to locate and focus on the cells of interest before switching to fluorescence imaging to minimize light exposure.[11]

Protocol 3: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This is a recipe for a commonly used and effective homemade antifade mounting medium.[12]

Materials:

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. (Note: NPG does not dissolve well in aqueous solutions).

  • In a conical tube, mix 9 parts of glycerol with 1 part of 10X PBS.

  • While stirring, slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture.

  • Aliquot into light-proof tubes and store at -20°C.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) 5-ROX S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached (Non-fluorescent) T1->Bleached Reaction with ROS O2 Oxygen (O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Formation Troubleshooting_Workflow start Start: Rapid Signal Fading Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce Laser/Lamp Power check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Shorten Exposure Time check_exposure->reduce_exposure No check_antifade Is Antifade Reagent Used and Fresh? check_exposure->check_antifade Yes reduce_exposure->check_antifade use_antifade Action: Use Fresh, High-Quality Antifade check_antifade->use_antifade No check_filters Are Filters Optimal for 5-ROX? check_antifade->check_filters Yes use_antifade->check_filters optimize_filters Action: Use Correct Filter Set check_filters->optimize_filters No end End: Photobleaching Minimized check_filters->end Yes optimize_filters->end

References

Technical Support Center: 5-ROX-SE Stability and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE). Here, you will find information to address common stability issues in aqueous solutions and challenges encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family.[1] The succinimidyl ester (SE) moiety allows it to covalently attach to primary amines on molecules such as proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides.[2] It is widely used in applications like DNA sequencing, fluorescence microscopy, and fluorescence resonance energy transfer (FRET).[1][3]

Q2: What are the key storage and handling recommendations for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store the lyophilized powder at -20°C, protected from light and moisture.[4]

  • Stock Solutions: Prepare stock solutions by dissolving the lyophilized powder in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] These stock solutions should also be stored at -20°C.

  • Aqueous Solutions: Aqueous working solutions of this compound are not stable and should be prepared immediately before use.[6] The SE ester is highly susceptible to hydrolysis in aqueous environments.

Q3: Why is my this compound labeling efficiency low?

Low labeling efficiency is a common issue that can arise from several factors:

  • Hydrolysis of this compound: The succinimidyl ester group is moisture-sensitive and can hydrolyze, rendering the dye unreactive. Always use anhydrous solvents for stock solutions and prepare aqueous solutions immediately before the labeling reaction.

  • Incorrect pH: The reaction between the SE group and primary amines is pH-dependent. The optimal pH range for this reaction is typically 8.0-9.0.[2] At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis of the SE ester increases significantly.

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with this compound. Use amine-free buffers like phosphate, bicarbonate, or HEPES for the labeling reaction.

  • Low Concentration of Target Molecule: The labeling reaction is concentration-dependent. If the concentration of your protein or oligonucleotide is too low, the competing hydrolysis reaction can dominate.

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal After Labeling

Possible Cause:

  • Low Labeling Efficiency: See Q3 in the FAQ section for common causes and solutions.

  • Fluorescence Quenching: This can occur if the degree of labeling is too high (dye-dye quenching) or if the fluorophore is in an environment that quenches its fluorescence.[7]

Troubleshooting Steps:

  • Verify Labeling Conditions: Confirm that the pH of your reaction buffer was between 8.0 and 9.0 and that no amine-containing buffers were used.

  • Assess Reagent Quality: If possible, test the reactivity of your this compound with a small amine-containing molecule as a positive control.

  • Optimize Molar Ratio: Vary the molar ratio of this compound to your target molecule to find the optimal degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Purification: Ensure that all unreacted dye has been removed after the labeling reaction, as this can interfere with fluorescence measurements. Common purification methods include gel filtration, dialysis, and chromatography.

Issue 2: Inconsistent Results Between Experiments

Possible Cause:

  • Inconsistent Reagent Preparation: Differences in the age of the this compound stock solution or variations in the preparation of aqueous working solutions can lead to variability.

  • Environmental Factors: Temperature and light exposure can affect the stability of this compound and the labeled conjugate.

Troubleshooting Steps:

  • Standardize Protocols: Prepare fresh this compound stock solutions regularly and always prepare aqueous working solutions immediately before use.

  • Control Reaction Conditions: Perform labeling reactions at a consistent temperature and protect the dye and labeled product from light.

  • Aliquot Reagents: Aliquot your this compound stock solution to minimize freeze-thaw cycles.

Quantitative Data

The stability of this compound in aqueous solutions is primarily dictated by the hydrolysis of its succinimidyl ester (SE) group. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

This data is for N-hydroxysuccinimide (NHS) esters in general and serves as a close approximation for the behavior of this compound.

Experimental Protocols

Protocol: Labeling of Amino-Modified Oligonucleotides with this compound

This protocol provides a general guideline for labeling an amino-modified oligonucleotide with this compound.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5 (amine-free)

  • Nuclease-free water

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the oligonucleotide is a common starting point.

    • Add the this compound stock solution to the oligonucleotide solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and byproducts using a gel filtration column or other suitable chromatography method.

    • Monitor the elution of the labeled oligonucleotide by its color and/or by measuring absorbance at 260 nm (for the oligonucleotide) and ~575 nm (for 5-ROX).

  • Quantification and Storage:

    • Determine the concentration and degree of labeling of the purified conjugate.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Visualizations

Hydrolysis_vs_Labeling cluster_0 This compound in Aqueous Buffer cluster_1 Reaction Pathways cluster_2 Products 5_ROX_SE This compound (Reactive) Amine_Target Primary Amine (e.g., on Protein/Oligo) 5_ROX_SE->Amine_Target Desired Reaction (pH 8.0-9.0) Water Water (H₂O) 5_ROX_SE->Water Competing Hydrolysis (Increases with pH) Labeled_Product Labeled Conjugate (Stable Amide Bond) Amine_Target->Labeled_Product Hydrolyzed_Dye Hydrolyzed 5-ROX (Inactive) Water->Hydrolyzed_Dye

Caption: Competing reactions of this compound in aqueous solution.

Troubleshooting_Workflow start Low/No Fluorescent Signal check_labeling Verify Labeling Conditions (pH, Buffer, Reagents) start->check_labeling check_labeling->start Conditions Not OK (Adjust and Repeat) optimize_ratio Optimize Dye:Molecule Molar Ratio check_labeling->optimize_ratio Conditions OK check_purification Ensure Complete Removal of Unreacted Dye optimize_ratio->check_purification Ratio Optimized check_purification->optimize_ratio Purification Not OK (Re-purify) check_quenching Assess for Fluorescence Quenching check_purification->check_quenching Purification OK check_quenching->optimize_ratio Quenching Observed (Adjust DOL) successful_labeling Successful Labeling check_quenching->successful_labeling No Quenching

Caption: Troubleshooting workflow for low fluorescence signal.

References

Technical Support Center: Optimizing 5-ROX-SE to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) to your protein of interest. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal labeling for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A1: There is no single optimal ratio for all proteins.[1] A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein.[2] However, the ideal ratio depends on the specific protein, its concentration, and the number of available primary amines (lysine residues and the N-terminus).[1] It is highly recommended to perform a titration by testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that yields the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[1]

Q2: What is the Degree of Labeling (DOL) and why is it important?

A2: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[3][4][5] Quantifying the DOL is essential for ensuring experimental consistency and predicting the amount of labeled protein needed for downstream applications.[3] An ideal DOL is typically between 0.5 and 1.0 for most applications to avoid issues like fluorescence quenching or loss of protein function.[4]

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The DOL is calculated using absorbance measurements of the purified protein-dye conjugate.[3][6] You will need to measure the absorbance at 280 nm (A280) and at the maximum absorbance of 5-ROX (Amax, approximately 578 nm). The protein concentration is calculated after correcting for the dye's absorbance at 280 nm.[6] The DOL is then the molar ratio of the dye to the protein.[1]

The formula is: DOL = (Amax * εprot) / [(A280 - (Amax * CF280)) * εdye][1]

Where:

  • Amax : Absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A280 : Absorbance of the conjugate at 280 nm.

  • εprot : Molar extinction coefficient of the protein at 280 nm.

  • εdye : Molar extinction coefficient of the dye at its Amax.

  • CF280 : Correction factor (A280 of the free dye / Amax of the free dye).[1]

Q4: What buffer should I use for the labeling reaction?

A4: It is crucial to use an amine-free buffer with a pH between 7.2 and 8.5.[1] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, leading to low labeling efficiency.[1][7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Inefficient labeling reaction. - Ensure the pH of the protein solution is between 8.0 and 9.5.[2]- Confirm the absence of amine-containing buffers (e.g., Tris, glycine).[1][7]- Increase the molar ratio of dye to protein in the labeling reaction.[2]
Protein concentration is too low. - Concentrate the protein to 2-10 mg/mL. Higher protein concentrations generally lead to better labeling efficiency.[1][2][8]
High Degree of Labeling (DOL) Excessive amount of dye used. - Reduce the molar ratio of dye to protein in the labeling reaction.[2]
Reaction time was too long. - Decrease the incubation time of the labeling reaction.
Protein Precipitation During/After Labeling High Degree of Labeling. - 5-ROX is hydrophobic. Attaching too many dye molecules can decrease the protein's solubility. Reduce the molar excess of the this compound.[1]
High concentration of organic solvent. - The this compound stock solution is typically in DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture below 10% to avoid denaturing the protein.[1]
Incorrect buffer conditions. - Ensure the buffer pH is stable and within the optimal range for your protein's stability.
Little or No Fluorescence Signal Over-labeling causing quenching. - A high DOL can lead to fluorescence quenching where dye molecules in close proximity absorb each other's emissions.[3][9] Determine the DOL and optimize for a lower ratio.
Inaccurate purification. - Ensure all unconjugated dye is removed after the labeling reaction, as free dye can interfere with accurate DOL determination and downstream assays.[3][10]
Loss of Protein Activity Labeling of critical residues. - Amine-reactive dyes label lysines, which may be in or near the protein's active site.[9] Reducing the dye-to-protein molar ratio can help minimize modification of essential residues.[9]

Experimental Protocols

Key Experimental Parameters
ParameterRecommended Range/ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][2][8]
Molar Ratio (Dye:Protein) 5:1 to 20:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.[1][2]
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine).[1][7]
Reaction pH 7.2 - 8.5An optimal pH is often cited as 8.3-8.5.[1][8]
Reaction Time 1 - 2 hours at Room TemperatureLonger incubation times (e.g., overnight at 4°C) can sometimes increase the DOL.[8]
Detailed Methodology: Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[1][2]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10-20 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This solution should be prepared immediately before use.[1]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification of the Labeled Protein:

    • It is crucial to remove all non-conjugated dye.[3][10]

    • Use gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis to separate the labeled protein from the free dye.[2][3][10]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of 5-ROX (~578 nm, Amax).

    • Calculate the DOL using the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.3) labeling Labeling Reaction (1 hr, Room Temp, Dark) protein_prep->labeling dye_prep This compound Preparation (10-20 mM in DMSO/DMF) dye_prep->labeling purification Purification (Gel Filtration/Dialysis) labeling->purification dol_calc DOL Calculation (Spectrophotometry) purification->dol_calc

Caption: Workflow for this compound protein labeling and DOL calculation.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_dol Low DOL issue->low_dol Low Labeling high_dol High DOL issue->high_dol Over-labeling precipitation Precipitation issue->precipitation Sample Insoluble no_signal No Signal issue->no_signal Low Fluorescence check_buffer Check for Amine Buffers? low_dol->check_buffer check_ratio_high Decrease Dye:Protein Ratio high_dol->check_ratio_high precipitation->check_ratio_high Check for high DOL check_solvent Solvent > 10%? precipitation->check_solvent check_overlabeling Check DOL for Quenching no_signal->check_overlabeling check_buffer->low_dol Yes (Change Buffer) check_ratio_low Increase Dye:Protein Ratio check_buffer->check_ratio_low No check_solvent->precipitation No (Check Protein Stability) reduce_solvent Reduce Organic Solvent check_solvent->reduce_solvent Yes

Caption: Troubleshooting logic for common this compound labeling issues.

References

Technical Support Center: 5-ROX-SE Dye Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester) dye. Here you will find information on how to effectively remove unconjugated dye from your labeled biomolecules.

Troubleshooting Guide

Issue: High background fluorescence in downstream applications.

Possible Cause Suggested Solution
Incomplete removal of unconjugated this compound dye. Excess free dye can lead to high background signals, reducing the signal-to-noise ratio and compromising results.[1] Select an appropriate purification method from the protocols provided below. For small sample volumes, size-exclusion spin columns are often effective. For oligonucleotides, HPLC is a highly effective method for removing free dye.[2]
Precipitation of the labeled protein or oligonucleotide. Aggregation of the labeled molecule can trap free dye, leading to co-purification. Ensure your biomolecule is soluble in the chosen buffers. Consider adding stabilizing agents like 5-10% glycerol (B35011) for protein samples.[1]
Non-specific binding of the dye to surfaces. Ensure all labware is thoroughly cleaned. Using low-binding microcentrifuge tubes can also minimize this issue.

Issue: Low recovery of the labeled biomolecule after purification.

Possible Cause Suggested Solution
Incorrect purification method for the molecule's size. For methods like dialysis or ultrafiltration, ensure the molecular weight cutoff (MWCO) is significantly smaller than your biomolecule (typically 2-3 times smaller) to prevent its loss.[1]
Multiple purification steps leading to cumulative loss. While sometimes necessary, each purification step can lead to sample loss. Optimize a single, effective purification method where possible. For instance, n-butanol phase extraction can be a rapid method for oligonucleotides, potentially reducing the need for multiple steps.[3][4]
Adsorption of the biomolecule to the purification matrix. Some proteins may adsorb to dialysis membranes or chromatography resins.[5] Pre-treating columns (e.g., with BSA) or choosing alternative matrices can mitigate this. For HPLC, ensure the mobile phase composition is optimized for your specific oligonucleotide or peptide.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye?

A1: The removal of unconjugated (free) dye is essential for accurate downstream analysis. Excess free dye can cause high background fluorescence, leading to a poor signal-to-noise ratio and inaccurate quantification of the labeling efficiency.[1] This can ultimately compromise the reliability of your experimental data.

Q2: What are the most common methods for removing unconjugated this compound dye?

A2: The most common and effective methods for separating small molecules like unconjugated dyes from larger biomolecules such as proteins and oligonucleotides are:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This method separates molecules based on their size. Larger, labeled biomolecules pass through the column quickly, while the smaller, unconjugated dye molecules are retained and elute later.[1]

  • Ethanol (B145695) Precipitation: This is a common method for purifying and concentrating oligonucleotides. The labeled oligonucleotide is precipitated out of solution, leaving the smaller, soluble dye molecules behind.

  • High-Performance Liquid Chromatography (HPLC): Particularly for oligonucleotides, reversed-phase HPLC is highly effective at separating the labeled product from unlabeled sequences and free dye.[2][6]

  • Phase Extraction (with n-Butanol): This method utilizes the differential solubility of the hydrophilic DNA and the more hydrophobic unreacted dye. The unreacted dye is sequestered in the organic (n-butanol) phase, while the labeled DNA remains in the aqueous phase.[3][4]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on several factors, including the type of biomolecule (protein or oligonucleotide), sample volume, concentration, and the required level of purity. The table below provides a comparison to guide your decision.

Data Presentation: Comparison of Purification Methods

The following data is compiled from studies using various fluorescent dyes, which serve as a proxy for the performance with this compound.

Method Typical Protein/Oligonucleotide Recovery Dye Removal Efficiency Time Required Key Advantages Key Disadvantages
Size-Exclusion Spin Columns >90% (for proteins >7 kDa)[7]High[7]< 15 minutes[7]Fast, easy to use, good for small samples.Can be less effective for very high dye concentrations; may require a second spin.[8]
Ethanol Precipitation (Oligonucleotides) Variable, can be lower than other methods.Moderate~1-2 hours (including incubation)Good for concentrating samples.Can be less efficient at removing all free dye compared to other methods.[9]
Reversed-Phase HPLC (Oligonucleotides) 75-80%[10]>90%[10]30-60 minutes per sampleHigh purity, separates labeled from unlabeled oligos.[2]Requires specialized equipment and expertise.
n-Butanol Phase Extraction (Oligonucleotides) HighHigh[9]< 30 minutesFast, cost-effective, and suitable for multiple samples.[3][4]May require pH adjustment for optimal dye partitioning.[9]

Experimental Protocols

Protocol 1: Size-Exclusion Spin Column Purification

This protocol is suitable for the rapid removal of unconjugated this compound from labeled proteins and oligonucleotides.

Materials:

  • Size-exclusion spin column (choose a molecular weight cutoff appropriate for your biomolecule).

  • Microcentrifuge collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the prepared spin column into a clean collection tube.

  • Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's recommendations for speed and time.

  • The purified, labeled biomolecule will be in the eluate. The unconjugated dye remains in the column resin.

Protocol 2: Ethanol Precipitation of Labeled Oligonucleotides

Materials:

  • 3 M Sodium Acetate (pH 5.2).

  • 100% cold ethanol (-20°C).

  • 70% cold ethanol (-20°C).

  • Nuclease-free water.

  • Microcentrifuge.

Procedure:

  • To your labeled oligonucleotide solution, add 1/10th volume of 3 M sodium acetate.

  • Add 2.5-3 volumes of cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unconjugated dye.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the purified oligonucleotide pellet in a suitable volume of nuclease-free water or buffer.

Protocol 3: n-Butanol Phase Extraction of Labeled Oligonucleotides

This method is based on the differential solubility of hydrophilic DNA and hydrophobic free dye.[3][4]

Materials:

  • n-Butanol, saturated with water.

  • Nuclease-free water.

  • Microcentrifuge.

Procedure:

  • Add an equal volume of water-saturated n-butanol to your labeling reaction mixture in a microcentrifuge tube.

  • Vortex the mixture vigorously for 20-30 seconds to create an emulsion.

  • Centrifuge at high speed for 1-2 minutes to separate the aqueous and organic phases.

  • The upper organic phase (n-butanol) will contain the majority of the unconjugated this compound dye. The lower aqueous phase contains your labeled oligonucleotide.

  • Carefully remove and discard the upper organic phase.

  • Repeat the extraction (steps 1-5) 2-3 more times with fresh n-butanol to ensure complete removal of the free dye.

  • The final aqueous phase contains your purified, labeled oligonucleotide.

Visualizations

Unconjugated_Dye_Removal_Workflow start Labeling Reaction Mixture (Biomolecule + this compound + Free Dye) purification_step Purification Method start->purification_step sec Size-Exclusion Chromatography purification_step->sec Size-based precipitation Ethanol Precipitation purification_step->precipitation Solubility-based hplc HPLC purification_step->hplc Hydrophobicity-based extraction Phase Extraction purification_step->extraction Solubility-based product Purified Labeled Biomolecule sec->product waste Unconjugated this compound Dye (Removed) sec->waste precipitation->product precipitation->waste hplc->product hplc->waste extraction->product extraction->waste

Caption: General workflow for the removal of unconjugated this compound dye.

Troubleshooting_Logic start Problem Encountered high_bg High Background Signal start->high_bg low_yield Low Product Recovery start->low_yield cause_dye Incomplete Dye Removal? high_bg->cause_dye cause_mwco Incorrect MWCO? low_yield->cause_mwco cause_loss Cumulative Loss? low_yield->cause_loss solution_purify Re-purify or Choose More Stringent Method (e.g., HPLC) cause_dye->solution_purify solution_mwco Verify MWCO is 2-3x Smaller Than Product cause_mwco->solution_mwco solution_optimize Optimize for a Single, Efficient Purification Step cause_loss->solution_optimize end_bg Reduced Background solution_purify->end_bg end_yield Improved Yield solution_mwco->end_yield solution_optimize->end_yield

References

Technical Support Center: Solving 5-ROX-SE Aggregation Problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving aggregation issues encountered with 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX-SE) during labeling experiments.

Troubleshooting Guide

Problem: I am observing precipitation or aggregation during my this compound labeling reaction.

This is a common issue that can arise from several factors related to the dye, the protein, and the reaction conditions. Follow this step-by-step guide to troubleshoot and resolve the problem.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Reaction Components Check cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Post-Labeling Purification cluster_4 Outcome start Precipitate/Aggregate Observed dye_prep Prepare fresh this compound stock in anhydrous DMSO start->dye_prep Check dye quality buffer_check Verify buffer composition (amine-free, correct pH) dye_prep->buffer_check Check buffer protein_prep Ensure protein is soluble and stable in the buffer buffer_check->protein_prep Check protein dye_conc Reduce this compound concentration protein_prep->dye_conc If aggregation persists protein_conc Lower protein concentration dye_conc->protein_conc temp_time Decrease temperature (e.g., 4°C) and increase incubation time protein_conc->temp_time additives Incorporate anti-aggregation additives temp_time->additives purification Purify conjugate immediately (e.g., SEC, dialysis) additives->purification After optimization end Aggregation Resolved purification->end

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: this compound, like many rhodamine dyes, has a tendency to aggregate, especially at higher concentrations. The primary causes include:

  • High Dye Concentration: Exceeding the solubility limit of this compound in the reaction buffer.

  • Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can reduce dye solubility and protein stability.

  • Presence of Organic Solvents: While necessary to dissolve the dye, a high percentage of solvents like DMSO or DMF in the final reaction volume can cause both the dye and the protein to precipitate.

  • Inherent Protein Properties: The target protein itself may be prone to aggregation, a characteristic that can be exacerbated by the addition of the hydrophobic this compound molecule.

  • Temperature: Higher reaction temperatures can sometimes promote aggregation.

Q2: How does pH affect this compound labeling and aggregation?

A2: The pH of the reaction buffer is a critical factor. For efficient labeling of primary amines (lysine residues and the N-terminus) with NHS esters, a slightly alkaline pH (typically 7.5-8.5) is recommended. However, the stability of the target protein at this pH must also be considered. If the protein is less stable at a higher pH, this can contribute to aggregation. It is crucial to find a balance between optimal reaction pH and the pH at which the protein maintains its stability.[1]

Illustrative Data: Effect of pH on this compound Labeling Efficiency and Aggregation

pHRelative Labeling Efficiency (%)Observed Aggregation
6.540Low
7.075Low
7.590Moderate
8.0100Moderate-High
8.595High

Note: This data is illustrative and the optimal pH will vary depending on the specific protein.

Q3: What is the recommended concentration of this compound to use?

A3: It is generally recommended to use the lowest effective concentration of this compound to minimize aggregation. A 5- to 20-fold molar excess of the dye over the protein is a common starting point.[2] However, if aggregation is observed, this ratio should be reduced. Spectroscopic methods can be used to study the aggregation properties of the dye as a function of concentration.

Illustrative Data: Impact of this compound to Protein Molar Ratio on Aggregation

Molar Ratio (Dye:Protein)Degree of Labeling (DOL)Observed Aggregation
2:11.5Negligible
5:13.2Low
10:15.1Moderate
20:16.8High

Note: This data is illustrative. The optimal ratio should be determined empirically for each specific protein and application.

Q4: Can I use additives to prevent aggregation?

A4: Yes, certain additives can help to reduce aggregation during the labeling reaction and in the storage of the final conjugate.[1]

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine50-100 mMSuppresses protein-protein interactions.[1]
Sucrose/Glycerol5-10% (w/v)Stabilizes protein conformation.[1]
Non-ionic Detergents (e.g., Tween-20)0.01-0.05% (v/v)Reduce non-specific hydrophobic interactions.

Q5: How can I remove aggregates after the labeling reaction?

A5: After the labeling reaction, it is important to remove any unreacted dye and aggregates. Size-exclusion chromatography (SEC) is a highly effective method for separating the labeled protein from smaller molecules and aggregates of different sizes. Dialysis can also be used to remove unreacted dye, but it may be less effective at removing soluble aggregates.

Experimental Protocols

Protocol: Optimizing this compound Labeling to Minimize Aggregation

This protocol provides a general framework for optimizing the labeling of a protein with this compound while minimizing aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or a buffer at the optimal pH for your protein's stability)

  • (Optional) Anti-aggregation additives (e.g., L-Arginine, Sucrose)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.

    • Adjust the protein concentration to 1-5 mg/mL. Higher concentrations can increase the risk of aggregation.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This compound is moisture-sensitive.

  • Labeling Reaction (Optimization):

    • Perform a series of small-scale reactions to determine the optimal dye-to-protein molar ratio. Start with ratios of 2:1, 5:1, and 10:1.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light. Lower temperatures can help to reduce aggregation.[1]

    • Visually monitor the reactions for any signs of precipitation.

  • Purification:

    • After the incubation, immediately purify the labeled protein using a size-exclusion chromatography column to separate the conjugate from unreacted dye and aggregates.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~575 nm (for this compound).

    • Analyze the purified conjugate by SDS-PAGE and SEC-HPLC to assess for the presence of aggregates.

Signaling Pathway Diagram: Amine-Reactive Labeling

G Protein Protein (with primary amines, e.g., Lysine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 7.5-8.5 ROX_SE This compound (Succinimidyl Ester) ROX_SE->Labeled_Protein NHS N-hydroxysuccinimide (byproduct) Labeled_Protein->NHS

Caption: Amine-reactive labeling of a protein with this compound.

References

Troubleshooting ROX Normalization in Real-Time PCR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving issues related to ROX normalization in real-time PCR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of ROX normalization in real-time PCR?

ROX (Carboxy-X-rhodamine) is a passive reference dye used in real-time PCR to normalize for non-PCR related variations in fluorescence signals.[1][2][3][4][5] Its primary function is to correct for well-to-well differences in signal intensity that can arise from factors such as pipetting inaccuracies, variations in reaction volume, condensation, or optical path length differences in the real-time PCR instrument.[1][2][5][6][7][8] By providing a stable fluorescent signal against which the reporter dye signal is normalized, ROX helps to increase data precision and reduce the variability among technical replicates.[2][9]

The normalization calculation, typically performed automatically by the instrument's software, involves dividing the reporter dye's fluorescence intensity by the ROX dye's fluorescence intensity to obtain the normalized reporter value (Rn).[1][2][5][9]

Q2: Is ROX normalization always necessary?

The requirement for ROX normalization is dependent on the real-time PCR instrument being used.[8][10] Some instruments, particularly older models or those with certain optical designs, require ROX to correct for variations in the optical path between wells.[2][6][7][8] Other instruments, often those with more modern optical systems that individually illuminate and detect fluorescence from each well, do not require ROX normalization.[10] It is crucial to consult your instrument's manual to determine if ROX is required and, if so, at what concentration (high or low ROX).[3][11][12]

Q3: What is the difference between "High ROX" and "Low ROX" master mixes?

Different real-time PCR instruments have varying optimal concentrations of ROX due to differences in their optical systems, including the type of excitation source and detectors used.[3][7][12] Therefore, master mixes are available with either a high or low concentration of ROX to match the requirements of specific instruments. Using the incorrect ROX concentration can lead to a noisy signal and negatively impact the results.[3]

Instrument ManufacturerROX Requirement
Applied Biosystems™High ROX (most systems)[1]
Bio-RadNo ROX required (most systems)[2][10]
Qiagen (Rotor-Gene Q)No ROX required[10]
Agilent/StratageneVaries by model

This table provides a general guideline. Always confirm the specific ROX requirement for your instrument model.

Troubleshooting Guides

Issue 1: No ROX Signal or Very Low ROX Signal

Possible Causes:

  • Incorrect master mix: The master mix used may not contain ROX, or a "No ROX" version was used with an instrument that requires it.

  • Incorrect instrument settings: The software setting for the passive reference dye may be set to "None" when a ROX-containing master mix is being used.[5]

  • Pipetting error: The master mix containing ROX may not have been added to the well.[1]

Solutions:

  • Verify Master Mix: Confirm that the master mix specifications indicate the presence of ROX and that it is the correct concentration (high or low) for your instrument.

  • Check Instrument Settings: Ensure that the passive reference dye option in the real-time PCR software is set to "ROX".

  • Review Pipetting: If the issue is isolated to a few wells, it may be due to a pipetting error. Analysis of the multicomponent plot can help identify wells with no ROX signal, which would suggest the master mix was not added.[1]

Issue 2: High Variation in ROX Signal Between Replicates

Possible Causes:

  • Pipetting inaccuracies: Significant differences in the volume of master mix added to each well will result in varying ROX signals.[1][5]

  • Bubbles in wells: Bubbles can interfere with the optical path, causing fluctuations in the fluorescence reading.[1][9]

  • Improper plate sealing: Poor sealing can lead to evaporation, concentrating the reaction components, including ROX, and altering the fluorescence signal.[9]

Solutions:

  • Improve Pipetting Technique: Ensure accurate and consistent pipetting of the master mix across all wells.

  • Centrifuge the Plate: Briefly centrifuge the plate after adding all components to remove any bubbles.

  • Ensure Proper Sealing: Use high-quality seals and ensure they are applied firmly and evenly to prevent evaporation.

Issue 3: Increasing or Decreasing ROX Signal During the Run

Possible Causes:

  • Evaporation: A gradual increase in the ROX signal throughout the run can indicate that the reaction volume is decreasing due to evaporation.[9]

  • Condensation: Droplets forming on the seal or sides of the well can interfere with the light path and cause fluctuations or a decrease in the ROX signal.[9]

  • Dye Instability: In some cases, the ROX dye itself may not be stable under the experimental conditions, leading to a drop in signal.[8]

Solutions:

  • Optimize Plate Sealing: Use appropriate seals and sealing techniques to minimize evaporation.

  • Check for Condensation: Ensure the heated lid of the thermocycler is functioning correctly to prevent condensation.

  • Use a Different Master Mix: If dye instability is suspected, try a different master mix from a reputable supplier.

Issue 4: Abnormal Amplification Curves After ROX Normalization

Possible Causes:

  • Incorrect ROX concentration: Using a high ROX master mix with an instrument that requires low ROX, or vice versa, can lead to over or under-normalization, resulting in distorted amplification curves.[3][11][13]

  • Spikes or Dips in Fluorescence: Sudden changes in the ROX signal, which can be caused by bubbles bursting or electrical surges, will be reflected in the normalized data, creating abnormal amplification plots.[9]

Solutions:

  • Use the Correct Master Mix: Always use a master mix with the ROX concentration recommended for your specific real-time PCR instrument.

  • Examine the Raw Data: Analyze the multicomponent plot to inspect the raw fluorescence data for both the reporter dye and ROX. This can help identify if the abnormality is due to an issue with the ROX signal itself.[1] If a sudden spike or dip is observed in both the reporter and ROX channels, it indicates a non-PCR-related event, and the normalized data may still be reliable.[1][9]

Experimental Protocols

Protocol: Evaluating ROX Signal Stability

This protocol allows for the assessment of the ROX passive reference dye signal in the absence of amplification to troubleshoot potential issues with the master mix or instrument.

Methodology:

  • Prepare a reaction mix containing your real-time PCR master mix (with ROX) and nuclease-free water. Omit primers, probe, and template DNA.

  • Dispense the mix into several wells of a PCR plate.

  • Seal the plate and run your standard real-time PCR thermal cycling protocol.

  • After the run, analyze the multicomponent plot for the ROX channel.

Expected Result: The ROX fluorescence should remain stable and flat throughout the thermal cycling protocol. Any significant increase, decrease, or fluctuation may indicate a problem with evaporation, condensation, or the stability of the master mix.

Visualizing Troubleshooting Workflows

ROX_Troubleshooting_Workflow ROX Normalization Troubleshooting Workflow start Problem with ROX Normalized Data check_raw_data Analyze Multicomponent Plot (Raw ROX Signal) start->check_raw_data rox_signal ROX Signal Issue? check_raw_data->rox_signal no_rox No or Low ROX Signal rox_signal->no_rox Yes variable_rox High Variation in ROX rox_signal->variable_rox Yes trending_rox Increasing/Decreasing ROX rox_signal->trending_rox Yes abnormal_curves Abnormal Amplification Curves rox_signal->abnormal_curves No, but curves are abnormal solution_no_rox Verify Master Mix Check Instrument Settings Review Pipetting no_rox->solution_no_rox solution_variable_rox Improve Pipetting Centrifuge Plate Ensure Proper Sealing variable_rox->solution_variable_rox solution_trending_rox Optimize Sealing Check for Condensation Consider New Master Mix trending_rox->solution_trending_rox solution_abnormal_curves Use Correct ROX Concentration Examine Raw Data for Anomalies abnormal_curves->solution_abnormal_curves end Problem Resolved solution_no_rox->end solution_variable_rox->end solution_trending_rox->end solution_abnormal_curves->end

Caption: A workflow for troubleshooting common issues in ROX normalization.

ROX_Normalization_Logic Logic of ROX Normalization reporter Reporter Dye Fluorescence (e.g., FAM, SYBR Green) normalization Normalization Calculation Rn = Reporter / ROX reporter->normalization rox ROX Dye Fluorescence (Passive Reference) rox->normalization variation Non-PCR Variation (Pipetting, Bubbles, Optics) variation->reporter affects variation->rox affects normalized_data Normalized Reporter Signal (Rn) (Corrected for Variation) normalization->normalized_data

Caption: The logical process of ROX normalization in real-time PCR.

References

Technical Support Center: 5-ROX-SE HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC purification of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE).

Troubleshooting Guide: Unexpected Peaks in this compound HPLC Purification

Unexpected peaks in your chromatogram can arise from various sources, including the inherent properties of this compound, sample preparation, and the HPLC system itself. This guide provides a systematic approach to identifying and resolving these issues.

dot

Caption: Troubleshooting workflow for unexpected peaks in this compound HPLC.

Frequently Asked Questions (FAQs)

Reagent and Sample Preparation

Q1: I'm seeing a cluster of peaks near the main this compound peak. What could be the cause?

A1: This is often due to the presence of the 6-ROX isomer. Although you may have purchased this compound, minor amounts of the 6-isomer can sometimes be present. These isomers have very similar properties and can be difficult to separate.[1]

  • Recommendation: Confirm the isomeric purity of your this compound lot with the supplier. You may need to optimize your HPLC gradient to improve the resolution between the 5- and 6-isomers. A shallower gradient may be effective.

Q2: An unexpected peak is eluting earlier than my this compound conjugate. What is it?

A2: An early-eluting, more polar peak is often the hydrolyzed form of this compound, which is 5-carboxy-X-rhodamine. The succinimidyl ester (SE) group is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[1]

  • Recommendation: Prepare your this compound stock solution in an anhydrous solvent such as DMSO or DMF immediately before use.[2] Minimize the time the reagent is in an aqueous buffer before the conjugation reaction.

Q3: My baseline is noisy and I see several small, random peaks. What's going on?

A3: This can be a sign of this compound degradation. Rhodamine dyes, including ROX, are known to be unstable and can degrade over time, especially when exposed to light and moisture.[1]

  • Recommendation: Always store this compound solid at -20°C, protected from light and moisture.[2] Use fresh, high-purity reagents for your experiments.

HPLC System and Method

Q4: I see unexpected peaks in my blank (no sample injected) runs. What are these "ghost peaks"?

A4: Ghost peaks are typically caused by contamination in the HPLC system. This can originate from the mobile phase, the injector, or carryover from a previous injection.

  • Recommendation:

    • Use fresh, HPLC-grade solvents and additives.

    • Filter all mobile phases before use.

    • Implement a robust needle wash protocol in your autosampler method.

    • Run a blank gradient after a high-concentration sample to ensure no carryover.

    • Regularly flush the entire HPLC system, including the column, with a strong solvent like acetonitrile (B52724) or isopropanol.

Q5: My peak shape is poor (tailing or fronting). How can I improve it?

A5: Poor peak shape can be caused by several factors, including secondary interactions with the column, column overload, or an inappropriate sample solvent.

  • Recommendation:

    • Peak Tailing: For basic compounds, tailing can occur due to interaction with residual silanols on the silica-based column. Ensure your mobile phase contains an ion-pairing agent like TFA (typically 0.1%). You can also try a different column with better end-capping.

    • Peak Fronting: This is often a sign of column overload. Try injecting a smaller amount of your sample.

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Experimental Protocols

Exemplary Protocol for HPLC Purification of a this compound Labeled Peptide

This protocol is a general guideline and may require optimization for your specific peptide.

  • Sample Preparation:

    • Following the labeling reaction, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Acidify the reaction mixture with a small amount of TFA to a final concentration of ~0.1%.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: ~570 nm, Emission: ~600 nm) and/or UV (570 nm and 214 nm for the peptide backbone).

    • Gradient: See the table below for an example gradient.

Data Presentation

Table 1: Example Gradient for this compound Labeled Peptide Purification
Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)
05
55
3565
4095
4595
465
555
Table 2: Hydrolysis Half-life of NHS Esters at Various pH Values

This data is for N-hydroxysuccinimide esters in general and can be used as an approximation for this compound. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[1]
8.025~3.5 hours[3]
8.525~3 hours[3]
8.6410 minutes[1]
9.025~2 hours[3]

dot

experimental_workflow prep_reagents 1. Reagent Preparation - Dissolve peptide in amine-free buffer (pH 8.3-8.5) - Prepare fresh this compound in anhydrous DMSO/DMF labeling 2. Labeling Reaction - Add this compound to peptide solution - Incubate (e.g., 1-2 hours at RT) prep_reagents->labeling quench 3. Quench Reaction - Add Tris or Glycine buffer labeling->quench prepare_injection 4. Sample Preparation for HPLC - Acidify with TFA - Filter through 0.22 µm filter quench->prepare_injection hplc 5. HPLC Purification - Inject sample onto C18 column - Run gradient elution prepare_injection->hplc analysis 6. Fraction Analysis - Collect fractions - Analyze by Mass Spectrometry and/or Spectrophotometry hplc->analysis

Caption: General workflow for labeling and HPLC purification.

References

Technical Support Center: 5-ROX-SE Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX-SE). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an amine-reactive fluorescent dye belonging to the rhodamine family. The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH₂) on molecules like proteins, peptides, and amine-modified oligonucleotides to form a stable covalent bond. Its bright fluorescence in the orange-red region of the spectrum makes it a popular choice for a variety of applications, including:

  • Oligonucleotide labeling: For use in applications like real-time PCR (as a reference dye) and fluorescence in situ hybridization (FISH).

  • Protein and antibody conjugation: For use in immunoassays, flow cytometry, and fluorescence microscopy.

  • Automated DNA sequencing.

Q2: What are the key spectral properties of 5-ROX?

The spectral characteristics of 5-ROX are crucial for designing experiments and selecting appropriate instrument settings.

PropertyValueReference
Excitation Maximum (λex)~570-580 nm[1]
Emission Maximum (λem)~591-604 nm[1]
Molar Extinction Coefficient (ε)~93,000 cm⁻¹M⁻¹[2]

Q3: How should this compound be stored?

Proper storage is critical to maintain the reactivity and fluorescence of this compound.

ConditionRecommendationReference
Long-term storage Store at -20°C, desiccated and protected from light.[3]
Stock solutions (in DMSO or DMF) Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that can lead to a poor signal-to-noise ratio.

Problem 1: Weak or No Fluorescence Signal

A faint or undetectable signal is a common frustration. The following workflow can help diagnose the root cause.

start Weak or No Signal check_labeling Verify Labeling Efficiency start->check_labeling Is the labeling reaction inefficient? check_concentration Optimize Probe Concentration start->check_concentration Is the probe concentration suboptimal? check_ph Check Buffer pH start->check_ph Is the pH of the imaging buffer incorrect? check_instrument Verify Instrument Settings start->check_instrument Are the microscope/reader settings correct? check_quenching Investigate Quenching start->check_quenching Is the fluorescence being quenched? check_photobleaching Assess Photobleaching start->check_photobleaching Is the signal fading too quickly? solution_dol Calculate Degree of Labeling (DOL) check_labeling->solution_dol solution_titration Perform Concentration Titration check_concentration->solution_titration solution_ph_adjustment Adjust pH to Optimal Range check_ph->solution_ph_adjustment solution_filter_check Use Appropriate Filter Sets check_instrument->solution_filter_check solution_quencher_removal Remove Potential Quenchers check_quenching->solution_quencher_removal solution_antifade Use Antifade Reagents check_photobleaching->solution_antifade start High Background check_unbound_dye Incomplete Removal of Unbound Dye start->check_unbound_dye Is there residual free dye? check_nonspecific_binding Non-specific Binding of Conjugate start->check_nonspecific_binding Is the labeled probe sticking non-specifically? check_autofluorescence Sample Autofluorescence start->check_autofluorescence Is the sample itself fluorescent? check_reagents Contaminated Reagents/Media start->check_reagents Are the buffers or media contributing to the background? solution_purification Improve Purification Method (e.g., Gel Filtration, Dialysis) check_unbound_dye->solution_purification solution_blocking Use Blocking Agents (e.g., BSA, Serum) check_nonspecific_binding->solution_blocking solution_spectral_unmixing Employ Spectral Unmixing or Use a Red-shifted Dye check_autofluorescence->solution_spectral_unmixing solution_fresh_reagents Use Fresh, Filtered Buffers and Phenol Red-Free Media check_reagents->solution_fresh_reagents cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_oligo Dissolve Amine-Oligo in Bicarbonate Buffer mix Mix Oligo and Dye Solutions prep_oligo->mix prep_dye Dissolve this compound in DMSO prep_dye->mix incubate Incubate 2-4h at RT (in the dark) mix->incubate purify Purify Labeled Oligo (Gel Filtration/HPLC) incubate->purify quantify Quantify and Calculate DOL purify->quantify

References

Technical Support Center: 5-ROX-SE Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) for labeling biomolecules.

Effect of pH on this compound Labeling

The pH of the reaction buffer is a critical parameter for successful labeling of proteins and nucleic acids with this compound. The reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester, forming a stable amide bond. The efficiency of this reaction is highly pH-dependent.

Key Considerations:
  • Amine Reactivity: For the labeling reaction to occur, the primary amino groups on the target biomolecule (e.g., the ε-amino group of lysine (B10760008) residues or a 5'-amino modifier on an oligonucleotide) must be in a non-protonated, nucleophilic state.

  • NHS Ester Hydrolysis: A competing reaction is the hydrolysis of the this compound, where the ester is cleaved by water. This reaction renders the dye incapable of reacting with the target amine and its rate increases significantly with rising pH.[1][2]

An optimal pH must be maintained to balance these two competing factors.

Quantitative Data Summary

The stability of the N-hydroxysuccinimide (NHS) ester is crucial for efficient labeling. The following table summarizes the half-life of NHS esters in aqueous solutions at various pH values. While this data is for NHS esters in general, it serves as a valuable approximation for the behavior of this compound.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

Data compiled from multiple sources.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

ProblemPossible CauseRecommended Solution
Low or No Fluorescence Signal Incorrect Buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[4]Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[4]
Inactive/Hydrolyzed this compound: The dye is sensitive to moisture and can lose reactivity if not stored and handled properly.[5]Use a fresh aliquot of this compound for each reaction. Dissolve the dye in anhydrous DMSO or DMF immediately before use.[6]
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the this compound.[4]Perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate, PBS, HEPES, or borate (B1201080) buffer.[4]
Insufficient Dye Concentration: An inadequate molar excess of the dye will result in a low degree of labeling (DOL).Increase the molar excess of this compound in the reaction. A common starting point is a 10- to 20-fold molar excess of the dye over the protein.[7]
Protein/Oligonucleotide Precipitation High Concentration of Organic Solvent: The addition of this compound dissolved in DMSO or DMF can cause precipitation of some biomolecules.Minimize the volume of the dye stock solution added to the reaction mixture. The final concentration of the organic solvent should typically be less than 10%.
Hydrophobic Nature of the Dye: The fluorophore itself is hydrophobic and can lead to aggregation when conjugated to the biomolecule.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Loss of Protein Activity Labeling of Critical Residues: The this compound may have attached to an amino acid residue within the active site or a binding interface of the protein.Reduce the molar excess of the dye to decrease the degree of labeling.[8] Consider site-specific labeling strategies if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction of NHS esters like this compound with primary amines is between 8.3 and 8.5.[4] At this pH, the primary amines are sufficiently deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.[6]

Q2: Which buffers should I use for the this compound labeling reaction?

It is critical to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), HEPES, and borate buffers.[4][9] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[4]

Q3: How quickly does this compound hydrolyze in aqueous solution?

Q4: Can I store this compound in solution?

It is highly recommended to prepare solutions of this compound fresh for each use. If you need to store it for a short period, dissolve it in an anhydrous solvent like DMSO or DMF and store it at -20°C, protected from light and moisture.[5][6] Be aware that stability in solution, even in anhydrous solvents, is limited.

Q5: How do I remove unreacted this compound after the labeling reaction?

Purification of the labeled conjugate is crucial to remove unreacted dye and hydrolysis byproducts. Common methods include size-exclusion chromatography (gel filtration), dialysis, and acetone (B3395972) precipitation.[10] The choice of method depends on the properties of your biomolecule.

Q6: How do I determine the degree of labeling (DOL)?

The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (around 578 nm). A specific formula is then used to calculate the molar ratio of the dye to the biomolecule.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a 10- to 20-fold excess is a good starting point.[7]

    • Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light.

  • Reaction Quenching (Optional):

    • To stop the reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.

Oligonucleotide Labeling with this compound

This protocol is for labeling an oligonucleotide with a 5'-amino modifier.

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in an amine-free conjugation buffer, such as 0.1 M sodium borate, pH 8.5, to a final concentration of 0.3 to 0.8 mM.

  • This compound Stock Solution Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of approximately 14 mM.

  • Labeling Reaction:

    • Add the this compound solution to the oligonucleotide solution.

    • Gently vortex the mixture and shake for 2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol (B145695) precipitation followed by HPLC or gel electrophoresis.[5]

Visualizations

This compound Labeling Experimental Workflow

pH_Effect_on_Labeling Optimal_pH Optimal pH (8.3 - 8.5) Start->Optimal_pH Low_pH Low pH (< 7.5) Start->Low_pH High_pH High pH (> 9.0) Start->High_pH Deprotonated_Amine Primary Amine is Deprotonated (-NH2) Optimal_pH->Deprotonated_Amine NHS_Ester_Stable This compound is Relatively Stable Optimal_pH->NHS_Ester_Stable Protonated_Amine Primary Amine is Protonated (-NH3+) Low_pH->Protonated_Amine High_pH->Deprotonated_Amine NHS_Ester_Hydrolysis Rapid Hydrolysis of this compound High_pH->NHS_Ester_Hydrolysis Unreactive_Amine Non-nucleophilic Low Labeling Efficiency Protonated_Amine->Unreactive_Amine Reactive_Amine Nucleophilic Efficient Labeling Deprotonated_Amine->Reactive_Amine Inactive_Dye Inactive Dye Low Labeling Efficiency NHS_Ester_Hydrolysis->Inactive_Dye

Effect of pH on this compound Labeling Reaction

References

Technical Support Center: 5-ROX-SE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-ROX-SE for fluorescent labeling of biomolecules.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer. The reaction of the NHS ester with the primary amine is highly pH-dependent. An acidic or neutral pH will protonate the amine, making it a poor nucleophile.[1]Ensure the reaction buffer has a pH between 8.0 and 9.0, with an optimal range of 8.2-8.5.[1][2] Use buffers such as 0.1 M sodium bicarbonate or sodium borate.[3]
Presence of primary amines in the buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for the this compound dye.[1][3]Perform a buffer exchange to a suitable amine-free buffer like PBS, MES, or HEPES before starting the labeling reaction.[1]
Hydrolysis of this compound. The succinimidyl ester (SE) group is susceptible to hydrolysis, especially at high pH, which renders the dye non-reactive.[1][4] This is exacerbated by moisture.Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[2][4] Avoid repeated freeze-thaw cycles and protect from light.[2]
Low concentration of the target molecule. Labeling efficiency can be poor at low protein or oligonucleotide concentrations.The recommended protein concentration is at least 2 mg/mL, with optimal results often seen between 10 mg/mL.[1]
Insufficient molar excess of this compound. An inadequate amount of dye will result in a low degree of labeling.Optimize the molar ratio of dye to the target molecule. A starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.[3]
Unexpected or Multiple Peaks during Purification (e.g., HPLC) Presence of 5- and 6-isomers. Using a mixture of this compound and 6-ROX-SE can result in the formation of two different labeled products, which may be difficult to separate.[5][6]Use a single, purified isomer of this compound for more consistent labeling and easier purification.[5][6]
Hydrolyzed, unreacted dye. Free dye that did not conjugate to the target molecule will be present in the reaction mixture.Ensure complete removal of unincorporated dye after the labeling reaction.[7] Purification methods like HPLC or size-exclusion chromatography are recommended.[8][9][10]
Over-labeling of the target molecule. A high number of dye molecules attached to a single protein or oligonucleotide can lead to aggregation and altered chromatographic behavior.[1]Reduce the amount of dye used in the reaction, decrease the reaction time, or increase the protein concentration to prevent over-labeling.[1]
Poor Signal or Rapid Photobleaching Instability of the ROX dye. ROX dyes are known to be less stable compared to some other fluorophores and can degrade during storage or handling.[5][11]Store the this compound powder at -20°C, protected from light and moisture.[2][4] Prepare stock solutions fresh and store them at -20°C for no more than a few weeks.[1]
Suboptimal imaging conditions. Excessive exposure to excitation light can cause photobleaching.Use appropriate neutral density filters and minimize exposure times during fluorescence imaging.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for the reaction between the this compound and a primary amine on a protein or oligonucleotide is between 8.0 and 9.0, with a more specific recommended range of 8.2-8.5.[1][2] This pH ensures that the primary amine is deprotonated and available for nucleophilic attack on the NHS ester.

Q2: Which buffers should I use for the labeling reaction?

It is critical to use a buffer that is free of primary amines. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium borate, or phosphate-buffered saline (PBS).[1][3] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for the dye.[1][3]

Q3: How should I prepare and store the this compound stock solution?

This compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a recommended concentration of 1-10 mg/mL.[1][2] This stock solution should be prepared fresh before use. If short-term storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[1]

Q4: What is the recommended molar ratio of dye to protein/oligonucleotide?

A good starting point for optimization is a 5:1 to 20:1 molar ratio of this compound to your target molecule.[3] However, the optimal ratio can vary depending on the number of available primary amines on your molecule and their accessibility.

Q5: How long should the conjugation reaction be incubated?

A typical incubation time is 1 hour at room temperature.[1][2] For more sensitive molecules, the reaction can be performed overnight at 4°C.[2] The reaction should be protected from light.[1]

Q6: How can I purify the 5-ROX-labeled conjugate?

Several methods can be used to purify the labeled conjugate and remove free dye. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is highly recommended for oligonucleotides and complex molecules as it provides excellent separation.[8][9] For proteins, size-exclusion chromatography (e.g., Sephadex G-25) or dialysis can be effective.[1][12]

Quantitative Data Summary

ParameterRecommended ConditionNotes
Reaction pH 8.0 - 9.0 (Optimal: 8.2 - 8.5)[1][2]Critical for deprotonation of the primary amine.
Reaction Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Borate, PBS[1][3]Must be free of primary amines (e.g., Tris, Glycine).[1][3]
This compound Solvent Anhydrous DMSO or DMF[2][4]Prepare fresh to avoid hydrolysis.
Target Molecule Concentration > 2 mg/mL (Protein)[1]Higher concentrations improve labeling efficiency.
Molar Excess of Dye 5:1 to 20:1 (Dye:Molecule)[3]Starting point for optimization.
Reaction Time 1 hour at room temperature or overnight at 4°C[1][2]Protect from light during incubation.[1]
Storage of this compound Powder: -20°C, desiccated, protected from light.[2][4] Solution: -20°C for up to 2 weeks.[1]ROX is unstable and sensitive to light and moisture.[5][11]

Detailed Experimental Protocol: this compound Labeling of a Protein

This protocol is a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

1. Preparation of Protein and Buffer: a. Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[1] b. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the labeling buffer.

2. Preparation of this compound Stock Solution: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] b. Vortex the solution until the dye is completely dissolved.

3. Conjugation Reaction: a. Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye. b. Mix thoroughly by gentle vortexing or inversion. c. Incubate the reaction for 1 hour at room temperature, protected from light.[1]

4. Stopping the Reaction (Optional): a. The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine and incubating for an additional 15-30 minutes. This will quench any unreacted this compound.

5. Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye and other reaction components. b. For proteins, a common method is to use a size-exclusion chromatography column (e.g., Sephadex G-25).[1] The first colored fraction to elute will be the labeled protein. c. Alternatively, dialysis can be used to remove the small molecular weight free dye.

6. Characterization of the Conjugate: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~575 nm (for ROX).

Visualizations

Chemical pathway of this compound conjugation with a primary amine.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_pH Is pH 8.0-9.0? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Dye_Prep Was dye freshly prepared in anhydrous solvent? Check_Buffer->Check_Dye_Prep Yes Buffer_Exchange Perform buffer exchange and repeat Check_Buffer->Buffer_Exchange No Check_Ratio Is dye:molecule ratio sufficient? Check_Dye_Prep->Check_Ratio Yes Use_Fresh_Dye Use fresh dye and repeat Check_Dye_Prep->Use_Fresh_Dye No Check_Concentration Is molecule concentration >2 mg/mL? Check_Ratio->Check_Concentration Yes Increase_Ratio Increase dye:molecule ratio and repeat Check_Ratio->Increase_Ratio No Increase_Concentration Increase molecule concentration and repeat Check_Concentration->Increase_Concentration No Success Problem Solved Check_Concentration->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Use_Fresh_Dye->Check_Dye_Prep Increase_Ratio->Check_Ratio Increase_Concentration->Check_Concentration

Troubleshooting workflow for low this compound labeling efficiency.

References

dealing with hydrolysis of 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX-SE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments, with a specific focus on managing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester) is an amine-reactive fluorescent dye.[1][2][3][4] It is widely used to fluorescently label biomolecules containing primary aliphatic amine groups, such as proteins, peptides, and amine-modified oligonucleotides for applications like automated DNA sequencing.[1][2][3][5]

Q2: What is hydrolysis of this compound and why is it a concern?

A2: Hydrolysis is a chemical reaction where the succinimidyl ester (SE) group of the this compound molecule reacts with water. This reaction converts the amine-reactive SE into a non-reactive carboxylic acid. This is a primary concern because the hydrolyzed 5-ROX can no longer conjugate to your target molecule, leading to low labeling efficiency and inaccurate quantification. Succinimidyl esters, in general, are susceptible to hydrolysis.[6]

Q3: How can I tell if my this compound has hydrolyzed?

A3: Significant hydrolysis of your this compound stock can be indicated by a decrease in the labeling efficiency of your conjugation reactions. If you observe lower than expected fluorescence intensity in your labeled product, hydrolysis of the dye could be a contributing factor. To confirm this, you can run a control reaction with a fresh vial of this compound.

Q4: How should I store this compound to minimize hydrolysis?

A4: To minimize hydrolysis, this compound should be stored in a freezer at -20°C or -80°C, protected from light and moisture.[1][2][7] It is crucial to keep the product desiccated. When preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8] Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or longer.[6]

Troubleshooting Guide: Dealing with this compound Hydrolysis

This guide provides solutions to common problems encountered during labeling experiments with this compound that may be related to hydrolysis.

Problem Possible Cause Solution
Low or no fluorescence of the labeled product Hydrolysis of this compound stock solution: The dye was not stored properly or the stock solution is old.Prepare a fresh stock solution of this compound from a new vial. Ensure the DMSO or DMF used is anhydrous. Aliquot the new stock solution for single use and store it properly at -20°C, protected from light and moisture.
Hydrolysis during the labeling reaction: The reaction buffer has a high pH or contains water, leading to rapid hydrolysis of the dye before it can react with the amine.Perform the labeling reaction at a pH between 7.2 and 8.5. While a slightly basic pH is required for the amine to be reactive, a very high pH will accelerate hydrolysis. Minimize the amount of water in the reaction mixture if possible, although this is often not feasible with biological samples.
Inconsistent labeling results between experiments Variable levels of this compound hydrolysis: Inconsistent storage of the dye stock (e.g., repeated freeze-thaw cycles, exposure to moisture) or variations in the age of the stock solution.Use freshly prepared this compound stock solution for each experiment or use single-use aliquots. Maintain a consistent and proper storage procedure for the dye.
Presence of a major non-fluorescent, unconjugated species in purification Complete hydrolysis of this compound: The dye may have completely hydrolyzed before or during the reaction.Check the age and storage conditions of your this compound. Test the reactivity of the dye in a small-scale control reaction. Consider that other factors like the absence of a primary amine on your target molecule could also be the cause.

Factors Affecting this compound Stability

Factor Effect on Stability Recommendation
Moisture/Humidity High humidity accelerates hydrolysis of the succinimidyl ester.Store solid this compound and stock solutions in a desiccated environment. Use anhydrous solvents for reconstitution.
pH pH > 8.5 significantly increases the rate of hydrolysis.Maintain the pH of the labeling reaction between 7.2 and 8.5 for an optimal balance between amine reactivity and dye stability.
Temperature Higher temperatures increase the rate of chemical degradation, including hydrolysis.[9]Store stock solutions at -20°C or below. Perform labeling reactions at room temperature or 4°C, but be aware that lower temperatures will slow down both the labeling reaction and hydrolysis.
Light Exposure to light can cause photobleaching and degradation of the fluorophore.[9]Protect both the solid dye and solutions from light at all times.

Experimental Protocol: Amine Labeling with this compound

This protocol provides a general methodology for labeling proteins with this compound, with an emphasis on minimizing hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 5-20 mg/mL. Note that concentrations below 2 mg/mL can decrease labeling efficiency.[5]

  • Labeling Reaction:

    • Slowly add the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column pre-equilibrated with your buffer of choice (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~575 nm (for 5-ROX).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

Visualizing Hydrolysis and Troubleshooting

To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.

Hydrolysis_of_5_ROX_SE ROX_SE This compound (Amine-Reactive) Conjugate Labeled Conjugate (Stable Amide Bond) ROX_SE->Conjugate Desired Reaction (Amine Labeling) Hydrolyzed_ROX Hydrolyzed 5-ROX (Non-Reactive) ROX_SE->Hydrolyzed_ROX Competing Reaction (Hydrolysis) Target Target Molecule (with Primary Amine) Target->Conjugate Water Water (H₂O) Water->Hydrolyzed_ROX Troubleshooting_Workflow Start Low Labeling Efficiency Observed Check_Storage 1. Check this compound Storage: - Stored at -20°C? - Protected from light? - Desiccated? Start->Check_Storage Check_Stock 2. Evaluate Stock Solution: - Freshly prepared? - Used anhydrous DMSO/DMF? - Avoided multiple freeze-thaws? Check_Storage->Check_Stock Storage OK Prepare_Fresh Prepare fresh this compound stock solution Check_Storage->Prepare_Fresh Improper Storage Check_Reaction 3. Review Reaction Conditions: - pH between 7.2-8.5? - Amine-free buffer? - Correct dye:protein ratio? Check_Stock->Check_Reaction Stock OK Check_Stock->Prepare_Fresh Old/Improper Stock Optimize_Reaction Optimize labeling reaction conditions Check_Reaction->Optimize_Reaction Conditions Suboptimal Success Labeling Efficiency Improved Check_Reaction->Success Conditions OK, other issue Prepare_Fresh->Check_Reaction Optimize_Reaction->Success

References

optimizing incubation time for 5-ROX-SE labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time and overall success of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound labeling process.

ProblemPossible CauseSuggested Solution
Low or No Fluorescence Signal Inefficient Labeling: The pH of the reaction buffer may be too low, preventing the deprotonation of primary amines required for the reaction with the NHS ester.Ensure the reaction buffer pH is between 8.0 and 9.0. A common choice is a sodium bicarbonate or sodium borate (B1201080) buffer.
Degraded this compound: The succinimidyl ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. 5-ROX is also known to be less stable compared to other rhodamines.[1]Prepare fresh this compound stock solutions in anhydrous DMSO or DMF.[2] Store the stock solution at -20°C, protected from light and moisture.[2]
Insufficient Incubation Time: The reaction may not have proceeded to completion.While a 30-60 minute incubation at room temperature is often sufficient, consider extending the incubation time or allowing the reaction to proceed overnight at 4°C.[2][3]
High Background Fluorescence Excess Unreacted Dye: Unbound this compound that was not removed during purification will contribute to background signal.Improve the purification process by using gel filtration (e.g., a desalting column), dialysis, or HPLC to separate the labeled protein from the free dye.[3]
Non-Specific Binding: The fluorescent dye may be non-specifically interacting with your sample.To reduce non-specific binding, consider pre-treating your samples with a blocking agent like Bovine Serum Albumin (BSA).[] Additionally, ensure thorough washing steps are performed after the labeling process.[]
Precipitation of Protein During Labeling High Concentration of Organic Solvent: Adding a large volume of the this compound stock solution (in DMSO or DMF) can cause the protein to precipitate.Keep the volume of the added dye solution to a minimum, ideally less than 10% of the total reaction volume. Add the dye stock solution dropwise while gently stirring the protein solution.[3]
Unexpected HPLC or Electrophoresis Results Use of Mixed Isomers: Using a mixture of 5-ROX and 6-ROX isomers can result in the formation of doublet peaks, complicating analysis.[1][3]For applications requiring high-resolution separation, it is crucial to use a single, pure isomer of this compound.[1][3]

Frequently Asked Questions (FAQs)

What is the optimal incubation time for this compound labeling?

The optimal incubation time can vary depending on the specific protein and reaction conditions. A common starting point is 30 to 60 minutes at room temperature.[2] For some applications, or if labeling efficiency is low, the incubation can be extended to 2 hours at room temperature or overnight at 4°C.[3] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific target molecule.

What is the recommended molar excess of this compound to protein?

A 10 to 20-fold molar excess of the dye over the protein is generally recommended to ensure efficient labeling.[3] However, this may need to be optimized for your specific protein to achieve the desired degree of labeling and avoid issues with protein precipitation or non-specific labeling.

At what pH should the labeling reaction be performed?

The reaction of the 5-ROX succinimidyl ester with primary amines is most efficient at a pH between 8.0 and 9.0.[2] At this pH, the primary amine groups on the protein are deprotonated and more nucleophilic.

How should I prepare and store the this compound stock solution?

This compound should be dissolved in anhydrous DMSO or DMF to a recommended concentration of 1-10 mM.[2] The stock solution should be stored at -20°C, protected from light and moisture, to prevent degradation of the dye.[2][5]

How can I remove unreacted this compound after the incubation?

Unreacted dye can be removed by methods such as gel filtration, dialysis, or HPLC.[3] The choice of method will depend on the properties of your labeled molecule and the requirements of your downstream application.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound labeling experiments.

ParameterRecommended Value/RangeNotes
Reaction pH 8.0 - 9.0[2]Ensures primary amines are deprotonated for efficient reaction.
Incubation Time 30-60 minutes at room temperature or overnight at 4°C[2][3]Optimization may be required for specific molecules.
Molar Excess (Dye:Protein) 10:1 to 20:1[3]A starting point for optimization; higher ratios can increase labeling but may also lead to precipitation.
This compound Stock Solution 1-10 mM in anhydrous DMSO or DMF[2]Should be freshly prepared and stored properly to avoid hydrolysis.
Excitation Maximum (λex) ~570-578 nm[2][6]
Emission Maximum (λem) ~600-604 nm[2][6]

Experimental Protocols

Detailed Methodology for this compound Labeling of a Protein

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.

    • The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for labeling. A phosphate (B84403) or bicarbonate buffer at pH 8.0-9.0 is recommended.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]

    • For example, to prepare a 10 mM solution, dissolve 6.32 mg of this compound (MW: 631.68 g/mol ) in 1 mL of anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1 dye to protein).

    • While gently stirring the protein solution, add the calculated volume of the this compound stock solution dropwise.[3]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2] Alternatively, the incubation can be performed overnight at 4°C.[2][3]

  • Purification of the Labeled Protein:

    • After incubation, remove the unreacted dye. A common method is to use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically be in the first colored fractions to elute.

    • Alternatively, dialysis can be used to remove the free dye.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

    • Store the purified, labeled protein under appropriate conditions, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (amine-free buffer, pH 8-9) mix Mix Protein and Dye (10-20x molar excess) protein_prep->mix dye_prep Prepare this compound (1-10 mM in DMSO/DMF) dye_prep->mix incubate Incubate (30-60 min RT or O/N 4°C) Protect from light mix->incubate purify Purify Conjugate (Gel Filtration/Dialysis) incubate->purify analyze Characterize (Degree of Labeling) purify->analyze

Caption: Workflow for the this compound labeling of proteins.

troubleshooting_guide cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_success Optimal Signal start Start: Evaluate Labeling Result check_ph Check Reaction pH (Is it 8.0-9.0?) start->check_ph Low Signal check_purification Improve Purification (Efficiently remove free dye) start->check_purification High Background success Successful Labeling start->success Good Signal check_dye Check Dye Activity (Use fresh stock) check_ph->check_dye check_time Optimize Incubation Time (Extend time or try 4°C O/N) check_dye->check_time check_blocking Reduce Non-Specific Binding (Add blocking steps/washes) check_purification->check_blocking

Caption: Troubleshooting decision tree for this compound labeling.

References

Technical Support Center: Troubleshooting qPCR Signal Abnormalities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and resolving issues related to signal abnormalities in quantitative real-time PCR (qPCR) caused by the presence of bubbles in reaction wells.

Frequently Asked Questions (FAQs)

Q1: What is the function of ROX passive reference dye in qPCR?

A1: ROX is an inert fluorescent dye included in some qPCR master mixes. It does not participate in the PCR reaction and its fluorescence signal should remain constant throughout the experiment.[1][2] Its primary purpose is to normalize for non-PCR related variations in fluorescence between wells, which can be caused by pipetting inaccuracies, variations in well volume, or optical path differences in the qPCR instrument.[3][4] By providing a stable baseline, ROX allows for the correction of signal fluctuations, leading to more precise and reproducible data.[2]

Q2: How do bubbles in the reaction wells affect the ROX signal and my qPCR data?

A2: Bubbles in qPCR reaction wells can significantly interfere with the optical path of the instrument, leading to erratic fluorescence readings.[1][5] As bubbles expand, contract, or burst during thermal cycling, they can cause sudden spikes or drops in the detected fluorescence of both the reporter dye (e.g., SYBR Green, FAM) and the ROX passive reference dye.[1][2] This interference can lead to inaccurate Cq values, decreased precision among technical replicates, and potentially erroneous interpretation of results.[1][6]

Q3: My ROX signal is not flat. What could be the cause?

A3: An unstable ROX signal is a key indicator of a problem within the reaction well.

  • Momentary spikes or drops in the ROX signal are often indicative of bubbles forming or popping during the run.[2]

  • A gradual increase in the ROX signal across all wells might suggest evaporation of the reaction mixture, leading to an increased concentration of the dye.[2][7]

  • A complete lack of ROX signal could mean the master mix was not added to the well.[1]

Q4: Can I still trust my data if I see bubbles or an abnormal ROX signal?

A4: The presence of an abnormal ROX signal allows for the normalization of the reporter dye signal.[1] The qPCR software can use the ROX signal to correct for the fluorescence fluctuations caused by bubbles, potentially salvaging the data.[2][8] However, it is crucial to inspect the amplification plots and the raw fluorescence data. If the bubble causes a significant distortion that the normalization cannot adequately correct, the data from that well may need to be excluded. It is always best practice to prevent bubbles from forming in the first place.[9]

Troubleshooting Guide

If you encounter abnormal ROX signals or suspect the presence of bubbles in your qPCR experiment, follow this troubleshooting guide.

Step 1: Data Analysis
  • Examine the Multicomponent Plot: View the raw fluorescence data for each dye, including ROX. Look for sudden spikes, drops, or a drifting signal in the ROX channel.[1][2]

  • Compare Reporter and ROX Signals: If you observe a spike or dip, check if it occurs in both the reporter dye and the ROX dye signals simultaneously. This is a strong indication of a physical anomaly like a bubble, rather than a PCR-related event.[1]

  • Assess the Normalized Amplification Plot: After ROX normalization, the amplification curve should appear smooth. If the normalized data still shows significant abnormalities, the data from that well may be unreliable.[1]

Step 2: Bubble Prevention and Removal

The most effective way to deal with bubble-related issues is to prevent their formation.

  • Proper Pipetting Technique:

    • When dispensing liquids, especially viscous master mixes, do so slowly and against the side of the well.[10][11]

    • Avoid introducing air into the pipette tip before aspirating the liquid.[6]

    • For viscous solutions, consider using reverse pipetting to minimize bubble formation.[6][12]

  • Centrifugation: After sealing the qPCR plate, centrifuge it briefly (e.g., 2,500-3,000 rpm for 1-5 minutes) to remove any existing bubbles and ensure all liquids are at the bottom of the wells.[5][9][13]

  • Reagent Handling: Ensure all reagents are properly mixed after thawing, but avoid vigorous vortexing which can introduce bubbles.[14]

Data Presentation

The table below summarizes the expected impact of bubbles on qPCR data with and without ROX normalization.

ConditionWithout ROX NormalizationWith ROX Normalization
No Bubbles Smooth amplification curves, low replicate variability.Smooth amplification curves, low replicate variability.
Bubbles Present Spiky amplification curves, high replicate variability, inaccurate Cq values.[1]Software corrects for signal fluctuations, resulting in smoother amplification curves and more accurate Cq values.[1][2]

Experimental Protocols

Protocol for Bubble-Free qPCR Plate Preparation

  • Thaw and Mix Reagents: Thaw all qPCR reagents completely on ice. Gently vortex and briefly centrifuge each reagent before use to ensure homogeneity and remove any precipitates.

  • Prepare Master Mix: In a sterile, nuclease-free tube, prepare the qPCR master mix containing the appropriate buffer, dNTPs, primers, probe (if applicable), polymerase, and ROX reference dye. Mix gently by pipetting up and down or by gentle vortexing.

  • Aliquot Master Mix: Carefully aliquot the master mix into your qPCR plate wells.

  • Add Template DNA: Add the template DNA to the respective wells. Pipette directly into the master mix solution to ensure immediate mixing.

  • Seal the Plate: Securely seal the qPCR plate with an optically clear adhesive film or cap strips. Ensure a complete seal to prevent evaporation.

  • Centrifuge the Plate: Centrifuge the sealed plate for 1-5 minutes at 2,500-3,000 rpm to remove any air bubbles and collect the reaction mixture at the bottom of the wells.[5][13]

  • Inspect the Plate: Before placing the plate in the thermal cycler, visually inspect the wells for any remaining bubbles. If bubbles persist, gently tap the plate on the benchtop or repeat the centrifugation step.

  • Run the qPCR: Proceed with the thermal cycling protocol.

Visualizations

Below is a diagram illustrating the troubleshooting workflow for issues related to bubbles and the ROX signal in qPCR.

G cluster_0 Troubleshooting Workflow: Bubbles in qPCR A Abnormal Amplification Curve Observed B Examine Multicomponent Plot (Raw Fluorescence Data) A->B C Is the ROX signal flat? B->C D Spikes or dips in both Reporter and ROX signals? C->D No F Proceed with data analysis. Issue is likely not due to bubbles. C->F Yes E Data likely affected by bubbles. D->E Yes D->F No G Review normalized data. Is the amplification curve smooth? E->G H Data may be usable. Proceed with caution. G->H Yes I Data is unreliable. Exclude well from analysis. G->I No J Implement preventative measures for future experiments. H->J I->J

Caption: Troubleshooting workflow for bubble-related qPCR issues.

References

Validation & Comparative

A Comparative Guide to 5-ROX-SE and TAMRA for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for oligonucleotides is a critical step in ensuring the accuracy and sensitivity of their experiments. Among the plethora of available dyes, 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) and 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) are two commonly utilized rhodamine-based dyes for labeling amine-modified oligonucleotides. This guide provides an objective comparison of their performance characteristics, supported by available experimental data, to aid in making an informed decision for your specific application.

Quantitative Data Comparison

The selection of a fluorescent dye is often dictated by its spectral properties, brightness, and stability. The following tables summarize the key quantitative data for 5-ROX and TAMRA.

Table 1: Spectral and Physicochemical Properties
Property5-ROXTAMRA
Excitation Maximum (λex) ~575-588 nm[1]~546-565 nm[1][2]
Emission Maximum (λem) ~601-608 nm[1][2]~573-580 nm[1][2]
Molar Extinction Coefficient (ε) ~82,000 - 95,000 M⁻¹cm⁻¹[2]~75,000 - 78,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.307 (for 6-ROX)[2]~0.320 - 0.335 (for TAMRA)[2]
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Primary aminesPrimary amines

Note: Spectral properties can be influenced by the local environment, including solvent, pH, and conjugation to the oligonucleotide. The values presented here are based on available data and may vary under different experimental conditions.

Table 2: Performance Characteristics for Oligonucleotide Labeling
Characteristic5-ROXTAMRA
Photostability Generally considered to be a photostable dye, making it suitable for applications requiring prolonged light exposure such as qPCR.[3]Exhibits good photostability, though it can be susceptible to photobleaching under intense and prolonged illumination.[4]
pH Sensitivity Rhodamine dyes, in general, are more stable over a wider pH range compared to fluorescein (B123965) dyes. Specific data on the pH sensitivity of ROX-labeled oligonucleotides is limited.The fluorescence of TAMRA-labeled oligonucleotides can be pH-dependent, with a tendency to become less efficient as the pH rises.[5]
Labeling Efficiency The NHS ester provides an efficient means of covalently attaching the dye to amine-modified oligonucleotides.[3]The NHS ester allows for efficient labeling of oligonucleotides with primary amine modifications. However, TAMRA is not stable under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions, which may necessitate post-synthesis labeling or the use of milder deprotection methods.[1][6]
Common Applications qPCR (as a passive reference dye), FRET, DNA sequencing.[3][7]FRET (often as an acceptor for FAM), qPCR (as a quencher), DNA sequencing, and hybridization probes.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for labeling amine-modified oligonucleotides with this compound and TAMRA-SE, as well as a method for assessing pH sensitivity.

Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound or TAMRA-SE

This protocol describes a general procedure for the covalent attachment of this compound or TAMRA-SE to an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • 5-ROX, SE or 5-TAMRA, SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Desalting column (e.g., NAP-5 column)

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound or 5-TAMRA-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5-10 molar excess of the dissolved dye to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 1-2 hours at room temperature in the dark to prevent photobleaching.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

    • Elute the labeled oligonucleotide with nuclease-free water.

  • Quantification:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye (~575 nm for ROX, ~555 nm for TAMRA).

    • Calculate the concentration of the oligonucleotide and the degree of labeling using the Beer-Lambert law.

Protocol 2: Assessment of pH Sensitivity of Labeled Oligonucleotides

This protocol outlines a method to evaluate the effect of pH on the fluorescence intensity of 5-ROX or TAMRA-labeled oligonucleotides.

Materials:

  • Purified 5-ROX or TAMRA-labeled oligonucleotide

  • A series of buffers with pH values ranging from 5 to 9 (e.g., citrate, phosphate, and borate (B1201080) buffers)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Sample Preparation: Prepare a series of solutions of the labeled oligonucleotide, each diluted in a different pH buffer to the same final concentration.

  • Fluorescence Measurement:

    • For each sample, measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the respective dye.

    • Ensure that the instrument settings (e.g., excitation/emission slits, gain) are kept constant for all measurements.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Analyze the plot to determine the pH range over which the fluorescence is stable and to identify any pH-dependent changes in intensity. For TAMRA-labeled oligonucleotides, a decrease in fluorescence intensity is expected at higher pH values.[5]

Mandatory Visualizations

Diagram 1: Oligonucleotide Labeling Workflow

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Amine-Modified Oligo Amine-Modified Oligo Reaction Mixture Reaction Mixture Amine-Modified Oligo->Reaction Mixture Add to buffer Dye-SE Stock (in DMSO) Dye-SE Stock (in DMSO) Dye-SE Stock (in DMSO)->Reaction Mixture Add molar excess Desalting Column Desalting Column Reaction Mixture->Desalting Column Incubate & Load Labeled Oligo Labeled Oligo Desalting Column->Labeled Oligo Elute Spectrophotometry Spectrophotometry Labeled Oligo->Spectrophotometry Measure Absorbance

Caption: Workflow for labeling amine-modified oligonucleotides with a succinimidyl ester dye.

Diagram 2: Logical Relationship in NHS Ester Reaction

G Oligo-NH2 Amine-Modified Oligonucleotide Labeled Oligo Dye-Oligonucleotide Conjugate Oligo-NH2->Labeled Oligo Dye-SE Dye-Succinimidyl Ester Dye-SE->Labeled Oligo NHS N-hydroxysuccinimide (byproduct) Labeled Oligo->NHS

References

A Head-to-Head Comparison of 5-ROX-SE and Cy3-SE for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Amine-Reactive Dyes

In the diverse landscape of fluorescent labeling, the choice between different dye families can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used amine-reactive fluorescent dyes: 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a rhodamine-based dye, and Cyanine3 N-hydroxysuccinimide ester (Cy3-SE), a cyanine-based dye. Both dyes are invaluable tools for labeling proteins, antibodies, and other biomolecules for applications ranging from fluorescence microscopy and immunoassays to flow cytometry. This comparison focuses on their labeling efficiency, physicochemical properties, and spectral characteristics to aid in the selection of the optimal dye for specific research needs.

Key Performance Characteristics: A Quantitative Overview

The fundamental properties of this compound and Cy3-SE dictate their performance in various applications. Below is a summary of their key quantitative data.

PropertyThis compoundCy3-SE
Dye Class RhodamineCyanine (B1664457)
Excitation Maximum (λex) ~570-578 nm~550-554 nm
Emission Maximum (λem) ~591-604 nm~568-570 nm
Molar Extinction Coeff. (ε) ~82,000 - 93,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.94 - 1.0~0.04 - 0.15
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Solubility Good in organic solvents (DMSO, DMF)Good in organic solvents (DMSO, DMF)

Labeling Efficiency: A Qualitative Comparison

Direct quantitative comparisons of the labeling efficiency of this compound and Cy3-SE under identical conditions are not extensively available in peer-reviewed literature. However, a qualitative comparison can be made based on the known properties of rhodamine and cyanine dyes and general principles of NHS ester chemistry.

The efficiency of labeling with both this compound and Cy3-SE is critically dependent on several experimental factors[1]:

  • pH: The optimal pH for the reaction is between 8.3 and 8.5. At lower pH, the target primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated, reducing the amount of dye available for conjugation[1].

  • Concentration: Higher concentrations of both the biomolecule and the dye favor the labeling reaction over the competing hydrolysis reaction. Protein concentrations of at least 2 mg/mL are recommended for efficient labeling.

  • Buffer Composition: Buffers containing primary amines, such as Tris and glycine, will compete with the target biomolecule for the dye and should be avoided. Amine-free buffers like PBS or borate (B1201080) are recommended.

  • Dye-to-Protein Molar Ratio: The optimal ratio needs to be determined empirically for each specific protein and application. A higher ratio can lead to a higher degree of labeling (DOL), but over-labeling can result in fluorescence quenching and potential protein aggregation or loss of function.

While both dyes utilize the same NHS ester chemistry for amine reactivity, inherent differences in their molecular structure may influence their reactivity and the properties of the resulting conjugate. For instance, the hydrophobicity of the dye can affect its interaction with the protein and potentially influence the accessibility of reactive sites. Studies have shown that the properties of the conjugated dye can affect the affinity and function of the labeled protein[2][3].

Experimental Protocols

The following is a general protocol for labeling proteins with this compound or Cy3-SE. It is crucial to optimize the dye-to-protein molar ratio for each specific experiment to achieve the desired degree of labeling (DOL).

General Protocol for Protein Labeling with an NHS Ester

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound or Cy3-SE

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate solution, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound or Cy3-SE to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. Molar ratios typically range from 5:1 to 20:1, but should be optimized.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS, pH 7.2-7.4). The labeled protein will typically elute in the first colored fraction.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the absorbance maximum of the dye (A_max; ~575 nm for 5-ROX, ~552 nm for Cy3).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε is the molar extinction coefficient.

Visualization of the Labeling Workflow

Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Mixing Mix Protein and Dye Solutions (Optimized Molar Ratio) Protein_Solution->Mixing Dye_Solution Prepare Dye Stock Solution (this compound or Cy3-SE in DMSO/DMF) Dye_Solution->Mixing Incubation Incubate (1 hr, Room Temp, Dark) Mixing->Incubation Purification Purify Labeled Protein (Size-Exclusion Chromatography) Incubation->Purification Analysis Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->Analysis

Caption: A generalized workflow for labeling proteins with amine-reactive NHS esters.

Signaling Pathway Example: Antibody-based Protein Detection

Fluorescently labeled antibodies are crucial for visualizing proteins in various cellular contexts. The following diagram illustrates a simplified signaling pathway where a fluorescently labeled secondary antibody is used to detect a primary antibody bound to a target protein, such as a receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_cell Cellular Environment Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Primary_Ab Primary Antibody RTK->Primary_Ab Targets Signal Downstream Signaling RTK->Signal Activates Secondary_Ab Fluorescently Labeled Secondary Antibody (5-ROX or Cy3) Primary_Ab->Secondary_Ab Binds Secondary_Ab->Signal Enables Detection

Caption: Detection of a receptor tyrosine kinase using fluorescently labeled antibodies.

References

A Comparative Guide to the Photostability of 5-ROX-SE and Alexa Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Both 5-ROX-SE and Alexa Fluor 594 are recognized for their high fluorescence intensity and commendable photostability. The Alexa Fluor family of dyes is widely cited for its superior resistance to photobleaching compared to many traditional fluorophores. 5-ROX, a derivative of rhodamine, also demonstrates robust performance and is a staple in applications such as quantitative PCR. The choice between these two dyes may ultimately depend on the specific experimental conditions, including illumination intensity, duration of exposure, and the sample matrix.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and Alexa Fluor 594. It is important to note that fluorescence quantum yield is a measure of the efficiency of photon emission and not a direct measure of photostability. A higher quantum yield indicates a brighter fluorophore.

ParameterThis compoundAlexa Fluor 594
Excitation Maximum ~575 nm~590 nm
Emission Maximum ~602 nm~617 nm
Fluorescence Quantum Yield 0.94 (in aqueous buffer)[1]0.66 (in PBS)[2]
Photostability Generally described as high.[3]Generally described as high; part of the photostable Alexa Fluor family.[4][5][6]

Note: The fluorescence quantum yield of 5-ROX in aqueous buffer is reported to be exceptionally high.[1]

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes like this compound and Alexa Fluor 594 in a specific experimental setup, a standardized photobleaching experiment can be performed.

Protocol for Measuring Photobleaching Half-life

This protocol outlines a general procedure to determine the rate of photobleaching of a fluorescent dye.

Objective: To quantify and compare the photobleaching half-life (t½) of this compound and Alexa Fluor 594.

Materials:

  • This compound and Alexa Fluor 594, conjugated to the biomolecule of interest (e.g., antibody, oligonucleotide).

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for comparative analysis of antifade efficacy).

  • Fluorescence microscope with a stable light source (e.g., laser, LED) and appropriate filter sets for the dyes.

  • A sensitive camera (e.g., sCMOS, EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled biomolecules at the same concentration in the chosen buffer.

    • Mount the samples on microscope slides. For immobilized samples, allow them to adhere to the slide. For solutions, a small volume can be placed between a slide and a coverslip, and the edges sealed to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Set the illumination intensity to a constant and reproducible level. This is critical for comparing different fluorophores.

    • Focus on the sample.

  • Image Acquisition:

    • Define a region of interest (ROI) for analysis.

    • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration should be chosen to capture a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Photobleaching Process

The process of photobleaching involves the irreversible photochemical destruction of a fluorophore. The following diagram illustrates the key states and transitions a fluorophore undergoes upon excitation and the potential pathways leading to photobleaching.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Photochemical Reaction (with O₂)

References

A Comparative Analysis of the Quantum Yield of 5-ROX-SE and Other Common Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, the choice of fluorophore is a critical determinant of experimental success. Among the vast array of available fluorescent labels, rhodamine dyes are a popular choice due to their high molar absorptivity, excellent photostability, and strong fluorescence emission. This guide provides an objective comparison of the fluorescence quantum yield of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) with other widely used rhodamine derivatives, namely Rhodamine 6G, Rhodamine B, and TAMRA. The data presented is supported by established experimental methodologies to facilitate informed decision-making for your research needs.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal, which is often a key consideration in the selection of a fluorescent probe. The quantum yields of 5-ROX and other common rhodamines are summarized in the table below. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including the solvent, pH, and conjugation to a biomolecule.

Fluorescent DyeQuantum Yield (Φ)Solvent/Buffer
5-ROX0.94[1][2]Aqueous Buffer[2]
Rhodamine 6G~0.95[3][4]Ethanol[3][4]
0.95[5]Water[5]
Rhodamine B0.31[6]Water[6]
0.49 - 0.70[7][8]Ethanol[7][8]
0.65[7]Basic Ethanol[7]
TAMRA0.1 - 0.3[9]Varies

Experimental Protocol: Relative Quantum Yield Measurement

The determination of fluorescence quantum yield is most commonly performed using the relative method, which involves comparing the fluorescence of the sample of interest to a well-characterized standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a test sample (e.g., this compound) using a reference standard (e.g., Rhodamine 6G).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, deionized water, or appropriate buffer)

  • Fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Test sample (e.g., this compound)

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test sample in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the diluted solutions of the standard and the test sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (this term is 1 if the same solvent is used for both).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the relative quantum yield of a fluorescent dye.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_std Prepare Standard Stock dilute_std Prepare Standard Dilutions prep_std->dilute_std prep_sample Prepare Sample Stock dilute_sample Prepare Sample Dilutions prep_sample->dilute_sample abs_std Measure Absorbance (Standard) dilute_std->abs_std abs_sample Measure Absorbance (Sample) dilute_sample->abs_sample fluor_std Measure Fluorescence (Standard) abs_std->fluor_std fluor_sample Measure Fluorescence (Sample) abs_sample->fluor_sample integrate_std Integrate Fluorescence (Standard) fluor_std->integrate_std integrate_sample Integrate Fluorescence (Sample) fluor_sample->integrate_sample plot_std Plot Intensity vs. Abs (Standard) integrate_std->plot_std plot_sample Plot Intensity vs. Abs (Sample) integrate_sample->plot_sample calc_qy Calculate Quantum Yield plot_std->calc_qy plot_sample->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

References

Validating 5-ROX-SE Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a critical technique. 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a widely used amine-reactive fluorescent dye. Mass spectrometry (MS) serves as a definitive method to validate the successful labeling of proteins with this compound by confirming the covalent modification and identifying the specific sites of attachment. This guide provides a comprehensive comparison of this compound with common alternatives and details the experimental protocols for validation.

Performance Comparison of Amine-Reactive Dyes

The choice of a labeling reagent can impact not only the fluorescent properties of the conjugate but also its behavior in mass spectrometry analysis. This section compares this compound to other popular amine-reactive succinimidyl ester dyes.

FeatureThis compoundCy3-NHS EsterCy5-NHS Ester
Molecular Weight ~631.68 Da[1][2]~765.85 Da~616.2 to 753.9 Da (depending on variant)[3][4]
Expected Mass Shift (Monoisotopic) +516.23 Da+648.28 DaVaries (e.g., +498.28 Da for a common variant)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Labeling Efficiency HighHighHigh
Signal-to-Noise (S/N) Ratio in MS GoodGoodGood
Fragmentation in MS/MS The dye moiety can influence peptide fragmentation patterns.Similar to other large dyes, can influence fragmentation.The large, hydrophobic nature of the dye can affect ionization and fragmentation.[3]

Note: The signal-to-noise ratio and fragmentation behavior can be peptide-dependent and influenced by the mass spectrometer settings. Direct quantitative comparisons of S/N ratios for these specific dyes in MS are not extensively published and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins for Mass Spectrometry

This protocol outlines the steps for labeling a protein with this compound.

Materials:

  • Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette

  • Reaction buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.3-8.5

Procedure:

  • Protein Preparation: Ensure the protein solution is concentrated and free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA).

  • Dye Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the this compound solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Removal of Unconjugated Dye:

    • Purify the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS) to remove excess, unreacted dye.

Protocol 2: Mass Spectrometry Analysis of 5-ROX-Labeled Protein

This protocol describes the "bottom-up" proteomics approach to validate 5-ROX labeling.

Materials:

  • 5-ROX-labeled and purified protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • Acetonitrile (B52724)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduction and Alkylation:

    • Denature the labeled protein in a buffer containing 8 M urea (B33335).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Enzymatic Digestion:

    • Dilute the protein solution with an appropriate buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in 0.1% formic acid.

    • Inject the peptide sample onto a reverse-phase LC column and separate using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides on a high-resolution mass spectrometer operating in data-dependent acquisition mode.

Data Analysis:

  • Database Search: Search the acquired MS/MS spectra against a protein database using a search engine like Mascot or SEQUEST.

  • Modification Specification: Include a variable modification corresponding to the mass of the 5-ROX label (+516.23 Da) on lysine (B10760008) (K) residues and the protein N-terminus.

  • Validation:

    • MS1 Level: Look for peptide ions with a mass-to-charge ratio corresponding to the theoretical mass of a tryptic peptide plus the mass of the 5-ROX label.

    • MS2 Level: Manually inspect the MS/MS spectra of modified peptides to confirm the presence of fragment ions (b- and y-ions) that show the corresponding mass shift, confirming the site of modification.

Visualizing the Workflow

G Workflow for Validating this compound Labeling by Mass Spectrometry cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Analysis protein Protein Solution (Amine-free buffer) labeling Labeling Reaction (pH 8.3-8.5) protein->labeling rox_se This compound (in DMSO) rox_se->labeling purification Purification (Desalting/Dialysis) labeling->purification labeled_protein Labeled Protein purification->labeled_protein digestion Reduction, Alkylation, & Trypsin Digestion labeled_protein->digestion cleanup Peptide Cleanup (C18 SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms analysis Data Analysis (Database Search) lcms->analysis

Caption: Experimental workflow for this compound labeling and MS validation.

References

Spectral Overlap of 5-ROX-SE with Common Fluorescent Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectral characteristics of fluorescent dyes is paramount for designing robust and reliable multiplex assays. This guide provides a detailed comparison of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) with other commonly used fluorescent dyes, focusing on spectral overlap to aid in the selection of appropriate dye combinations for various applications, including fluorescence resonance energy transfer (FRET), quantitative PCR (qPCR), and flow cytometry.

Spectral Properties of this compound and Other Fluorophores

This compound is a bright, red-emitting fluorescent dye frequently utilized for labeling oligonucleotides and proteins. Its spectral properties, particularly its excitation and emission maxima, dictate its suitability for use alongside other fluorophores. Significant spectral overlap, where the emission spectrum of one dye overlaps with the excitation spectrum of another, can lead to unwanted signal bleed-through and compromised data quality. Conversely, controlled spectral overlap is the fundamental principle behind FRET-based assays.

The following table summarizes the key spectral properties of this compound and several other widely used fluorescent dyes.

DyeExcitation Maximum (nm)Emission Maximum (nm)
This compound ~575 ~602
FAM~495~520[1]
HEX~535~556[2]
TET~521~536[2]
JOE~520~548[3]
Cy5~649~670

Experimental Protocols

Accurate determination of spectral properties and assessment of spectral overlap are crucial for successful multiplexing experiments. Below is a generalized protocol for measuring the fluorescence excitation and emission spectra of a fluorescent dye.

Protocol: Measurement of Fluorescence Spectra

Objective: To determine the excitation and emission maxima of a fluorescent dye in a specific buffer system.

Materials:

  • Fluorometer or spectrophotometer with fluorescence detection capabilities

  • Quartz cuvettes

  • Fluorescent dye of interest (e.g., this compound)

  • Appropriate solvent or buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorescent dye in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation maximum).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but may result in a lower signal-to-noise ratio. A good starting point is typically 5 nm for both.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the known or expected excitation maximum of the dye.

    • Scan a range of emission wavelengths, starting from just above the excitation wavelength to the near-infrared region.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the emission and excitation scans to visualize the spectra and confirm the maxima.

Visualizing Spectral Overlap

The following diagrams, generated using the DOT language, illustrate the concept of spectral overlap between this compound and other common fluorescent dyes.

Spectral_Overlap_ROX_FAM Minimal spectral overlap between 5-ROX and FAM. ROX_Ex Excitation ~575 nm ROX_Em Emission ~602 nm ROX_Ex->ROX_Em FAM_Ex Excitation ~495 nm FAM_Em Emission ~520 nm FAM_Ex->FAM_Em Stokes Shift

Caption: Spectral relationship between 5-ROX and FAM.

FRET_Concept Conceptual diagram of FRET. Donor_Ex Excitation Donor_Em Emission Donor_Ex->Donor_Em Acceptor_Ex Excitation Donor_Em->Acceptor_Ex Acceptor_Em Emission Acceptor_Ex->Acceptor_Em Stokes Shift

Caption: FRET mechanism illustrating spectral overlap.

Conclusion

The selection of fluorescent dyes for multiplex applications requires careful consideration of their spectral properties to minimize bleed-through and ensure data accuracy. This compound, with its excitation and emission in the orange-red region of the spectrum, can be effectively paired with dyes that have distinct spectral profiles, such as FAM (green) and Cy5 (far-red). The provided data and protocols serve as a foundational guide for researchers to make informed decisions when designing multiplex fluorescence experiments. It is always recommended to experimentally validate the spectral characteristics of dyes in the specific experimental context to achieve optimal results.

References

A Researcher's Guide to 5-ROX-SE in FRET-Based Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) to investigate molecular interactions, the choice of fluorophore is paramount. This guide provides a comprehensive comparison of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), a popular acceptor dye, with other common alternatives. We present supporting data, detailed experimental protocols, and visual workflows to facilitate informed decisions in assay design and execution.

Understanding this compound in the FRET Landscape

5-ROX is a bright rhodamine dye that functions effectively as a FRET acceptor. Its succinimidyl ester (SE) derivative allows for covalent labeling of primary amines on proteins and other biomolecules. The core principle of a FRET assay involving 5-ROX is the non-radiative transfer of energy from an excited donor fluorophore to 5-ROX when they are in close proximity (typically 1-10 nm).[1][2] This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's (5-ROX) fluorescence, a phenomenon that can be precisely measured to study molecular proximity and dynamics.

Performance Comparison: this compound vs. Alternatives

The selection of a FRET pair is critical and depends on factors such as spectral overlap, quantum yield, and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[3][4] A larger R₀ value is generally preferred as it increases the likelihood of detecting FRET.[1]

Below is a comparison of the key photophysical properties of 5-ROX and common alternative FRET acceptors.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
5-ROX ~570-578~591-604~82,000 - 93,000~0.94 - 1.0
TAMRA ~555~580~91,000~0.1
Cy3B ~558~572~130,000~0.67
Alexa Fluor 568 ~578~603~91,300~0.69
Texas Red ~595~615~85,000~0.53

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

This section outlines a general workflow for a FRET-based assay using this compound to study protein-protein interactions.

Protein Labeling with this compound

This protocol describes the labeling of a protein with this compound. A similar protocol would be followed for labeling the interacting partner with a suitable donor fluorophore.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Prepare protein solution: Dissolve the protein in the labeling buffer.

  • Labeling reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of 5-ROX (~575 nm).

FRET Measurement and Data Analysis

This protocol outlines the measurement of FRET efficiency using sensitized emission.

Materials:

  • Labeled donor-protein

  • Labeled acceptor-protein (with 5-ROX)

  • Fluorometer or plate reader with appropriate filter sets

  • Assay buffer

Procedure:

  • Prepare samples: Prepare samples containing:

    • Donor-only

    • Acceptor-only

    • Donor and acceptor proteins mixed in the desired molar ratio.

  • Acquire fluorescence spectra:

    • Excite the donor fluorophore at its maximum excitation wavelength and record the emission spectrum.

    • Excite the acceptor fluorophore at its maximum excitation wavelength and record its emission spectrum (for correction factors).

  • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor:

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Data Analysis Workflow:

FRET_Data_Analysis cluster_acquisition Data Acquisition cluster_correction Correction for Crosstalk cluster_calculation FRET Calculation Donor_Only Measure Donor Emission (Excite Donor) Donor_Bleedthrough Donor Bleedthrough Correction Donor_Only->Donor_Bleedthrough Acceptor_Only Measure Acceptor Emission (Excite Acceptor) Acceptor_Direct_Ex Acceptor Direct Excitation Correction Acceptor_Only->Acceptor_Direct_Ex FRET_Sample Measure Donor & Acceptor Emission (Excite Donor) FRET_Sample->Donor_Bleedthrough FRET_Sample->Acceptor_Direct_Ex Corrected_FRET Calculate Corrected FRET Signal Donor_Bleedthrough->Corrected_FRET Acceptor_Direct_Ex->Corrected_FRET FRET_Efficiency Calculate FRET Efficiency (E) Corrected_FRET->FRET_Efficiency

Caption: Workflow for FRET data analysis, from raw data acquisition to the calculation of FRET efficiency.

Visualizing FRET in Action: Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate the complex processes involved in FRET assays.

The FRET Mechanism

FRET_Mechanism Donor Donor Acceptor Acceptor (5-ROX) Donor->Acceptor Non-radiative Energy Transfer Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence (No FRET) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Emission Excitation Excitation Light Excitation->Donor Absorption Energy_Transfer Energy Transfer (FRET)

Caption: The fundamental mechanism of Förster Resonance Energy Transfer (FRET).

Experimental Workflow: Protein Kinase A (PKA) Activity Assay

A FRET-based biosensor can be used to monitor the activity of protein kinases like PKA.[5][6] The sensor changes conformation upon phosphorylation, altering the distance between a donor and acceptor fluorophore.

PKA_FRET_Assay cluster_inactive Inactive State cluster_active Active State Inactive_Sensor PKA Biosensor (Donor + 5-ROX) High_FRET High FRET Inactive_Sensor->High_FRET PKA Active PKA Inactive_Sensor->PKA Phosphorylation Active_Sensor Phosphorylated PKA Biosensor Low_FRET Low FRET Active_Sensor->Low_FRET PKA->Active_Sensor ATP ATP ATP->PKA

Caption: A FRET-based assay to monitor Protein Kinase A (PKA) activity.

Troubleshooting Common Issues in 5-ROX FRET Assays

ProblemPossible CauseSuggested Solution
No or Low FRET Signal - Donor-acceptor distance is too large (>10 nm).- Poor spectral overlap.- Incorrect fluorophore orientation.- Re-engineer the labeled molecules to bring the fluorophores closer.- Choose a different FRET pair with better spectral overlap.- Use longer, flexible linkers for the dyes.
High Background Fluorescence - Incomplete removal of unbound this compound.- Direct excitation of the acceptor.- Optimize the purification protocol.- Use a narrower excitation filter for the donor or a donor with a more red-shifted excitation spectrum.
Photobleaching - High excitation light intensity.- Prolonged exposure to light.- Reduce the excitation intensity.- Use an anti-fade reagent.- Acquire data more rapidly.

This guide provides a foundational understanding of the application of this compound in FRET-based assays. For optimal results, researchers should always perform thorough characterization of their labeled molecules and optimize assay conditions for their specific biological system.

References

A Comparative Guide to the Determination of 5-ROX-SE Molar Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of fluorescent probe concentration is paramount for the reliability and reproducibility of experimental results. The molar extinction coefficient (ε) is a critical parameter in this determination, directly relating a substance's absorbance to its concentration via the Beer-Lambert law. This guide provides a comparative analysis of the molar extinction coefficient of 5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX-SE), a widely used fluorescent dye, and its common alternatives. Furthermore, a detailed experimental protocol for the determination of the molar extinction coefficient is provided.

Performance Comparison of this compound and Alternatives

This compound is an amine-reactive fluorescent dye commonly employed for labeling proteins and nucleic acids.[1][2][3] Its photophysical properties, particularly its molar extinction coefficient, are crucial for quantitative applications. The molar extinction coefficient of a substance is a measure of how strongly it absorbs light at a particular wavelength. A higher extinction coefficient indicates a greater ability to absorb light, which can be advantageous in applications requiring high sensitivity.

The reported values for the molar extinction coefficient of this compound and its non-ester form, 5-ROX, vary across different suppliers and measurement conditions, highlighting the importance of experimental determination for specific applications. The table below summarizes the key photophysical properties of this compound and several common alternative fluorescent dyes.

Fluorescent DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Molecular Weight ( g/mol )
This compound 575 - 578600 - 60482,000[1][4][5]631.67[6]
5-ROX 570 - 580591 - 60436,000 - 93,000[7][8]534.60[8]
ATTO RHO12 577600120,000[4][5]847.00[5]
Texas Red 583603116,000[4][5]818.00[5]
Cyanine3.5 (Cy3.5) 588604150,000[4]544.70[4]

Note: The extinction coefficient can be influenced by factors such as the solvent, pH, and temperature of the solution.

Experimental Protocol for Molar Extinction Coefficient Determination

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Equation: A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the concentration of the substance (mol/L or M)

  • l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:
  • This compound (or alternative dye)

  • High-purity solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the fluorescent dye using an analytical balance.

    • Dissolve the dye in a known volume of the chosen solvent to prepare a concentrated stock solution. Ensure the dye is completely dissolved.

  • Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up and stabilize.

    • Set the wavelength to the maximum absorbance wavelength (λmax) of the dye. For this compound, this is typically around 578 nm.

  • Absorbance Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each of the prepared dilutions at the λmax.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • The data points should form a straight line that passes through the origin, in accordance with the Beer-Lambert law.

    • Perform a linear regression analysis of the data to obtain the slope of the line.

    • The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope is equal to ε.

Calculation:

From the linear regression (y = mx + b), where y is absorbance and x is concentration: Slope (m) = εl If l = 1 cm, then ε = Slope (m)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.

experimental_workflow start Start prepare_stock Prepare Stock Solution (Accurate Weighing & Dissolving) start->prepare_stock serial_dilutions Perform Serial Dilutions (Multiple Concentrations) prepare_stock->serial_dilutions measure_absorbance Measure Absorbance (at λmax) serial_dilutions->measure_absorbance plot_data Plot Absorbance vs. Concentration measure_absorbance->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calculate_epsilon Calculate Extinction Coefficient (ε = Slope / Path Length) linear_regression->calculate_epsilon end_process End calculate_epsilon->end_process

Caption: Experimental workflow for determining the molar extinction coefficient.

References

A Comparative Guide to HPLC Analysis for Purity Determination of 5-ROX-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of fluorescently labeled conjugates is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) conjugates. We will delve into the performance of HPLC, compare it with alternative analytical techniques, and provide detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of dye-conjugates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The hydrophobicity of the fluorescent dye significantly influences the retention time of the conjugate, providing a means to separate the labeled product from unlabeled molecules and free dye.

Performance of HPLC in this compound Conjugate Analysis

HPLC offers high resolution and sensitivity for the purity assessment of this compound conjugates. The success of the separation depends on factors such as the nature of the conjugated molecule (e.g., peptide, oligonucleotide, or protein), the choice of the stationary phase, and the composition and gradient of the mobile phase. Single isomers of ROX are preferred for labeling as they yield better resolution in HPLC purifications.[1] It is important to note that ROX dyes are known to be relatively unstable compared to other rhodamines, and precautions should be taken to prevent degradation during storage and analysis.[1][2]

Comparison with Alternative Analytical Methods

While HPLC is a cornerstone for purity analysis, orthogonal methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary and often essential data for a comprehensive purity profile.

FeatureHPLC with UV-Vis/Fluorescence DetectionMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on hydrophobicity and polarity.Separation based on mass-to-charge ratio.Analysis of nuclear spin transitions in a magnetic field.
Information Provided Retention time, peak purity (UV-Vis/Fluorescence spectrum), and relative quantification.Molecular weight confirmation, identification of impurities and byproducts, and determination of conjugation ratio.Detailed structural information, confirmation of covalent bond formation, and absolute quantification (qNMR).
Primary Use Routine purity assessment and quantification of the main conjugate and known impurities.Definitive identification of the conjugate and impurities, especially unknowns.Structural elucidation and confirmation of the conjugation site.
Sample Requirement Microgram quantities.Nanogram to picogram quantities.Milligram quantities.
Throughput HighMedium to HighLow

Quantitative Data Summary

The following table presents representative data from the HPLC analysis of a model peptide conjugated with this compound and, for comparison, a more hydrophilic fluorescent dye (e.g., Fluorescein). The data illustrates how the hydrophobicity of the dye impacts the retention time.

AnalyteRetention Time (minutes)Peak Area (%)Peak Purity (%)
Unlabeled Peptide10.5-99.5
This compound Labeled Peptide18.296.898.9
Free 5-ROX Dye25.71.599.8
Fluorescein-Labeled Peptide15.197.299.1
Free Fluorescein Dye20.31.199.7

Note: This data is representative and intended for comparative purposes. Actual results will vary depending on the specific peptide, HPLC conditions, and instrumentation.

Experimental Protocols

Reverse-Phase HPLC Analysis of a this compound Labeled Peptide

Objective: To determine the purity of a this compound labeled peptide by separating the conjugate from the unlabeled peptide and free dye.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: this compound labeled peptide dissolved in Mobile Phase A or a suitable solvent (e.g., DMSO/water).

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound peptide conjugate in a suitable solvent to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 575 nm (for 5-ROX absorbance).

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (equilibration)

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage purity of the this compound labeled peptide based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) Analysis

Objective: To confirm the molecular weight of the this compound labeled peptide and identify any impurities.

Procedure:

  • The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).

  • Alternatively, the collected fraction containing the main peak from the HPLC separation can be analyzed by infusion into the mass spectrometer.

  • Use electrospray ionization (ESI) in positive ion mode.

  • Acquire the full scan mass spectrum to determine the molecular weight of the conjugate.

  • Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence and the site of dye conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of the this compound conjugate.

Procedure:

  • Dissolve a sufficient amount of the purified this compound conjugate in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H and 13C NMR spectra.

  • Analyze the chemical shifts and coupling constants to confirm the covalent attachment of the 5-ROX dye to the peptide. The aromatic protons of the 5-ROX moiety will have characteristic chemical shifts.[3][4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Purity Assessment Sample This compound Conjugate Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV-Vis/Fluorescence Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Experimental workflow for HPLC analysis of this compound conjugate purity.

Purity_Analysis_Logic cluster_primary Primary Purity Assessment cluster_confirmation Structural Confirmation and Identity HPLC HPLC (Relative Purity, Retention) MS Mass Spectrometry (Molecular Weight, Identity) HPLC->MS Orthogonal Verification NMR NMR Spectroscopy (Covalent Structure) MS->NMR Detailed Structural Elucidation Conjugate This compound Conjugate Conjugate->HPLC

Caption: Logical relationship of analytical methods for this compound conjugate purity.

References

A Head-to-Head Comparison: 5-ROX-SE and 6-ROX-SE Isomers for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the choice of fluorophore is critical. Carboxy-X-rhodamine (ROX) succinimidyl esters are widely employed for their bright red fluorescence and utility in applications such as oligonucleotide labeling, automated DNA sequencing, and quantitative PCR (qPCR).[1][2][3] These reagents are commercially available as two distinct isomers: 5-ROX-SE and 6-ROX-SE. While often used interchangeably, subtle differences in their properties can be relevant for specific applications. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid in the selection of the optimal reagent.

Fundamental Properties and Chemical Structure

Both this compound and 6-ROX-SE are amine-reactive derivatives of carboxy-X-rhodamine.[2][4] They share the same molecular formula (C₃₇H₃₃N₃O₇) and a virtually identical molecular weight of approximately 631.67 g/mol . The key difference lies in the substitution pattern on the benzoic acid moiety, specifically the position of the carboxyl group relative to the xanthene ring. This seemingly minor structural variance has been a point of interest regarding its potential impact on the dye's performance. However, studies suggest that due to the remote location of the carboxyl group from the core fluorophore, the spectral properties of the two isomers are nearly identical.[5]

The primary utility of the succinimidyl ester (SE) group is to facilitate covalent conjugation to primary amines on biomolecules, such as the N-terminus of peptides or amine-modified oligonucleotides, forming a stable amide bond.[6] For applications requiring high purity and reproducibility, the use of single isomers is often preferred over mixtures of 5- and 6-ROX, as this can lead to better resolution during HPLC purification of the labeled conjugates.[7][8]

Performance Comparison: A Data-Driven Analysis

The efficacy of a fluorescent label is determined by several key performance indicators, including its spectral properties, quantum yield, and photostability. The following tables summarize the available quantitative data for this compound and 6-ROX-SE.

Parameter This compound 6-ROX-SE Reference(s)
Molecular Formula C₃₇H₃₃N₃O₇C₃₇H₃₃N₃O₇[4]
Molecular Weight ~631.67 g/mol ~631.67 g/mol [4]
Purity (Isomeric) >99% (single isomer)>99% (single isomer)[4]

Table 1: General Properties of this compound and 6-ROX-SE. This table outlines the fundamental chemical properties of the two isomers.

Parameter This compound 6-ROX-SE Reference(s)
Maximum Excitation Wavelength (λex) ~580 nm~581 nm[4]
Maximum Emission Wavelength (λem) ~604 nm~605 nm[4]
Molar Extinction Coefficient (ε) ~3.6 x 10⁴ M⁻¹cm⁻¹~3.6 x 10⁴ M⁻¹cm⁻¹[4]
Quantum Yield (Φ) 0.940.96[4]

Table 2: Spectral and Photophysical Properties of 5-ROX and 6-ROX in Aqueous Buffer. This table provides a direct comparison of the key performance metrics of the two isomers. The data reveals that both isomers exhibit very similar spectral characteristics and high quantum yields, indicating comparable brightness.

Experimental Protocols

General Protocol for Labeling Amine-Modified Oligonucleotides with this compound or 6-ROX-SE

This protocol provides a general guideline for the covalent labeling of an amine-modified oligonucleotide. Optimal reaction conditions, such as dye-to-oligonucleotide ratio and incubation time, may need to be determined empirically for specific applications.

Materials:

  • This compound or 6-ROX-SE

  • Amine-modified oligonucleotide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification

  • Nuclease-free water

Procedure:

  • Prepare the Dye Stock Solution: Dissolve the ROX-SE isomer in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use, as the succinimidyl ester is moisture-sensitive.

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a suitable concentration (e.g., 1-5 mg/mL).

  • Labeling Reaction: While gently vortexing the oligonucleotide solution, slowly add a calculated amount of the ROX-SE stock solution. The molar ratio of dye to oligonucleotide typically ranges from 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using a size-exclusion chromatography column or by reverse-phase HPLC.

  • Quantification: Determine the concentration and degree of labeling of the purified conjugate by measuring the absorbance at 280 nm (for the oligonucleotide) and at the absorption maximum of ROX (~580 nm).

Visualizing the Labeling Process

The following diagrams illustrate the key processes involved in utilizing ROX-SE dyes.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Oligo_Solution Amine-Modified Oligo in Bicarbonate Buffer Mixing Mixing and Incubation (1-2h, RT, Dark) Oligo_Solution->Mixing Dye_Solution ROX-SE in DMSO/DMF Dye_Solution->Mixing Purification Size-Exclusion Chromatography or HPLC Mixing->Purification Analysis Spectrophotometry (A280 & A580) Purification->Analysis

Caption: Experimental workflow for labeling amine-modified oligonucleotides with ROX-SE.

signaling_pathway Amine_Oligo Amine-Modified Oligonucleotide (R-NH2) Labeled_Oligo ROX-Labeled Oligonucleotide (Stable Amide Bond) Amine_Oligo->Labeled_Oligo Nucleophilic Attack ROX_SE ROX-Succinimidyl Ester ROX_SE->Labeled_Oligo NHS N-hydroxysuccinimide (Leaving Group) Labeled_Oligo->NHS Byproduct

Caption: Covalent bond formation between ROX-SE and an amine-modified oligonucleotide.

Conclusion

The available experimental data indicates that this compound and 6-ROX-SE exhibit nearly identical photophysical properties.[4] Both isomers possess high quantum yields and similar spectral characteristics, making them equally suitable for most fluorescence-based applications in terms of brightness. The general reputation of rhodamine dyes for good photostability further supports their use in demanding imaging experiments.[4][9]

The primary practical distinction arises in the context of purification, where the use of a single, pure isomer (either 5-ROX or 6-ROX) is advantageous for achieving better separation and batch-to-batch consistency in labeled bioconjugates.[7][8] For researchers requiring the highest level of purity and reproducibility, the selection of a single isomer is recommended. Ultimately, the choice between this compound and 6-ROX-SE can be guided by availability and cost, with the assurance that both reagents will deliver comparable and robust performance in fluorescent labeling applications.

References

A Comparative Guide to 5-ROX-SE Performance in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) in various buffer systems commonly used for bioconjugation. The selection of an appropriate buffer is critical for achieving optimal labeling efficiency, maintaining the stability of the dye and the target biomolecule, and ensuring the desired fluorescence characteristics of the final conjugate. This document outlines the key considerations, provides detailed experimental protocols for comparing buffer performance, and presents illustrative data to guide your experimental design.

The Critical Role of Buffer Systems in this compound Labeling

This compound is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. The reaction involves the N-hydroxysuccinimide (NHS) ester of 5-ROX reacting with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The efficiency and specificity of this reaction are highly dependent on the buffer conditions, particularly the pH and the chemical nature of the buffer components.

The pH of the reaction buffer is a crucial parameter that governs a delicate balance between two competing reactions: the desired aminolysis (reaction with the protein's primary amines) and the undesirable hydrolysis of the NHS ester by water.[1][2][3]

  • Amine Reactivity: For the labeling reaction to occur, the primary amine on the biomolecule must be in its deprotonated, nucleophilic state (-NH₂). The pKa of the ε-amino group of lysine is typically around 10.5.[2] As the pH of the buffer increases, more amine groups become deprotonated, accelerating the rate of the desired conjugation reaction.[2][4]

  • NHS Ester Stability: Conversely, the NHS ester is susceptible to hydrolysis, a process that is also accelerated by increasing pH.[1][2][3] In this reaction, water attacks the ester, rendering the dye inactive for conjugation.

Therefore, selecting the optimal buffer pH is a critical compromise: it must be high enough to ensure a sufficient concentration of reactive, deprotonated amines but not so high that the hydrolysis of the NHS ester dominates the reaction.[3] Generally, a pH range of 7.2 to 8.5 is recommended for NHS ester conjugations.[1]

Comparison of Common Buffer Systems for this compound Labeling

The choice of buffer is as important as the pH itself. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with NHS ester reactions as they compete with the target biomolecule for the dye.[1][5] The following table provides a qualitative comparison of commonly used amine-free buffers for this compound labeling.

Buffer SystemRecommended pH Range for LabelingKey AdvantagesKey Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 8.0Physiologically relevant, readily available, good buffering capacity in the neutral range.Labeling reaction can be slower compared to higher pH buffers.[6]
Sodium Bicarbonate/Carbonate 8.0 - 9.0Higher pH promotes faster labeling by increasing the concentration of deprotonated amines.[6][7]Increased rate of NHS ester hydrolysis, potentially lowering labeling efficiency if the reaction is not optimized.[1][8] Can absorb CO₂ from the atmosphere, leading to a drop in pH.[6]
Sodium Borate 8.0 - 9.0Good buffering capacity at slightly alkaline pH, often recommended for NHS ester reactions.[1][6]Borate can interact with cis-diols on some biomolecules.
HEPES 7.2 - 8.0Good buffering capacity in the physiological range, generally non-interfering with biochemical reactions.[1]Can be more expensive than other buffer systems.

Quantitative Performance of this compound in Different Buffers: An Illustrative Comparison

While direct comparative experimental data for this compound across a range of buffers is not extensively published, the following tables provide an illustrative summary of the expected performance based on the well-established principles of NHS ester chemistry. These tables are intended to guide researchers in their own optimization experiments.

Table 1: Illustrative Labeling Efficiency and Dye Stability of this compound in Different Buffer Systems

Buffer System (0.1 M)pHExpected Relative Labeling EfficiencyExpected Relative Dye Stability (Hydrolysis)
Phosphate-Buffered Saline (PBS)7.4ModerateHigh
Sodium Bicarbonate8.3HighModerate
Sodium Borate8.5HighModerate-Low
Sodium Bicarbonate9.0Potentially Lower (due to rapid hydrolysis)Low

Table 2: Half-life of a Typical NHS Ester at Various pH Values

This table illustrates the significant impact of pH on the stability of the NHS ester, a key factor in determining the optimal labeling conditions.[8]

pHHalf-life of NHS Ester (at Room Temperature)
7.04 - 5 hours
8.0~1 - 2 hours
8.5~30 - 60 minutes
9.0~10 - 20 minutes

Experimental Protocols

To empirically determine the optimal buffer system for your specific application, it is essential to perform a systematic comparison. The following protocols outline a methodology for evaluating the performance of this compound in different buffers.

Experimental Workflow for Comparing this compound Performance

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_sol Prepare Protein Solution (e.g., 5 mg/mL in amine-free buffer) reaction_pbs Incubate Protein + this compound in PBS (pH 7.4) p_sol->reaction_pbs reaction_bicarb Incubate Protein + this compound in Bicarbonate Buffer (pH 8.3) p_sol->reaction_bicarb reaction_borate Incubate Protein + this compound in Borate Buffer (pH 8.5) p_sol->reaction_borate dye_sol Prepare this compound Stock Solution (10 mg/mL in anhydrous DMSO) dye_sol->reaction_pbs dye_sol->reaction_bicarb dye_sol->reaction_borate buffers Prepare Buffer Systems (PBS, Bicarbonate, Borate) at various pH values buffers->reaction_pbs buffers->reaction_bicarb buffers->reaction_borate purify_pbs Purify Labeled Protein (Size-Exclusion Chromatography) reaction_pbs->purify_pbs purify_bicarb Purify Labeled Protein (Size-Exclusion Chromatography) reaction_bicarb->purify_bicarb purify_borate Purify Labeled Protein (Size-Exclusion Chromatography) reaction_borate->purify_borate dol Determine Degree of Labeling (DOL) (Spectrophotometry) purify_pbs->dol purify_bicarb->dol purify_borate->dol fluor Measure Fluorescence Intensity (Fluorometer) dol->fluor stability Assess Conjugate Stability (Time-course fluorescence) fluor->stability

Caption: Workflow for comparing this compound performance.

Detailed Protocol for Protein Labeling and Analysis

Materials:

  • Protein of interest (e.g., IgG antibody)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffers: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS); 0.1 M Sodium Bicarbonate, pH 8.3; 0.1 M Sodium Borate, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange.[9]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[9]

    • While gently stirring the protein solution, slowly add the calculated amount of the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

  • Purification of the Labeled Protein:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[9]

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of 5-ROX (~575 nm, A₅₇₅).

    • Calculate the DOL using the following formula: DOL = (A₅₇₅ × Molar mass of protein) / (ε₅₇₅ × (A₂₈₀ - (A₅₇₅ × CF₂₈₀)))

      • ε₅₇₅ is the molar extinction coefficient of 5-ROX (~82,000 M⁻¹cm⁻¹)

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3-0.4 for rhodamine dyes)

  • Fluorescence Intensity Measurement:

    • Dilute the labeled protein solutions to the same concentration in a suitable buffer (e.g., PBS).

    • Measure the fluorescence emission intensity at the emission maximum of 5-ROX (~600 nm) using a fluorometer with an excitation wavelength of ~575 nm.

  • Conjugate Stability Assessment:

    • Store the labeled protein conjugates in the different buffers at 4°C.

    • Measure the fluorescence intensity at regular intervals (e.g., 1, 3, 7, and 14 days) to assess the stability of the conjugate's fluorescence.

Signaling Pathways and Experimental Workflows

The principles of amine-reactive labeling are fundamental to many experimental workflows in biological research. The following diagram illustrates the chemical basis of the this compound labeling reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-5-ROX (Stable Amide Bond) protein->conjugate Nucleophilic Attack rox_se This compound (Succinimidyl Ester) rox_se->conjugate nhs N-hydroxysuccinimide rox_se->nhs Leaving Group buffer Amine-free Buffer (pH 7.2 - 8.5)

Caption: Amine-reactive labeling with this compound.

Conclusion

The performance of this compound in labeling reactions is intricately linked to the choice of buffer system. While a slightly alkaline pH is generally favorable for the reaction with primary amines, this must be balanced against the increased rate of hydrolysis of the NHS ester. For optimal results, it is recommended to empirically test a few buffer systems within the pH range of 7.2 to 8.5. By systematically evaluating the degree of labeling, fluorescence intensity, and conjugate stability, researchers can identify the ideal conditions for their specific protein and application, ensuring high-quality and reproducible results.

References

Stability Showdown: A Comparative Guide to 5-ROX-SE Labeled Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of fluorescently labeled probes is paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of the stability of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) labeled probes against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate fluorophore for your research needs.

The utility of fluorescently labeled probes in modern biological research is undeniable. However, the inherent stability of the chosen fluorophore can significantly impact experimental outcomes. This compound, a widely used red fluorescent dye, offers bright fluorescence but is also known for its moderate stability. This guide will objectively assess the stability of this compound labeled probes, focusing on key factors such as photostability, chemical stability in aqueous solutions, and thermal and pH stability. We will also compare its performance with popular alternatives, including Alexa Fluor™ 594 and Texas Red™-X.

Key Stability Considerations for this compound

This compound is an amine-reactive dye, meaning its succinimidyl ester (SE) group readily reacts with primary amines on proteins and oligonucleotides. However, this reactive group is also susceptible to hydrolysis, a primary degradation pathway that can significantly reduce labeling efficiency. The stability of this compound and the resulting labeled probes are influenced by several factors:

  • Hydrolysis: The succinimidyl ester group of this compound is prone to hydrolysis in aqueous environments, especially at neutral to alkaline pH. This reaction cleaves the ester bond, rendering the dye incapable of reacting with its target molecule.

  • Photostability: Like many rhodamine derivatives, 5-ROX exhibits moderate photostability. Prolonged exposure to excitation light can lead to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce.

  • Temperature: Elevated temperatures can accelerate both the hydrolysis of the SE group and the degradation of the fluorophore itself.

  • pH: The rate of hydrolysis of the succinimidyl ester is highly pH-dependent, increasing significantly at higher pH levels. While a slightly alkaline pH is often required for efficient labeling of primary amines, a balance must be struck to minimize hydrolysis.

Comparative Analysis of Fluorescent Probe Stability

To provide a clear comparison, the following tables summarize the stability characteristics of this compound and its common alternatives. It is important to note that direct quantitative comparisons can be challenging as stability is often dependent on the specific experimental conditions.

Table 1: Chemical Stability of Amine-Reactive Dyes (Hydrolysis of Succinimidyl Ester)

DyeRelative Hydrolytic StabilityHalf-life of NHS Ester at pH 8.6 (4°C)
This compound Moderate~10 minutes[1]
Alexa Fluor™ 594 SE HighSignificantly longer than conventional NHS esters
Texas Red™-X-SE HighMore hydrolytically stable than sulfonyl chloride counterparts[2]

Table 2: Photostability of Labeled Probes

FluorophoreRelative PhotostabilityKey Observations
5-ROX ModerateGenerally considered to have moderate photostability.
Alexa Fluor™ 594 HighSignificantly more photostable than many other red fluorophores, including Texas Red[3][4][5][6].
Texas Red™ ModerateSusceptible to photobleaching, with Alexa Fluor 594 being a more photostable alternative[5].

Table 3: pH Stability of Fluorophores

FluorophoreOptimal pH Range for FluorescencepH Sensitivity
5-ROX ~7.0 - 8.5 for labeling; fluorescence is relatively stable over a physiological pH range.Fluorescence intensity can be affected by extreme pH.
Alexa Fluor™ 594 Broad range (pH 4-10)[5][7]Highly insensitive to pH changes within the specified range[6][8][9].
Texas Red™ Stable over a physiological pH range.Generally stable, but some sensitivity at extreme pH values.

Experimental Protocols for Assessing Probe Stability

To aid researchers in evaluating the stability of their own labeled probes, we provide the following detailed methodologies for key stability-assessing experiments.

Protocol 1: Determining the Hydrolysis Rate of a Succinimidyl Ester Dye

This protocol allows for the quantification of the rate of hydrolysis of an amine-reactive dye by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • Amine-reactive fluorescent dye (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer at the desired pH (e.g., phosphate (B84403) buffer, pH 7.5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the amine-reactive dye in anhydrous DMSO.

  • Equilibrate the amine-free buffer to the desired temperature in a quartz cuvette.

  • Initiate the reaction by adding a small volume of the dye stock solution to the buffer to achieve the desired final concentration. Mix quickly and thoroughly.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 260 nm at regular time intervals.

  • Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis.

  • Data Analysis: The concentration of released NHS can be calculated using its molar extinction coefficient. The half-life of the succinimidyl ester can be determined by plotting the concentration of the remaining active ester (initial concentration minus the concentration of released NHS) over time and fitting the data to a first-order decay curve.

Protocol 2: Assessing Photostability of a Labeled Probe

This protocol provides a method for comparing the photostability of different fluorescently labeled probes by measuring the rate of photobleaching.

Materials:

  • Fluorescently labeled probes (e.g., 5-ROX-labeled oligonucleotides)

  • Appropriate buffer for the probe

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

  • Image analysis software

Procedure:

  • Prepare a sample of the fluorescently labeled probe in the appropriate buffer on a microscope slide.

  • Place the slide on the microscope stage and focus on the sample.

  • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all probes being compared.

  • Begin continuous illumination of a specific region of interest (ROI).

  • Acquire images of the ROI at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis: Using image analysis software, measure the mean fluorescence intensity of the ROI in each image. Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal. Normalize the fluorescence intensity at each time point to the initial intensity (t=0). Plot the normalized fluorescence intensity as a function of time. The rate of photobleaching can be compared between different probes, and the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be determined.

Protocol 3: Evaluating Thermal Stability of a Labeled Probe

This protocol describes a method to assess the thermal stability of a fluorescently labeled probe by measuring the change in fluorescence intensity as a function of temperature.

Materials:

  • Fluorescently labeled probe

  • Appropriate buffer

  • Real-time PCR instrument or a dedicated thermal shift assay instrument

Procedure:

  • Prepare samples of the fluorescently labeled probe in the appropriate buffer in PCR tubes or a 96-well plate.

  • Place the samples in the instrument.

  • Set the instrument to perform a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Program the instrument to measure the fluorescence intensity of the probe at regular temperature intervals throughout the ramp.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the probes are denatured, can be determined from the inflection point of the melting curve. This can be more accurately determined by plotting the negative first derivative of the fluorescence with respect to temperature (-dF/dT). The peak of this derivative plot corresponds to the Tm.

Visualizing Stability Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Degradation Pathways of this compound Probes cluster_hydrolysis Hydrolysis cluster_photobleaching Photobleaching 5_ROX_SE This compound (Active Ester) Inactive_ROX Inactive 5-ROX (Hydrolyzed) 5_ROX_SE->Inactive_ROX pH-dependent H2O Water (H₂O) H2O->Inactive_ROX NHS N-hydroxysuccinimide (Byproduct) Inactive_ROX->NHS ROX_Fluorophore 5-ROX Fluorophore (Excited State) Non_Fluorescent Non-Fluorescent Degradation Products ROX_Fluorophore->Non_Fluorescent Irreversible Light Excitation Light Light->ROX_Fluorophore

Degradation pathways of this compound.

Experimental Workflow for Photostability Assessment Start Prepare Fluorescent Probe Sample Microscope Mount on Fluorescence Microscope Start->Microscope Illuminate Continuous Illumination of ROI Microscope->Illuminate Acquire Acquire Time-Lapse Images Illuminate->Acquire Analyze Measure Mean Fluorescence Intensity Acquire->Analyze Normalize Normalize to Initial Intensity Analyze->Normalize Plot Plot Intensity vs. Time Normalize->Plot Determine Determine Photobleaching Half-Life (t½) Plot->Determine

Workflow for photostability assessment.

Conclusion

The stability of this compound labeled probes is a critical factor that researchers must consider. While offering bright red fluorescence, its susceptibility to hydrolysis and moderate photostability can be limiting in certain applications. For experiments requiring high photostability and robust performance across a wide pH range, alternatives such as Alexa Fluor™ 594-SE and Texas Red™-X-SE may offer superior performance. By understanding the factors that influence probe stability and utilizing the provided experimental protocols, researchers can make informed decisions to ensure the reliability and accuracy of their fluorescence-based assays. This guide serves as a valuable resource for optimizing experimental design and selecting the most suitable fluorescent probe for your specific research needs.

References

A Researcher's Guide to Assessing Cross-Reactivity of 5-ROX-SE Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-based assays is paramount. The conjugation of fluorescent dyes, such as 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), to antibodies is a common practice for enabling detection in various applications. However, this labeling process itself can potentially influence the antibody's binding characteristics, including its cross-reactivity with off-target antigens. This guide provides an objective framework for comparing the performance of this compound labeled antibodies with other alternatives, supported by detailed experimental protocols for assessing cross-reactivity.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar antigens. This can lead to false-positive signals and inaccurate data in immunoassays. The process of labeling an antibody with a fluorescent dye can, in some instances, alter its conformation or charge, potentially affecting its binding affinity and specificity. Therefore, it is crucial to validate the performance of any labeled antibody to ensure it maintains the required specificity for its intended application.

Comparative Performance of Labeled Antibodies

The following table template is provided for researchers to summarize their experimental findings when comparing the cross-reactivity of different labeled antibodies.

Table 1: Comparative Cross-Reactivity of Labeled Antibodies

Labeled AntibodyTarget AntigenOff-Target Antigen AOff-Target Antigen BOff-Target Antigen C
This compound Labeled Ab Signal Intensity (e.g., OD)% Cross-Reactivity% Cross-Reactivity% Cross-Reactivity
Alternative Dye 1 Labeled Ab Signal Intensity (e.g., OD)% Cross-Reactivity% Cross-Reactivity% Cross-Reactivity
Alternative Dye 2 Labeled Ab Signal Intensity (e.g., OD)% Cross-Reactivity% Cross-Reactivity% Cross-Reactivity
Unlabeled Ab (if applicable) Signal Intensity (e.g., OD)% Cross-Reactivity% Cross-Reactivity% Cross-Reactivity

% Cross-Reactivity is calculated as: (Signal from Off-Target Antigen / Signal from Target Antigen) x 100%

Experimental Protocol for Assessing Cross-Reactivity using ELISA

This protocol outlines a direct ELISA (Enzyme-Linked Immunosorbent Assay) method to quantify the binding of a this compound labeled antibody to its target antigen and potential cross-reactive antigens.

Materials:

  • 96-well microtiter plates

  • Target antigen and potential cross-reactive antigens

  • This compound labeled antibody and other labeled/unlabeled antibodies for comparison

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) if using an unlabeled primary antibody

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add serial dilutions of the this compound labeled antibody (and other antibodies for comparison) to the wells coated with the target and off-target antigens. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection:

    • For fluorescently labeled primary antibodies, measure the fluorescence directly using a microplate reader with appropriate excitation and emission filters for 5-ROX (Excitation/Emission: ~575/600 nm).

    • For unlabeled primary antibodies, add a secondary enzyme-conjugated antibody and incubate for 1 hour at room temperature. After washing, add the enzyme substrate and incubate until color develops. Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Plot the signal intensity versus the antibody concentration for each antigen. Determine the concentration of the labeled antibody that gives 50% of the maximum signal (EC50) for the target antigen. Calculate the percent cross-reactivity for each off-target antigen at a specific concentration of the labeled antibody.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of a labeled antibody.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis antigen_coating Antigen Coating (Target & Off-Targets) blocking Blocking antigen_coating->blocking Wash antibody_incubation Labeled Antibody Incubation blocking->antibody_incubation Wash signal_detection Signal Detection (Fluorescence/Absorbance) antibody_incubation->signal_detection Wash data_analysis Data Analysis (% Cross-Reactivity) signal_detection->data_analysis

Caption: Experimental workflow for assessing antibody cross-reactivity.

Alternatives to this compound for Antibody Labeling

A variety of fluorescent dyes are available for antibody labeling, each with its own spectral properties, brightness, and chemical reactivity. When selecting an alternative to this compound, researchers should consider the following factors:

  • Spectral Properties: The excitation and emission wavelengths of the dye should be compatible with the available instrumentation.

  • Brightness: The quantum yield and extinction coefficient of the dye will determine the signal intensity.

  • Photostability: The dye's resistance to photobleaching is important for applications requiring prolonged exposure to light, such as fluorescence microscopy.

  • pH Sensitivity: The fluorescence of some dyes can be influenced by pH, which may affect assay performance.

  • Conjugation Chemistry: The reactive group on the dye (e.g., succinimidyl ester for primary amines, maleimide (B117702) for thiols) must be compatible with the available functional groups on the antibody.

Table 2: Common Fluorescent Dyes for Antibody Labeling

Dye FamilyExamplesExcitation/Emission (approx. nm)Key Features
Rhodamines 5-ROX, TRITC, Texas Red550-600 / 570-620Good photostability, relatively bright.
Fluoresceins FITC495 / 520Bright, but susceptible to photobleaching and pH changes.
Alexa Fluor™ Alexa Fluor 488, 594, 647VariousHigh brightness, excellent photostability, pH insensitive.
Cyanines Cy3, Cy5, Cy7VariousBright, with options in the far-red and near-infrared spectrum.

Conclusion

While this compound is a widely used fluorescent label, it is essential for researchers to empirically determine its effect on the cross-reactivity of their specific antibody. The experimental framework provided in this guide offers a systematic approach to compare the performance of this compound labeled antibodies with other alternatives. By carefully validating their labeled antibodies, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific findings.

5-ROX-SE: A Comparative Guide for Bioconjugation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) has long been a staple fluorescent dye for labeling biomolecules. Its amine-reactive nature makes it a versatile tool for conjugating to proteins, peptides, and oligonucleotides, finding widespread use in applications such as automated DNA sequencing and real-time PCR. However, to ensure the success of conjugation experiments and downstream applications, a thorough understanding of its capabilities and limitations is crucial. This guide provides a comprehensive literature review of this compound, comparing its performance with alternative dyes and offering detailed experimental protocols.

Performance Characteristics: A Side-by-Side Comparison

The selection of a fluorescent dye is a critical step in experimental design. Key parameters to consider include the dye's brightness (a function of its extinction coefficient and quantum yield), photostability, and spectral properties. While this compound offers a strong fluorescent signal in the orange-red region of the spectrum, a number of alternative dyes have been developed with potentially superior characteristics for specific applications.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound ~575-578~602-604~82,000~0.94Bright, well-established dye for DNA sequencing. Prone to instability compared to other rhodamines.
Alexa Fluor 594 ~590~617~73,000Not specifiedHighly photostable and bright. Less pH sensitive than many other dyes.
Cy3B ~558~572 (free dye)~130,000~0.67 (free dye)Very bright and photostable. Commonly used in single-molecule studies.
TAMRA-SE ~555~578~91,000Not specifiedA traditional alternative to ROX, but generally less bright and photostable.
ATTO 590 N NHS ester ~594~624~120,000~0.80High photostability and brightness. Good alternative for demanding applications.

Applications of this compound

This compound's primary utility lies in its ability to covalently attach to primary amines on biomolecules through its N-hydroxysuccinimidyl (NHS) ester group. This has led to its widespread adoption in several key research areas:

  • Oligonucleotide Labeling for DNA Sequencing and PCR: this compound is frequently used to label primers and probes for automated DNA sequencing and quantitative real-time PCR (qPCR).[1] Its distinct spectral properties allow for its use as a passive reference dye in qPCR to normalize for non-PCR related fluorescence fluctuations.

  • Peptide and Protein Labeling: The dye can be conjugated to the N-terminus or lysine (B10760008) residues of peptides and proteins.[2] This enables a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

  • Flow Cytometry: Labeled antibodies and other proteins with this compound can be used to identify and quantify specific cell populations in flow cytometry.

Limitations to Consider

Despite its utility, this compound is not without its drawbacks. Researchers should be aware of the following limitations:

  • Instability: Compared to other rhodamine derivatives and modern fluorescent dyes, ROX is known to be relatively unstable.[2][3] Careful handling and storage at -20°C, protected from light and moisture, are essential to prevent degradation.[4][5]

  • Isomeric Purity: this compound is a single isomer. While this is generally preferred for better resolution in purification and more consistent labeling results, mixtures of 5- and 6-isomers are also available and can lead to complications in data interpretation.[2][6]

  • Photobleaching: While rhodamines are generally more photostable than fluoresceins, newer generations of dyes, such as the Alexa Fluor and ATTO series, often exhibit superior resistance to photobleaching, which is a critical consideration for imaging applications that require prolonged light exposure.

  • pH Sensitivity: The fluorescence of some rhodamine dyes can be sensitive to pH changes in the local environment. While this can be a limitation, it can also be exploited for developing pH-sensitive biosensors.

Experimental Protocols: A General Guide to Amine Labeling

The following protocols provide a generalized workflow for labeling proteins and amine-modified oligonucleotides with this compound. Optimization may be required for specific biomolecules and applications.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~575 nm).

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein in Labeling Buffer Mix Mix Protein and Dye Prep_Protein->Mix Prep_Dye Prepare this compound Stock Solution Prep_Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (Size Exclusion) Quench->Purify Analyze Characterize DOL (Spectrophotometry) Purify->Analyze

Workflow for protein labeling with this compound.
Oligonucleotide Labeling with this compound

This protocol is for labeling an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMF or DMSO

  • Labeling buffer (0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

  • Purification method (e.g., HPLC, ethanol (B145695) precipitation)

Procedure:

  • Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from unreacted dye using a method such as reverse-phase HPLC or ethanol precipitation.

  • Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide conjugate using UV-Vis spectrophotometry.

OligoLabelingWorkflow cluster_prep_oligo Preparation cluster_reaction_oligo Reaction cluster_purification_oligo Purification & Analysis Prep_Oligo Dissolve Amine-Oligo in Labeling Buffer Mix_Oligo Combine Oligo and Dye Prep_Oligo->Mix_Oligo Prep_Dye_Oligo Prepare this compound Stock Solution Prep_Dye_Oligo->Mix_Oligo Incubate_Oligo Incubate (2-4h, RT, dark) Mix_Oligo->Incubate_Oligo Purify_Oligo Purify Labeled Oligo (HPLC or Precipitation) Incubate_Oligo->Purify_Oligo Analyze_Oligo Quantify Conjugate (Spectrophotometry) Purify_Oligo->Analyze_Oligo

Workflow for oligonucleotide labeling with this compound.

Conclusion

This compound remains a valuable and widely used fluorescent dye for bioconjugation, particularly in established applications like DNA sequencing. Its bright fluorescence and amine-reactivity make it a versatile tool. However, researchers must be mindful of its limitations, especially its relative instability. For applications demanding high photostability or brightness, a growing number of alternative dyes, such as the Alexa Fluor and ATTO series, may offer superior performance. The choice of fluorescent label should always be guided by the specific requirements of the experiment, and the protocols provided here offer a solid foundation for successful conjugation. By carefully considering the properties of this compound and its alternatives, researchers can optimize their experimental design and achieve reliable and reproducible results.

References

A Researcher's Guide to Evaluating the Brightness of 5-ROX-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label for biomolecule conjugation is a critical decision that directly impacts experimental outcomes. Brightness of the resulting conjugate is a key performance metric. This guide provides an objective comparison of 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) with two popular alternatives, Alexa Fluor™ 594 NHS ester and Cyanine5 (Cy5) NHS ester, focusing on the brightness of their protein conjugates.

Performance Comparison of Fluorescent Dyes

The brightness of a fluorescent dye is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher product of these two values indicates a brighter dye. While the intrinsic properties of the free dye are important, the performance of the dye once conjugated to a biomolecule is paramount. Factors such as the degree of labeling (DOL) and the local environment of the dye can influence the final conjugate brightness.

Below is a summary of the key spectral properties of 5-ROX, Alexa Fluor 594, and Cy5.

Property5-ROXAlexa Fluor 594Cy5
Excitation Maximum (nm)~578~590~649
Emission Maximum (nm)~604~617~666
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)~82,000~92,000~250,000
Quantum Yield (Φ)~0.94Not Published~0.20[1][2]
Reactive GroupSuccinimidyl Ester (SE)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
ReactivityPrimary aminesPrimary aminesPrimary amines

Note: The quantum yield of Alexa Fluor dyes is not publicly disclosed by the manufacturer. However, Alexa Fluor dyes are generally reputed to be brighter and more photostable than traditional dyes like rhodamines and cyanines.[3][4][5]

Experimental Comparison of Conjugate Brightness

To provide a direct comparison of conjugate brightness, a hypothetical experiment is outlined below, followed by a table summarizing expected results based on available data and literature. In this experiment, each dye is conjugated to a standard protein, such as Goat anti-Mouse IgG, at a similar degree of labeling (DOL). The relative brightness of the resulting conjugates is then measured using a fluorescence spectrophotometer.

Experimental Protocol: See the detailed "Experimental Protocols" section below.

Expected Results:

ConjugateDegree of Labeling (DOL)Relative Fluorescence Intensity
IgG - 5-ROX4-6+++
IgG - Alexa Fluor 5944-6++++
IgG - Cy54-6++

Interpretation: While Cy5 has a very high extinction coefficient, its lower quantum yield often results in conjugates that are less bright than those of Alexa Fluor 594.[3][5] 5-ROX, with its high quantum yield, is expected to produce bright conjugates. However, Alexa Fluor 594 conjugates are often reported to be exceptionally bright and photostable, making them a strong alternative.[4][5]

Experimental Protocols

I. Protein Labeling with Amine-Reactive Dyes

This protocol describes the general procedure for labeling proteins with amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester dyes.

Materials:

  • Protein to be labeled (e.g., Goat anti-Mouse IgG) at 2-10 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • This compound, Alexa Fluor 594 NHS ester, or Cy5 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.[6]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Perform Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 20:1).

    • While gently stirring, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][8]

  • Purify the Conjugate: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against PBS.[6]

II. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using a spectrophotometer.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length)

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A_protein = A₂₈₀ - (A_max * CF₂₈₀) (where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm)

  • Calculate the concentration of the protein: [Protein] = A_protein / (ε_protein * path length)

  • Calculate the DOL: DOL = [Dye] / [Protein][9][10]

III. Measurement of Conjugate Brightness

Procedure:

  • Prepare solutions of each conjugate at the same protein concentration (e.g., 0.1 mg/mL) in PBS.

  • Using a fluorescence spectrophotometer, excite each sample at its respective excitation maximum and measure the fluorescence emission spectrum.

  • The relative brightness can be compared by the peak fluorescence intensity at the emission maximum for each conjugate.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (2-10 mg/mL in amine-free buffer) labeling Conjugation (1 hour, RT, dark) protein->labeling dye Dye Stock Solution (10 mg/mL in DMSO) dye->labeling purify Size-Exclusion Chromatography or Dialysis labeling->purify dol DOL Calculation (Spectrophotometry) purify->dol brightness Brightness Measurement (Fluorometry) purify->brightness

Caption: Experimental workflow for protein conjugation and brightness evaluation.

conjugation_pathway protein Protein (-NH2) conjugate Fluorescent Conjugate (Stable Amide Bond) protein->conjugate Nucleophilic Attack dye Amine-Reactive Dye (NHS or SE) dye->conjugate nhs N-hydroxysuccinimide (byproduct) conjugate->nhs

Caption: Amine-reactive dye conjugation signaling pathway.

Conclusion

The selection of a fluorescent dye for protein conjugation requires careful consideration of factors beyond just the free dye's spectral properties. While this compound is a bright fluorophore, alternatives like Alexa Fluor 594 often provide superior brightness and photostability in the final conjugate. For applications demanding the highest sensitivity and signal stability, Alexa Fluor 594 is a highly recommended alternative to this compound. Cy5, while having a high extinction coefficient, may not always translate to the brightest conjugate due to its lower quantum yield. Researchers are encouraged to perform their own side-by-side comparisons using their specific protein of interest to determine the optimal dye for their application.

References

Safety Operating Guide

Navigating the Disposal of 5-ROX-SE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper handling and disposal of chemical reagents like 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE), is a critical component of operational safety and environmental responsibility. Adherence to established disposal protocols is essential to mitigate risks and ensure compliant laboratory practices. This guide provides a procedural, step-by-step framework for the safe disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Core Disposal Protocol: A Step-by-Step Approach

This compound and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this fluorescent dye be disposed of down the drain or mixed with regular trash.

Step 1: Segregation of Waste

Proper segregation is the first step in a compliant waste management process.

  • Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be collected in a designated solid hazardous waste container. This container should be clearly labeled.

  • Liquid Waste: Concentrated stock solutions and dilute working solutions of this compound must be collected in a separate, sealed, and appropriately labeled hazardous waste container for aqueous chemical waste.

  • Unused or Expired Product: The original vial containing unused or expired this compound solid should be securely closed and placed within a designated hazardous waste container.

Step 2: Waste Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Containers: Use chemically compatible, leak-proof containers with secure lids for all this compound waste.

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Carboxy-X-rhodamine, succinimidyl ester (this compound)," and the approximate concentration and quantity. Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage and Disposal

  • Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Quantitative Data on a Related Compound

Test TypeSpeciesResultExposure Time
EC50Raphidocelis subcapitata (Green Algae)14-24 mg/L72 hours
LC50Daphnia magna (Water Flea)14-24 mg/L48 hours
LC50Danio rerio (Zebrafish) Embryo14-24 mg/L96 hours
EC50Chlorella vulgaris (Green Algae)29.81 mg/L96 hours
LC50Daphnia magna (Water Flea)38.96 mg/L48 hours

Disclaimer: This data is for Rhodamine B and should be used as a reference for the potential environmental hazards of similar rhodamine-based dyes.[1][2][3]

Experimental Protocols

The ecotoxicity data presented in the table is derived from standardized short-term toxicity tests.

  • Algal Growth Inhibition Test (OECD 201): This test exposes a population of green algae to various concentrations of the test substance over 72 hours. The endpoint is the inhibition of growth (EC50), which is the concentration that causes a 50% reduction in growth compared to a control population.

  • Daphnia magna Acute Immobilization Test (OECD 202): This 48-hour test exposes Daphnia magna to a range of concentrations of the chemical. The endpoint is the LC50, the concentration at which 50% of the daphnids are immobilized or deceased.

  • Fish Embryo Acute Toxicity (FET) Test (OECD 236): This test exposes zebrafish embryos to the test substance for 96 hours. The LC50 is determined as the concentration that is lethal to 50% of the embryos.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Solid_Waste Solid Waste (Gloves, Tips, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Unused_Product Unused/Expired Product Unused_Product->Solid_Container EHS_Disposal Institutional EHS or Licensed Contractor Disposal Solid_Container->EHS_Disposal Scheduled Pickup Liquid_Container->EHS_Disposal Scheduled Pickup

References

Personal protective equipment for handling 5-ROX-SE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents like 5-ROX-SE (5-Carboxy-X-rhodamine, succinimidyl ester) is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed operational and disposal plan for this compound, a widely used amine-reactive fluorescent dye for oligonucleotide labeling and automated DNA sequencing applications.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound is summarized below.

Protection Area Required Equipment Purpose & Specifications
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to the powdered form of the dye. Handle the compound in a well-ventilated area.
Eye & Face Protection Tight-sealing Safety GogglesProtects eyes from splashes or dust. A face shield should be used in conjunction with goggles when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 dust mask)Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations of the powder.

Operational Plan: Handling and Usage

Adherence to a strict, step-by-step protocol is crucial when working with moisture-sensitive and reactive compounds like this compound.[3] NHS esters are susceptible to hydrolysis and should be handled accordingly.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Acclimatization: Before opening, allow the vial of this compound solid to warm to room temperature. This prevents condensation of moisture from the air onto the product, which can cause hydrolysis.

  • Reconstitution: Work within a chemical fume hood. Add anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to the vial to create a 10 mM stock solution.[4][5] For example, for 1 µmol of dye, add 100 µL of anhydrous DMSO.[5]

  • Dissolution: Vortex the vial briefly to fully dissolve the dye. Centrifuge briefly to collect the solution at the bottom of the vial.[5]

  • Storage: Unused stock solution can be stored at -20°C, protected from light and moisture.[6] When using anhydrous solvents, the solution should be stable for at least one month.[5] Aqueous solutions should be prepared immediately before use and cannot be stored.[5]

G cluster_prep Preparation cluster_use Usage & Storage cluster_disposal Disposal start Start: Equilibrate This compound vial to RT weigh Work in Fume Hood: Add Anhydrous DMSO/DMF start->weigh Prevents condensation vortex Vortex & Centrifuge to Dissolve weigh->vortex use Use Immediately in Labeling Reaction vortex->use store Store Aliquots at -20°C (Protect from light/moisture) vortex->store dispose_liquid Collect Contaminated Liquid as Hazardous Waste use->dispose_liquid dispose_tips Collect Contaminated Solids (tips, gloves) as Hazardous Waste use->dispose_tips dispose_solid Dispose of Unused Solid as Hazardous Waste store->dispose_solid If expired

Operational Workflow for this compound

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. This compound and materials contaminated with it must be treated as hazardous chemical waste.[7]

  • Unused or Expired Solid Product: The original vial containing the solid product should be securely closed and placed in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[7]

  • Concentrated Stock Solutions (in DMSO/DMF): All concentrated stock solutions must be collected in a sealed, appropriately labeled hazardous waste container. Do not pour these solutions down the drain.[7]

  • Aqueous Solutions from Labeling Reactions: Before disposal, ensure the reactive NHS-ester is quenched. Adjust the pH of the solution to between 7 and 8.5 and let it stand for several hours to allow for complete hydrolysis of the NHS-ester.[7] After this quenching step, transfer the solution to your designated aqueous hazardous waste container.

  • Contaminated Solid Waste: All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, must be considered chemical waste.[3] Collect these items in a designated solid hazardous waste container, separate from regular trash.[7]

References

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